molecular formula C13H10ClNO B1392256 5-(3-Chlorobenzoyl)-2-methylpyridine CAS No. 1187169-15-8

5-(3-Chlorobenzoyl)-2-methylpyridine

Número de catálogo: B1392256
Número CAS: 1187169-15-8
Peso molecular: 231.68 g/mol
Clave InChI: AFAVTYYJYORUMA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-(3-Chlorobenzoyl)-2-methylpyridine is a useful research compound. Its molecular formula is C13H10ClNO and its molecular weight is 231.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Chlorobenzoyl)-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Chlorobenzoyl)-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(3-chlorophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-5-6-11(8-15-9)13(16)10-3-2-4-12(14)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAVTYYJYORUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401241792
Record name (3-Chlorophenyl)(6-methyl-3-pyridinyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187169-15-8
Record name (3-Chlorophenyl)(6-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive Synthesis and Process Optimization of 5-(3-Chlorobenzoyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, diaryl methanones serve as privileged scaffolds. Specifically, 5-(3-Chlorobenzoyl)-2-methylpyridine (CAS: 1187169-15-8) is a highly versatile intermediate. The 2-methylpyridine core provides a basic handle and a hydrogen-bond acceptor, while the 3-chlorobenzoyl moiety offers lipophilicity and a vector for halogen bonding within hydrophobic target pockets.

This whitepaper provides an authoritative, self-validating guide to synthesizing this molecule. By analyzing the mechanistic causality behind two dominant synthetic pathways—the Nitrile-Grignard route and the Weinreb Amide route—we empower researchers to select, execute, and scale the optimal process for their specific drug development workflows.

Retrosynthetic Analysis & Pathway Selection

A standard Friedel-Crafts acylation is fundamentally unsuited for this target. The pyridine ring is highly electron-deficient and strongly resists electrophilic aromatic substitution. Furthermore, attempting to acylate chlorobenzene with 6-methylnicotinoyl chloride would yield an intractable mixture of ortho and para isomers, failing to deliver the required meta-chloro relationship.

Therefore, the disconnection must occur at the carbonyl carbon, utilizing a pre-functionalized 3-chlorophenyl nucleophile (Grignard reagent) and a 6-methylnicotinoyl electrophile.

Retrosynthesis cluster_synthons Target 5-(3-Chlorobenzoyl) -2-methylpyridine SynthonA 3-Chlorophenyl Nucleophile Target->SynthonA Disconnection SynthonB 6-Methylnicotinoyl Electrophile Target->SynthonB Disconnection SM1 3-Chlorophenyl- magnesium bromide SynthonA->SM1 SM2 6-Methylnicotinonitrile (or Weinreb Amide) SynthonB->SM2

Caption: Retrosynthetic disconnection of 5-(3-Chlorobenzoyl)-2-methylpyridine into two primary synthons.

Primary Synthetic Route: Organometallic Addition to Nitrile

Mechanistic Causality

The most atom-economical and direct route involves the nucleophilic addition of a Grignard reagent to a nitrile. As documented in foundational organic chemistry literature , nitriles act as excellent electrophiles for hard organometallics. When 3-chlorophenylmagnesium bromide attacks 6-methylnicotinonitrile, it forms a stable iminium magnesium salt. Because this intermediate cannot collapse to a reactive carbonyl species in situ, the reaction is inherently protected against over-addition (which would otherwise yield an undesired tertiary alcohol). The final ketone is only liberated upon aggressive acidic hydrolysis.

Step-by-Step Protocol (Self-Validating)
  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under an argon atmosphere. Grignard reagents are highly sensitive to protic quenching; atmospheric moisture will prematurely hydrolyze the reagent to chlorobenzene.

  • Electrophile Solvation: Dissolve 6-methylnicotinonitrile (10.0 g, 84.6 mmol) in 100 mL of anhydrous Tetrahydrofuran (THF). Causality note: THF is strictly preferred over diethyl ether because its oxygen lone pairs better coordinate and stabilize the monomeric magnesium species, enhancing nucleophilicity.

  • Cryogenic Control: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add 3-chlorophenylmagnesium bromide (0.5 M in THF, 203 mL, 101.5 mmol, 1.2 eq) dropwise over 45 minutes. Maintaining 0 °C mitigates the exotherm and suppresses competitive halogen-metal exchange at the 3-chloro position of the Grignard reagent.

  • In-Process Control (IPC): After 2 hours at room temperature, quench a 0.1 mL aliquot in 1M HCl and analyze via HPLC-UV (254 nm). The reaction is self-validating when the nitrile peak (Rt ~ 2.1 min) is <2% relative to the product peak.

  • Hydrolytic Quench: Cool to 0 °C and carefully add 2M HCl (150 mL). Causality note: This is not merely to neutralize the base; the acidic aqueous environment is mechanistically required to drive the hydrolysis of the stable iminium intermediate into the ketone. Stir vigorously for 3 hours at room temperature.

  • Isolation: Basify the aqueous layer to pH 8 using saturated aqueous NaHCO₃ to free-base the pyridine nitrogen. Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

ExperimentalWorkflow Step1 1. Preparation Dry THF, Argon Atm, 0°C Step2 2. Grignard Addition Dropwise addition of 3-Cl-PhMgBr Step1->Step2 Step3 3. IPC Check HPLC-UV (254 nm) for conversion Step2->Step3 Step3->Step2 <95% Conversion (Add more reagent) Step4 4. Acidic Quench 2M HCl to hydrolyze imine Step3->Step4 >95% Conversion Step5 5. Workup & Extraction NaHCO3 neutralization, EtOAc extraction Step4->Step5 Step6 6. Isolation Crystallization or Chromatography Step5->Step6

Caption: Step-by-step experimental workflow and in-process controls for the Nitrile-Grignard synthesis.

Secondary Synthetic Route: The Weinreb Amide Pathway

Mechanistic Causality

If the nitrile starting material is unavailable or if extreme purity profiles are required, the Weinreb Amide route is the gold standard for mono-addition . Synthesized from 6-methylnicotinic acid, the resulting N-methoxy-N-methylamide reacts with the Grignard reagent to form a highly stable five-membered cyclic chelate. As detailed in recent transition-metal catalysis reviews , this tetrahedral intermediate is locked by magnesium coordination, strictly preventing the expulsion of the leaving group until the reaction is deliberately quenched.

WeinrebMechanism WA Weinreb Amide Tetrahedral 5-Membered Mg-Chelate (Stable Intermediate) WA->Tetrahedral Nucleophilic Attack Grignard Grignard Reagent Grignard->Tetrahedral Mg2+ Coordination Ketone Target Ketone Tetrahedral->Ketone Aqueous Acid Quench (Collapse)

Caption: Mechanism of the Weinreb amide route highlighting the stable 5-membered magnesium chelate.

Step-by-Step Protocol
  • Amidation: Activate 6-methylnicotinic acid (10.0 g, 72.9 mmol) with 1,1'-Carbonyldiimidazole (CDI) (13.0 g, 80.2 mmol) in DMF (100 mL) for 1 hour. Add N,O-dimethylhydroxylamine hydrochloride (7.8 g, 80.2 mmol) and Triethylamine (11.2 mL). Stir for 12 hours, then extract with DCM to isolate the Weinreb amide.

  • Grignard Addition: Dissolve the purified Weinreb amide in anhydrous THF (100 mL) at 0 °C. Add 3-chlorophenylmagnesium bromide (1.1 eq) dropwise.

  • Quench & Collapse: After 2 hours, quench with saturated aqueous NH₄Cl. The mild acid protonates the methoxy oxygen, breaking the magnesium chelate and triggering the collapse of the tetrahedral intermediate to yield the target ketone.

Quantitative Data & Process Comparison

To assist process chemists in selecting the optimal route, the quantitative metrics of both pathways are summarized below. Data is normalized for a 100 mmol scale reaction. Continuous flow adaptations of the Grignard-Nitrile route have shown even higher scalability .

ParameterRoute A: Nitrile-GrignardRoute B: Weinreb Amide
Step Count 1 Step2 Steps
Atom Economy High (Direct addition)Moderate (Loss of Weinreb amine)
Typical Yield 75% – 85%85% – 95%
Over-addition Risk Very Low (Imine salt is stable)Zero (Chelate is highly stable)
Reaction Time ~6 Hours (including hydrolysis)~18 Hours (across two steps)
Scalability Excellent (Compatible with Flow Chemistry)Good (Requires coupling reagents)

Purification & Analytical Characterization

To ensure the trustworthiness of the synthesized batch, the crude product should be purified via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 7:3) or recrystallized from hot heptane/toluene.

Self-Validating Analytical Checkpoints:

  • LC-MS (ESI+): Calculated for C₁₃H₁₀ClNO [M+H]⁺: m/z 232.05. Observe the characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

  • FT-IR: Confirm the complete disappearance of the nitrile stretch (~2230 cm⁻¹) and the emergence of a strong conjugated diaryl ketone C=O stretch at ~1660 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.90 (d, J = 2.2 Hz, 1H, Pyridine H6)

    • δ 8.05 (dd, J = 8.0, 2.2 Hz, 1H, Pyridine H4)

    • δ 7.75 (t, J = 1.8 Hz, 1H, Phenyl H2)

    • δ 7.65 – 7.60 (m, 2H, Phenyl H4, H6)

    • δ 7.45 (t, J = 7.8 Hz, 1H, Phenyl H5)

    • δ 7.30 (d, J = 8.0 Hz, 1H, Pyridine H3)

    • δ 2.65 (s, 3H, Pyridine CH₃)

References

  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones. URL:[Link]

  • Wikipedia Contributors. Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Molecules (MDPI). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (2018). URL:[Link]

  • Tetrahedron Letters. Efficient and Scalable Synthesis of Ketones via Nucleophilic Grignard Addition to Nitriles Using Continuous Flow Chemistry. (2013). URL:[Link]

5-(3-Chlorobenzoyl)-2-methylpyridine: A Comprehensive Technical Guide on Structural, Synthetic, and Medicinal Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, diaryl ketones represent a highly privileged pharmacophore. Among these, 5-(3-Chlorobenzoyl)-2-methylpyridine (CAS Registry Number: 1187169-15-8)[1] stands out as a versatile and structurally critical pharmaceutical intermediate. By combining the conformational rigidity of a diaryl methanone with the physicochemical advantages of a substituted pyridine ring, this compound serves as a foundational building block for synthesizing advanced therapeutics, particularly in the development of kinase inhibitors and CNS-active agents.

This whitepaper provides an in-depth technical analysis of 5-(3-Chlorobenzoyl)-2-methylpyridine, detailing its exact IUPAC nomenclature, physicochemical properties, field-proven synthetic methodologies, and its strategic utility in medicinal chemistry.

Structural & Physicochemical Profiling

The formal IUPAC name for this compound is (3-chlorophenyl)(6-methylpyridin-3-yl)methanone [2]. The nomenclature highlights the central methanone (ketone) core, which is flanked by a 3-chlorophenyl moiety and a 6-methylpyridin-3-yl ring.

Understanding the quantitative physicochemical properties of this intermediate is critical for predicting its behavior in subsequent synthetic steps and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of final drug candidates.

ParameterSpecification
IUPAC Name (3-Chlorophenyl)(6-methylpyridin-3-yl)methanone
Common Name 5-(3-Chlorobenzoyl)-2-methylpyridine
CAS Registry Number 1187169-15-8
Molecular Formula C13H10ClNO
Molecular Weight 231.68 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Pyridine Nitrogen)
Rotatable Bonds 2

Synthetic Methodologies & Mechanistic Causality

The Challenge of Pyridine Functionalization

A novice approach to synthesizing a diaryl ketone might rely on standard Friedel-Crafts acylation. However, direct Friedel-Crafts acylation of 2-methylpyridine with 3-chlorobenzoyl chloride is synthetically unviable. The pyridine nitrogen lone pair rapidly complexes with Lewis acid catalysts (e.g., AlCl₃), rendering the ring severely electron-deficient and deactivating it against electrophilic aromatic substitution.

To bypass this, modern synthetic routes utilize a halogen-metal exchange strategy. The lithiation of 3-bromopyridine derivatives is a well-established method for generating highly nucleophilic pyridine species[3][4].

Optimized Synthetic Workflow

SynthesisWorkflow A 5-Bromo-2-methylpyridine B n-BuLi, THF, -78°C (Halogen-Metal Exchange) A->B C 6-Methylpyridin-3-yllithium B->C D 3-Chlorobenzaldehyde (Nucleophilic Addition) C->D E (3-Chlorophenyl)(6-methylpyridin-3-yl)methanol D->E F MnO2, CH2Cl2, RT (Selective Oxidation) E->F G 5-(3-Chlorobenzoyl)-2-methylpyridine (Target Compound) F->G

Synthetic workflow for 5-(3-Chlorobenzoyl)-2-methylpyridine via halogen-metal exchange.

Step-by-Step Experimental Protocol

The following protocol outlines a self-validating, two-stage synthesis designed to maximize yield while preventing common side reactions such as Chichibabin-type additions or over-oxidation.

Phase 1: Halogen-Metal Exchange and Nucleophilic Addition

  • Preparation: Flame-dry a multi-neck round-bottom flask under a strict argon atmosphere. Charge the flask with 5-bromo-2-methylpyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Cryogenic Cooling: Submerge the vessel in a dry ice/acetone bath to reach an internal temperature of -78°C. Causality: Optimization of organolithium reactions requires strict temperature control; cryogenic conditions are mandatory to stabilize the 6-methylpyridin-3-yllithium intermediate and suppress unwanted nucleophilic attack of the butyl anion on the electron-deficient pyridine ring[5].

  • Lithiation: Add n-butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise over 15 minutes. Stir at -78°C for 45 minutes to ensure complete halogen-metal exchange[3].

  • Electrophile Addition: Dissolve 3-chlorobenzaldehyde (1.1 equiv) in minimal anhydrous THF and add dropwise to the lithiated mixture. Maintain at -78°C for 1 hour, then gradually warm to room temperature.

  • Quenching & Isolation: Terminate the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the intermediate carbinol: (3-chlorophenyl)(6-methylpyridin-3-yl)methanol.

Phase 2: Selective Oxidation 6. Oxidation: Dissolve the purified carbinol in dichloromethane (CH₂Cl₂). Add activated manganese dioxide (MnO₂, 10 equiv). Causality: MnO₂ is a mild, heterogeneous oxidant highly selective for benzylic and pyridylic alcohols. Unlike mCPBA or H₂O₂, MnO₂ prevents the formation of pyridine N-oxides and avoids oxidative cleavage. 7. Filtration: Stir the suspension at room temperature for 12 hours. Filter through a pad of Celite to remove manganese salts. 8. Final Isolation: Evaporate the filtrate to dryness to afford the target ketone, (3-chlorophenyl)(6-methylpyridin-3-yl)methanone .

Medicinal Chemistry Applications

Diaryl ketones are important chemical intermediates frequently present in pharmaceutical molecules[6]. The specific structural motifs of 5-(3-Chlorobenzoyl)-2-methylpyridine make it a highly valuable scaffold for rational drug design:

  • The Pyridine Ring: Replaces a standard phenyl ring to lower the overall lipophilicity (LogP) of the final drug, improving aqueous solubility. The nitrogen atom acts as a critical hydrogen bond acceptor, often interacting with the hinge region of kinases.

  • The 3-Chloro Substituent: Halogens are frequently employed in medicinal chemistry to fill deep, hydrophobic pockets within target proteins. The meta-substitution pattern provides a specific vector that often enhances binding affinity through halogen bonding or favorable van der Waals contacts.

  • The Ketone Linker: Acts as a conformational lock, restricting the rotation between the two aryl rings and pre-organizing the molecule into a bioactive conformation.

Pharmacophore Core (3-Chlorophenyl)(6-methylpyridin-3-yl)methanone Central Scaffold P1 Pyridine Ring (H-Bond Acceptor, Solubilizing) Core->P1 P2 Diaryl Ketone Linker (Conformational Lock) Core->P2 P3 3-Chloro Substituent (Lipophilic Pocket Binder) Core->P3

Pharmacophore mapping and logical relationship of the structural motifs.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized intermediate, rigorous analytical validation is required:

  • ¹H NMR (400 MHz, CDCl₃): The disappearance of the carbinol C-H proton (~5.8 ppm) confirms successful oxidation. The pyridine C4 and C6 protons will appear highly deshielded (typically >8.0 ppm) due to the electron-withdrawing nature of the newly formed carbonyl group. The C2-methyl group will present as a sharp singlet near 2.6 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The diagnostic ketone carbonyl carbon will resonate far downfield at approximately 193-195 ppm.

  • LC-MS (ESI+): The mass spectrum will display a characteristic isotopic pattern due to the chlorine atom (~3:1 ratio), with the [M+H]⁺ molecular ion peaks observed at m/z 232.0 and 234.0.

References

  • CymitQuimica. "5-(3-Chlorobenzoyl)-2-methylpyridine".
  • ChemScene. "1187169-15-8 | (3-Chlorophenyl)(6-methylpyridin-3-yl)methanone".
  • Princeton University / Tetrahedron Letters. "Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines".
  • BenchChem. "Application Notes and Protocols for the Lithiation of 3-Bromopyridine".
  • Old Dominion University / J. Org. Chem. "Optimization of Organolithium Reactions".
  • ACS Publications / Organic Letters. "Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation".

Sources

The Putative Mechanism of Action of 5-(3-Chlorobenzoyl)-2-methylpyridine: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide addresses the compound 5-(3-chlorobenzoyl)-2-methylpyridine. A comprehensive review of current scientific literature reveals a notable absence of direct studies on its synthesis, biological activity, or specific mechanism of action. Consequently, this document serves not as a summary of established facts, but as a framework for scientific inquiry. By dissecting the molecule's structural components—a substituted pyridine ring and a chlorobenzoyl moiety—we can draw parallels to pharmacologically active compounds and formulate testable hypotheses regarding its potential biological targets. This guide outlines these hypotheses, grounded in research on structurally related molecules, and provides a detailed, field-proven experimental workflow for researchers to systematically investigate, validate, and characterize the mechanism of action of this compound. The protocols and logical frameworks described herein are designed to guide drug development professionals from initial screening to definitive mechanistic elucidation.

Introduction and Current Landscape

The pyridine ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics with a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. The specific compound, 5-(3-chlorobenzoyl)-2-methylpyridine, however, remains uncharacterized in the public domain. Its structure, featuring a ketone linker between the pyridine and a chlorinated phenyl ring, suggests it may function as an intermediate in organic synthesis or as a potential ligand for biological macromolecules[2][3][4].

Given the lack of direct evidence, this guide will proceed by:

  • Deconstructing the molecule to identify key pharmacophores.

  • Formulating plausible, testable hypotheses based on the known activities of analogous structures.

  • Presenting a rigorous, multi-stage experimental plan to systematically determine the compound's true mechanism of action.

Structural Analysis and Mechanistic Hypotheses

The structure of 5-(3-chlorobenzoyl)-2-methylpyridine presents two primary areas for mechanistic investigation based on established pharmacology of related scaffolds.

Hypothesis A: Inhibition of Phosphoinositide-Specific Phospholipase C (PI-PLC)

Research into thieno[2,3-b]pyridines, which share the core pyridine ring and can feature a 5-benzoyl substitution, has identified potent anti-proliferative activity in cancer cell lines[5][6]. The proposed mechanism for these related compounds involves the disruption of phospholipid metabolism through the inhibition of PI-PLC[5][6]. The 3-chlorobenzoyl moiety of our target compound could potentially occupy a hydrophobic pocket in the enzyme's active site, leading to inhibition of downstream signaling cascades crucial for cell growth and proliferation.

The hypothesized signaling pathway is outlined below:

PI_PLC_Pathway cluster_0 Plasma Membrane RTK Growth Factor Receptor (RTK) PLC PI-PLC RTK->PLC Activates PIP2 PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Proliferation Cell Proliferation & Survival PKC->Proliferation Phosphorylates Targets Inhibitor 5-(3-Chlorobenzoyl) -2-methylpyridine (Hypothesized) Inhibitor->PLC Inhibits Kinase_Inhibition cluster_kinase Kinase Active Site Kinase Hinge Region ATP-Binding Pocket Catalytic Loop Substrate Substrate Protein Kinase:cat->Substrate Phosphorylates ATP ATP ATP->Kinase:pocket Binds PhosphoSubstrate Phosphorylated Substrate Inhibitor 5-(3-Chlorobenzoyl) -2-methylpyridine Inhibitor->Kinase:pocket Competitively Binds

Figure 2: General mechanism of ATP-competitive kinase inhibition.

Proposed Experimental Workflow for Mechanistic Investigation

To systematically test these hypotheses and uncover the true mechanism of action, the following phased approach is recommended. This workflow is designed to be self-validating, with clear go/no-go decision points.

Experimental_Workflow Start Compound Synthesis & QC Screen Phase 1: Broad Phenotypic Screening (e.g., NCI-60 Cell Line Panel) Start->Screen Activity Significant Anti-proliferative Activity Identified Screen->Activity NoActivity No Significant Activity (Compound is Inactive or a Synthetic Intermediate) Activity->NoActivity No TargetID Phase 2: Target Class Identification (Kinase & PI-PLC Panel Screening) Activity->TargetID Yes TargetHit Specific Target(s) Identified (e.g., Kinase X, PI-PLCγ) TargetID->TargetHit NoTarget No Hits in Panels (Consider Alternative MOA) TargetHit->NoTarget No Biochem Phase 3: Biochemical Validation (IC50 Determination, Binding Kinetics) TargetHit->Biochem Yes Cellular Phase 4: Cellular Mechanism Validation (Western Blot for Pathway Modulation) Biochem->Cellular End Mechanism of Action Elucidated Cellular->End

Figure 3: A four-phase workflow to determine the mechanism of action.

Detailed Experimental Protocols

Phase 1: Broad Phenotypic Screening

Objective: To determine if the compound exhibits biological activity against a diverse panel of human cancer cell lines.

Protocol: Cell Viability Assessment using MTT Assay

  • Cell Culture: Plate cells from a diverse panel (e.g., NCI-60) in 96-well plates at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-(3-chlorobenzoyl)-2-methylpyridine in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (DMSO) controls and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Causality and Validation: This assay provides a broad, unbiased view of the compound's cytotoxic or cytostatic potential. The use of a large, diverse panel like the NCI-60 can provide early clues about the mechanism (e.g., selective activity against leukemia lines might suggest a different target than activity against solid tumors). The dose-response curve validates that the observed effect is concentration-dependent.

Phase 2: Target Class Identification

Objective: Based on Phase 1 results and our hypotheses, screen the compound against targeted panels of kinases and/or phospholipases.

Protocol: In Vitro Kinase Panel Screening (Example)

  • Service Provider: Submit the compound to a commercial service provider (e.g., Eurofins, Reaction Biology) for screening against a panel of >400 human kinases.

  • Assay Conditions: The provider will typically perform radiometric ([³³P]-ATP) or fluorescence-based assays at a fixed compound concentration (e.g., 1 µM or 10 µM) and a single ATP concentration (often near the Km for each kinase).

  • Data Output: The primary output is the percent inhibition of each kinase relative to a vehicle control.

Table 1: Representative Data from a Hypothetical Kinase Screen

Kinase Target Percent Inhibition @ 1 µM
CDK2/CycA 8%
PIM1 92%
SRC 15%
VEGFR2 6%

| CK2α | 88% |

Causality and Validation: A result like the one in Table 1 would strongly suggest that the compound is a potent inhibitor of PIM1 and CK2α kinases. This narrows the search space from thousands of potential targets to a few highly plausible candidates. The high specificity (low inhibition of other kinases) provides confidence that the effect is not due to non-specific mechanisms like aggregation.

Phase 3: Biochemical Validation

Objective: To confirm the direct interaction with hit targets from Phase 2 and quantify the potency.

Protocol: In Vitro IC₅₀ Determination for a Hit Kinase (e.g., PIM1)

  • Reaction Setup: In a 96-well plate, combine a recombinant PIM1 enzyme, a specific peptide substrate, and a buffer system.

  • Compound Addition: Add the compound in a 10-point, 3-fold serial dilution (e.g., from 100 µM to 5 nM).

  • Initiation: Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., 10 µM). Incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and quantify substrate phosphorylation using a suitable method (e.g., ADP-Glo™ which measures ADP production as a luminescent signal).

  • Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Validation: This experiment directly measures the compound's effect on the isolated enzyme, proving it is a direct inhibitor. The IC₅₀ value provides a quantitative measure of potency, which is critical for structure-activity relationship (SAR) studies and further development.

Phase 4: Cellular Mechanism Validation

Objective: To confirm that the compound engages its target in a cellular context and modulates the expected downstream signaling pathway.

Protocol: Western Blot Analysis of Downstream Signaling

  • Cell Treatment: Treat a relevant cell line (e.g., a line known to be dependent on PIM1 signaling) with the compound at concentrations around its cellular GI₅₀ (e.g., 0.1x, 1x, 10x GI₅₀) for 2-4 hours.

  • Lysate Preparation: Harvest the cells, lyse them in RIPA buffer containing protease and phosphatase inhibitors, and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against the phosphorylated form of a known PIM1 substrate (e.g., p-BAD Ser112) and total BAD. Also probe for a loading control (e.g., β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-BAD/total BAD ratio would confirm that the compound inhibits PIM1 kinase activity inside the cell.

Causality and Validation: This protocol provides the crucial link between the biochemical activity (enzyme inhibition) and the phenotypic outcome (cell death/growth arrest). Observing modulation of a known downstream substrate provides strong evidence that the compound's anti-proliferative effect is mediated through the on-target inhibition of the identified pathway.

Conclusion

While the mechanism of action for 5-(3-chlorobenzoyl)-2-methylpyridine is not currently documented, its chemical structure provides a rational basis for hypothesizing its activity as an inhibitor of critical cell signaling enzymes, such as PI-PLC or protein kinases. The true value for researchers lies not in speculation, but in a robust and logical experimental framework. By following the multi-phase workflow outlined in this guide—from broad phenotypic screening to specific biochemical and cellular validation—drug development professionals can systematically and efficiently elucidate the compound's mechanism of action, paving the way for potential therapeutic development.

References

  • Pierre, F., Chua, P. C., O'Brien, S. E., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c]n[7][8]aphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-654. [Link]

  • Greensmith, J., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5410. [Link]

  • Google Patents. (1994). US5334724A - Preparation of substituted 2-chloropyridines.
  • Greensmith, J., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. PMC. [Link]

  • Kauerova, E., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 603-623. [Link]

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

  • European Patent Office. (1984). Preparation of 2-chloro-5-methylpyridine - Patent 0121320. [Link]

  • Shafi, S., et al. (2021). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

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The Pharmacological Potential of 5-(3-Chlorobenzoyl)-2-methylpyridine: A Structural and Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(3-Chlorobenzoyl)-2-methylpyridine (CAS: 1187169-15-8) is a specialized diaryl methanone building block characterized by a 3-chlorobenzoyl moiety linked to a 2-methylpyridine ring[1],[2]. While it is primarily cataloged as a synthetic intermediate, its structural topology contains highly privileged pharmacophores. This whitepaper provides an in-depth technical analysis of its predictive biological activities, structural pharmacology, and the self-validating experimental workflows required to translate this chemical scaffold into viable therapeutic leads.

Structural Pharmacology & Pharmacophore Analysis

The biological utility of 5-(3-Chlorobenzoyl)-2-methylpyridine lies in its modularity. As a Senior Application Scientist, evaluating a compound requires deconstructing its structural motifs to predict target engagement:

  • The Diaryl Methanone Core: The carbonyl bridge provides a flexible, sp2-hybridized linker that allows the two aromatic rings to adopt non-planar conformations. This geometry is highly favorable for binding within the narrow hinge regions of kinase domains.

  • The Pyridine Nitrogen: The nitrogen atom on the 2-methylpyridine ring acts as a potent hydrogen bond acceptor. In structurally related benzoylpyridine thiosemicarbazones (BpT), this nitrogen is critical for coordinating transition metals (such as iron), a mechanism that drives potent anti-proliferative and anti-tumor effects[3].

  • The 3-Chloro Substitution: Halogenation serves a dual purpose. Pharmacokinetically, it blocks metabolic oxidation sites and increases lipophilicity. Pharmacodynamically, the 3-chloro group can participate in halogen bonding deep within hydrophobic pockets. Research indicates that 3-substituted phenyl rings are crucial for maximizing the inhibitory activity of PI3K inhibitors[4], and 3-chlorobenzoyl pyridine derivatives have demonstrated significant antifungal efficacy[5].

Predictive Biological Modalities

A. Kinase Inhibition (The PI3K/AKT Axis)

Diaryl ketones are classic hinge-binding motifs in kinase inhibitor design. When derivatized, the pyridine nitrogen can form a critical hydrogen bond with the backbone amide of the kinase hinge region, while the 3-chlorophenyl ring projects into the hydrophobic back-pocket. Structurally related thienopyrimidine derivatives bearing substituted phenyl rings have demonstrated robust enzymatic inhibition (up to 84%) against PI3K isoforms[4].

G Compound 5-(3-Chlorobenzoyl) -2-methylpyridine Target Kinase Domain (e.g., PI3K) Compound->Target Inhibits PIP3 PIP3 Target->PIP3 Catalyzes PIP2 PIP2 PIP2->PIP3 AKT AKT Activation PIP3->AKT Recruits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes

Fig 1: Predicted kinase inhibition mechanism and downstream effect on the PI3K/AKT survival pathway.

B. Iron Chelation and Anti-Proliferative Activity

Derivatizing the ketone carbonyl into a thiosemicarbazone yields a tridentate ligand capable of sequestering intracellular iron. Studies on 4-phenyl-substituted 2′-benzoylpyridine thiosemicarbazones have shown that these scaffolds exhibit significantly enhanced anti-proliferative activity compared to the clinical standard, desferrioxamine (DFO), by starving rapidly dividing tumor cells of the iron necessary for ribonucleotide reductase activity[3],[6].

Comparative Quantitative Data

To establish a baseline for hit-to-lead optimization, we must benchmark the expected activity of 5-(3-Chlorobenzoyl)-2-methylpyridine against known quantitative data from structurally related benzoylpyridine and 3-chlorobenzoyl analogs.

Table 1: Quantitative Biological Activity of Structurally Related Pharmacophores

Compound ClassSpecific ModificationTarget / AssayQuantitative ResultReference
Thienopyrimidine 3-OH phenyl + morpholinePI3Kγ Enzymatic Inhibition84% inhibition at 10 µM[4]
Pyridine Carbamate 3-chlorobenzoyl + t-butylBotrytis cinerea (Antifungal)EC50: 6.45 - 6.98 µg/mL[5]
Sulfonamide Benzamide 4-chloro + N-propylE. coli (Antibacterial MIC)MIC: 50 µg/mL[7]
BpT Analogues 4-phenyl substitutionTumor Cell ProliferationSuperior to DFO (p <0.001)[3],[6]

Self-Validating Experimental Workflows

To rigorously evaluate the biological activity of synthesized derivatives, we must deploy a self-validating assay cascade. A self-validating system ensures that positive readouts are causally linked to mechanism, not assay artifacts.

Workflow Step1 1. Compound Synthesis & Purification Step2 2. In Vitro Kinase Screening (TR-FRET) Step1->Step2 Step3 3. Cell Viability Assays (CellTiter-Glo) Step2->Step3 Step4 4. Target Engagement (CETSA) Step3->Step4 Step5 5. In Vivo Efficacy (Xenograft Models) Step4->Step5

Fig 2: Self-validating experimental workflow for evaluating the biological activity of derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: Quantify the biochemical IC50 against purified kinase domains. Causality & Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because the time-delayed readout eliminates interference from auto-fluorescent compounds, ensuring the measured inhibition is a true reflection of target binding.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Rationale: Mg2+ is essential for ATP coordination; Brij-35 prevents non-specific compound adherence to microplate walls.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO, then dilute 1:100 in buffer. Rationale: Normalizes DMSO concentration to 1% across all wells, preventing solvent-induced enzyme denaturation.

  • Reaction Assembly: Combine 5 nM purified kinase, 100 nM fluorescently labeled substrate, and compound in a 384-well plate. Pre-incubate for 15 minutes.

  • Initiation & Quenching: Initiate the reaction with ATP at its predetermined Km value. Incubate for 60 minutes. Quench by adding 20 mM EDTA alongside the Europium-labeled anti-phospho antibody. Rationale: EDTA rapidly chelates Mg2+, instantaneously halting kinase activity to provide a precise temporal snapshot of inhibition.

  • Data Acquisition: Read the plate using a TR-FRET capable microplate reader. Calculate the emission ratio (665 nm / 615 nm) to determine the IC50.

Protocol 2: Cellular Target Engagement via CETSA (Cellular Thermal Shift Assay)

Objective: Confirm direct intracellular target engagement. Causality & Validation: A compound may show potent biochemical inhibition but fail in cells due to poor permeability, or it might kill cells via off-target toxicity. CETSA validates that the phenotypic effect is causally linked to the compound physically binding and thermodynamically stabilizing the target protein inside the living cell.

  • Cell Treatment: Incubate target cancer cells with the compound at 5x its biochemical IC50 (or vehicle control) for 2 hours.

  • Thermal Aliquoting: Harvest cells and divide into 8 aliquots. Subject each aliquot to a distinct temperature across a gradient (e.g., 40°C to 60°C) for 3 minutes. Rationale: Heat induces protein unfolding and precipitation; bound ligand thermodynamically stabilizes the folded state, shifting the melting curve (Tm).

  • Lysis & Clearance: Lyse cells using freeze-thaw cycles (liquid nitrogen/37°C). Centrifuge at 20,000 x g for 20 minutes. Rationale: This critical step separates the denatured, aggregated proteins (pellet) from the stable, folded proteins (supernatant).

  • Quantification: Analyze the supernatant via Western Blotting for the target protein. Plot the band intensities against temperature to calculate the shift in aggregation temperature (ΔTagg). A positive shift confirms intracellular target engagement.

References

  • 5-(3-Chlorobenzoyl)-2-methylpyridine | CymitQuimica. cymitquimica.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvum0d7bhNvBOGrNhX7GU3SFtXI3PG_zHBHJ7N_LQlich5gT_BaW2KZVRmRNQzstG2uyWvZRSD7gSoWN01lZDBL_aOLeoNv4HwECr7n6dWoNe6AyT6HpFayjDSH85THcMS0QLjKHvaniMKdJSqd8WjpD0KuMvq2kdJrFLz0BZjDddG4V8KeulxVM-1vG_7jr1rHBEOc7YXmjCjGIM=]
  • 1187169-15-8 | (3-Chlorophenyl)(6-methylpyridin-3-yl)methanone - ChemScene. chemscene.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ9boiBneA2k5cWmNFZgIlfigToMgf3Qud5XLda063FpzAeBHERk3S2UV9PBm06SdlOHxZBe_-wCVsXexuJuuf01cSDvBITlzinc-syJXWx2ENio6TybQYdbKFBZBoqsy6HGDG6uajVPEEkTai]
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  • Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety - MDPI. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcTNVqnRVRDs5Es-thnxYELsHe8rzkxTu8YwP1kwxO4czpaizs4qjKT_F36hqwnWu8JJWe3zboZddBmREWxUIIz-aJzirjybnylnus5HI8hk3iiGrw6eUl2nhSGWnY6U9k044=]
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjc0zZtPsTeH2xZtRvr6p8dGVBCORU-Xixbsr0Bvi1wDcLv8wp0G03EbQ45QvWh8ubUpY7wOUswBMfLd5Mtg6OZUQYO3a2_etEtOtngASKPCqehaMv9V7T5h_wxrp_Ug7vUJ6oKDsnZwfjDZo=]
  • Structure–activity studies of 4-phenyl-substituted 2′-benzoylpyridine thiosemicarbazones with potent and selective anti-tumour activity - Organic & Biomolecular Chemistry. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxEPa05-pMAwk8cO9XFVlPZEDLrMtM6C0zO3a-hDGU0YsVORRzKJKPHz7SmJzOhlOXhXD8LrWbsrRFEsW_vNyl5qOhK6x2k2aleL3b5rzx26ATnQH7dZpAFUoPrtVssiadzDGhyMtOSGuCFbyLZRGhH5OYe-DuENAMQP5O]

Sources

Discovery and Background of 5-(3-Chlorobenzoyl)-2-methylpyridine: A Privileged Diaryl Methanone Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Diaryl Methanone Paradigm

In the landscape of modern medicinal chemistry, the discovery and optimization of robust molecular scaffolds are paramount. 5-(3-Chlorobenzoyl)-2-methylpyridine , systematically known as (3-chlorophenyl)(6-methylpyridin-3-yl)methanone (CAS 1187169-15-8)[1], represents a highly versatile diaryl methanone building block. While not a standalone active pharmaceutical ingredient (API), this compound serves as a critical intermediate in the synthesis of complex therapeutics, including kinase inhibitors and negative allosteric modulators (NAMs) for G-protein-coupled receptors (GPCRs) such as mGluR5[2].

This whitepaper deconstructs the structural rationale, physicochemical profiling, and synthetic methodologies associated with this privileged scaffold, providing a self-validating framework for its integration into drug discovery pipelines.

Structural Pharmacology & Scaffold Rationale

The architectural brilliance of 5-(3-Chlorobenzoyl)-2-methylpyridine lies in its tripartite pharmacophore system. Each moiety is strategically positioned to optimize both target affinity and pharmacokinetic (PK) properties.

  • The 2-Methylpyridine Core: Pyridine rings are ubiquitous in approved drugs due to their ability to improve aqueous solubility and act as hydrogen-bond acceptors. The addition of the ortho-methyl group (at the 2-position relative to the nitrogen) serves a dual purpose: it provides a steric shield that modulates the basicity (pKa) of the nitrogen, thereby reducing off-target hERG channel liabilities, and it occupies specific small hydrophobic pockets in kinase hinge regions.

  • The 3-Chlorophenyl Moiety: Halogenated phenyl rings are classic lipophilic anchors. The chlorine atom at the meta position enables highly directional halogen bonding with backbone carbonyls in target proteins. Furthermore, the electron-withdrawing nature of the chlorine atom increases the metabolic stability of the phenyl ring against cytochrome P450-mediated oxidation.

  • The Carbonyl Hinge: The central methanone linkage acts as a conformational pivot. It restricts the coplanarity of the two aromatic rings, forcing a dihedral angle that perfectly mimics the bioactive conformations required for binding deep within allosteric clefts[3]. Additionally, the carbonyl oxygen serves as a potent hydrogen-bond acceptor.

PharmacophoreLogic Core Diaryl Methanone Core P1 3-Chlorophenyl (Hydrophobic Pocket / Halogen Bond) Core->P1 P2 Carbonyl Hinge (H-Bond Acceptor / Pivot) Core->P2 P3 2-Methylpyridine (Solubility / Hinge Binder) Core->P3

Caption: Pharmacophore mapping of the diaryl methanone scaffold for target binding.

Physicochemical Profiling

To understand why this specific intermediate is favored in fragment-based drug discovery (FBDD) and lead optimization, we must analyze its quantitative physicochemical parameters. The data below illustrates how the scaffold perfectly aligns with Lipinski's Rule of Five, leaving ample "molecular real estate" for downstream functionalization.

Physicochemical PropertyValueCausality / Pharmacological Impact
Molecular Weight 231.68 g/mol Optimal for FBDD; allows significant mass addition during lead optimization without exceeding the 500 Da limit.
cLogP (estimated) ~3.2Strikes an ideal balance between aqueous solubility and lipid membrane permeability, crucial for oral bioavailability.
Topological Polar Surface Area 29.96 ŲHighly favorable for blood-brain barrier (BBB) penetration (TPSA < 90 Ų), making it suitable for CNS targets[2].
H-Bond Donors 0Minimizes the desolvation penalty upon entering hydrophobic binding pockets, increasing binding entropy.
H-Bond Acceptors 2 (N, O)The pyridine nitrogen and carbonyl oxygen provide critical, directional anchoring points for target interaction.

Synthetic Discovery & Methodologies

The synthesis of diaryl ketones often suffers from over-alkylation when using standard Grignard additions to esters or carboxylic acids, resulting in tertiary alcohols. To circumvent this, the industry standard relies on the Weinreb Amide methodology [4],[5].

The causality behind this choice is rooted in the stabilization of the tetrahedral intermediate. When the Grignard reagent attacks the Weinreb amide, the magnesium ion is chelated by both the carbonyl oxygen and the methoxy oxygen. This stable 5-membered chelate prevents the collapse of the intermediate and subsequent second nucleophilic attack. The ketone is only liberated upon aqueous acidic quench[4].

Step-by-Step Experimental Protocol: Weinreb Amide Route

Phase 1: Weinreb Amide Formation

  • Reagent Preparation: Dissolve 6-methylnicotinic acid (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq, 12 mmol), followed by EDC·HCl (1.5 eq, 15 mmol) and HOBt (1.2 eq, 12 mmol). Causality: EDC/HOBt is chosen over thionyl chloride to prevent unwanted chlorination of the electron-rich pyridine ring.

  • Base Addition: Dropwise add N,N-diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol) at 0 °C. Stir the reaction mixture at room temperature for 12 hours.

  • Isolation: Wash the organic layer sequentially with saturated aqueous NaHCO3 (2 x 25 mL) and brine (25 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the Weinreb amide intermediate.

Phase 2: Chemoselective Grignard Addition

  • Reaction Setup: Dissolve the crude Weinreb amide (1.0 eq) in 40 mL of anhydrous tetrahydrofuran (THF) and cool to 0 °C using an ice bath.

  • Nucleophilic Attack: Slowly add 3-chlorophenylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise over 30 minutes. Causality: The slow addition at 0 °C ensures strict chemoselectivity, preventing the highly reactive Grignard reagent from attacking the slightly electrophilic positions of the pyridine ring[5].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

Phase 3: Chelate Breakdown and Purification

  • Quench: Cool the reaction back to 0 °C and carefully quench with 20 mL of saturated aqueous NH4Cl. Causality: The mildly acidic ammonium chloride breaks the stable magnesium chelate without protonating the pyridine nitrogen into a highly water-soluble salt[4].

  • Extraction: Extract the aqueous layer with ethyl acetate (EtOAc) (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Purification: Concentrate the solvent and purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate pure 5-(3-Chlorobenzoyl)-2-methylpyridine[1].

SyntheticWorkflow A 6-Methylnicotinic Acid (Starting Material) B Weinreb Amide (Intermediate) A->B EDC·HCl, HOBt DIPEA, DCM C Grignard Addition (Nucleophilic Attack) B->C 3-Chlorophenyl-MgBr THF, 0°C to RT D 5-(3-Chlorobenzoyl)- 2-methylpyridine C->D NH4Cl Quench (Chelate Breakdown)

Caption: Synthetic workflow of 5-(3-Chlorobenzoyl)-2-methylpyridine via Weinreb amide.

Conclusion

5-(3-Chlorobenzoyl)-2-methylpyridine is a masterclass in rational scaffold design. By combining the solubility and hinge-binding capabilities of a substituted pyridine with the metabolic stability and hydrophobic anchoring of a chlorophenyl ring, it provides a highly tunable platform for drug discovery. The self-validating Weinreb amide synthetic route ensures scalable, high-yield access to this diaryl methanone, cementing its status as a foundational building block in the development of next-generation therapeutics.

References

  • An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Diaryl Ketones through Oxidative Cleavage of the C–C Double Bonds in N-Sulfonyl Enamides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 Source: PubMed Central (PMC) URL:[Link]

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Methodological & Application

Application Note: HPLC Method Development and Validation for 5-(3-Chlorobenzoyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The compound 5-(3-Chlorobenzoyl)-2-methylpyridine (CAS: 1187169-15-8) is a halogenated pyridine-ketone derivative frequently utilized as a critical intermediate in pharmaceutical synthesis and drug discovery[1]. From an analytical perspective, this molecule presents a dual challenge:

  • Basic Pyridine Nitrogen (pKa ~5.2): At neutral pH, the unprotonated or partially protonated nitrogen strongly interacts with residual acidic silanols (pKa ~3.5–4.5) on silica-based stationary phases, leading to severe peak tailing and poor resolution[2].

  • Hydrophobic 3-Chlorobenzoyl Moiety: The halogenated aromatic ring confers significant hydrophobicity, requiring a carefully optimized organic gradient to elute the compound efficiently without excessive band broadening.

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored specifically to the structural nuances of 5-(3-Chlorobenzoyl)-2-methylpyridine.

Method Development Rationale (Expertise & Experience)

To design a self-validating and reproducible method, every chromatographic parameter was selected based on the physicochemical causality of the analyte.

Stationary Phase Selection

Standard silica columns are prone to secondary ion-exchange interactions with basic compounds[2]. To mitigate this, an end-capped, base-deactivated C18 column is mandatory. End-capping masks residual silanols, forcing the analyte to interact almost exclusively via hydrophobic partitioning with the C18 alkyl chains.

Mobile Phase & pH Control

Buffer selection is the most critical factor in the HPLC of basic compounds[3]. We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases[4].

  • Causality: TFA lowers the mobile phase pH to approximately 2.0. This is more than two pH units below the pKa of the pyridine ring, ensuring it is 100% protonated. Simultaneously, the low pH suppresses the ionization of any residual surface silanols (Si-OH), completely neutralizing their ion-exchange capacity[2].

  • Ion-Pairing Effect: The trifluoroacetate anion (TFA⁻) acts as a volatile ion-pairing agent, masking the positive charge of the protonated pyridine and increasing its hydrophobic retention on the C18 phase[4].

Gradient Design & Sample Diluent

A gradient from 10% to 90% Acetonitrile (ACN) is employed to sweep the highly hydrophobic chlorobenzoyl moiety off the column. The sample diluent is set to 50:50 Water:ACN.

  • Causality: Dissolving the sample in 100% organic solvent would cause a "solvent effect" (peak splitting) upon injection into the 10% organic initial mobile phase. The 50:50 mixture ensures complete solubility of the hydrophobic API while maintaining compatibility with the starting gradient conditions.

Workflow A 1. Chemical Profiling 5-(3-Chlorobenzoyl)-2-methylpyridine pKa ~5.2, Hydrophobic B 2. Column Selection End-capped C18 Minimize Silanol Interactions A->B C 3. Mobile Phase Selection 0.1% TFA in H2O/ACN pH ~2.0 for Protonation B->C D 4. Gradient Optimization 10% to 90% ACN Elute Hydrophobic Moiety C->D E 5. Method Validation System Suitability & Linearity D->E

Fig 1. Step-by-step HPLC method development workflow for 5-(3-Chlorobenzoyl)-2-methylpyridine.

Experimental Protocol

Reagents and Materials
  • Analyte: 5-(3-Chlorobenzoyl)-2-methylpyridine reference standard (Purity >98%)[1].

  • Solvents: LC-MS grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Additives: HPLC-grade Trifluoroacetic acid (TFA)[4].

Chromatographic Conditions
ParameterSpecificationRationale
Column Base-deactivated C18, 150 x 4.6 mm, 5 µmMaximizes hydrophobic retention; prevents tailing[2].
Mobile Phase A 0.1% TFA in Ultrapure WaterProtonates pyridine; suppresses silanols[4].
Mobile Phase B 0.1% TFA in AcetonitrileElutes the hydrophobic chlorobenzoyl group.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°CStabilizes backpressure and retention times.
Injection Vol 10 µLPrevents column overloading.
Detection UV at 254 nmCaptures the conjugated carbonyl-aromatic system.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
10.0 10 90
12.0 10 90
12.1 90 10

| 15.0 | 90 | 10 |

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-(3-Chlorobenzoyl)-2-methylpyridine into a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile (sonicate for 5 minutes if necessary), then make up to volume with Acetonitrile.

  • Working Solutions: Dilute the stock solution using a 50:50 Water:Acetonitrile diluent to create a calibration curve at 10, 20, 50, 100, and 200 µg/mL.

Mechanistic Interaction Model

To truly master this analysis, one must understand the micro-environment inside the column. The diagram below illustrates how the low-pH mobile phase dictates the analyte's behavior, ensuring a self-validating, highly symmetrical peak.

Interactions Analyte Protonated Pyridine Ring (Analyte) TFA Trifluoroacetate (TFA-) Ion-Pairing Agent Analyte->TFA Ion-Pairing (Masks Charge) C18 C18 Stationary Phase (Hydrophobic Retention) Analyte->C18 Hydrophobic Interaction Silanol Suppressed Silanol (Si-OH) No Ion-Exchange Analyte->Silanol Prevented by pH 2.0 (No Tailing)

Fig 2. Mechanistic interaction model between the protonated pyridine analyte and stationary phase.

Method Validation & Trustworthiness Framework

A protocol is only as good as its validation data. Before running unknown samples, the system must pass the following System Suitability Test (SST) . Inject the 50 µg/mL standard six times and verify the following parameters:

Validation ParameterAcceptance CriteriaPurpose / Causality
Retention Time (RT) %RSD ≤ 1.0%Ensures pump stability and proper column equilibration.
Peak Area Precision %RSD ≤ 2.0%Validates autosampler precision and detector stability.
Tailing Factor (Tf) Tf ≤ 1.5Confirms silanol interactions are successfully suppressed[2].
Theoretical Plates (N) N ≥ 5,000Verifies column health and packing bed integrity.
Linearity (R²) R² ≥ 0.999 (10-200 µg/mL)Ensures accurate quantitation across the expected concentration range.
Quality Control (QC) Bracketing

To maintain a self-validating system during long sequences, inject a 50 µg/mL QC standard every 10 samples. If the QC standard deviates by more than ±2.0% from its initial area, the sequence must be halted, as this indicates mobile phase evaporation or column fouling.

Troubleshooting Guide

  • Issue: Peak Tailing (Tf > 1.5)

    • Root Cause: Loss of TFA volatility over time, leading to a rise in mobile phase pH and subsequent silanol ionization[2][3].

    • Solution: Discard old mobile phases. Prepare fresh 0.1% TFA in Water and ACN. Ensure the column is properly end-capped.

  • Issue: Split Peaks or Fronting

    • Root Cause: Solvent mismatch. The sample was likely dissolved in 100% Acetonitrile, causing the analyte to travel faster than the mobile phase at the moment of injection.

    • Solution: Re-dilute samples in the recommended 50:50 Water:ACN diluent.

  • Issue: Shifting Retention Times

    • Root Cause: Inadequate column equilibration or fluctuating column oven temperature.

    • Solution: Allow at least 10 column volumes (approx. 15-20 minutes at 1.0 mL/min) of the initial gradient conditions (90% A / 10% B) to pass through the column before the first injection.

References

  • Law, B., & Pan, F. (1991). "The selection of buffer salts for the high-performance liquid chromatography of basic compounds". ResearchGate. URL: [Link]

  • ACE HPLC Columns. "Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems". HPLC.eu. URL: [Link]

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Application Notes: The Synthetic Utility of 5-(3-Chlorobenzoyl)-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, pyridinyl ketones serve as exceptionally versatile intermediates. Among these, scaffolds related to 5-(3-Chlorobenzoyl)-2-methylpyridine are of significant interest due to the unique electronic and steric properties conferred by their substituents. The presence of a ketone functional group provides a reactive handle for a multitude of chemical transformations, while the substituted pyridine core is a common motif in pharmacologically active compounds. This guide provides an in-depth look at the application of this structural class, focusing on its pivotal role in constructing complex heterocyclic systems with demonstrated biological activity, particularly anti-proliferative agents. We will delve into the causality behind synthetic strategies, provide detailed, field-proven protocols, and explore the underlying mechanisms that govern these transformations.

Core Application: Synthesis of Anti-Proliferative Thieno[2,3-b]pyridines

A primary application for benzoylpyridine scaffolds is in the synthesis of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines. This class of compounds has garnered significant attention for its potent anti-proliferative activity against various cancer cell lines, including colon cancer (HCT-116) and triple-negative breast cancer (MDA-MB-231).[1][2] The general strategy involves a multi-step sequence that builds the fused thieno[2,3-b]pyridine core, a pathway where precursors derived from benzoylacetones are fundamental.

The synthesis can be logically divided into three main stages:

  • Formation of the Pyridine Core: Construction of a substituted 2-mercaptonicotinonitrile (a pyridine-thione derivative) from a benzoylacetone precursor.

  • S-Alkylation: Functionalization of the thione group with an appropriate electrophile.

  • Intramolecular Cyclization: Thorpe-Ziegler or related cyclization to form the fused thiophene ring.[3][4]

Mechanistic Considerations & Experimental Causality

The entire synthetic sequence is a testament to the principles of reactivity and strategic functional group manipulation. The initial step often employs a variation of the Gewald reaction, a powerful multicomponent reaction for synthesizing 2-aminothiophenes, which can be adapted for pyridine synthesis.[5] A key transformation is the L-proline-catalyzed formation of an enamine from a 1,3-dicarbonyl compound.

Why L-Proline? L-proline is a "simple enzyme," acting as a bifunctional organocatalyst.[6] Its secondary amine group reacts with a ketone (like a benzoylacetone) to form a nucleophilic enamine intermediate.[7][8] Simultaneously, its carboxylic acid group can act as a general acid or base, activating the reaction partners and stabilizing transition states.[9] This avoids the need for harsh conditions or heavy metal catalysts, aligning with green chemistry principles.

G Enamine Enamine Cyanothioacetamide Cyanothioacetamide caption General Workflow for Thieno[2,3-b]pyridine Synthesis.

Experimental Protocols

The following protocols are adapted from established literature procedures for synthesizing the thieno[2,3-b]pyridine scaffold, demonstrating the practical application of benzoylpyridine precursors.

Protocol 1: Synthesis of the Carbonitrile Pyridine Fragment

This procedure details the formation of the core pyridine ring system starting from a benzoylacetone precursor.

Step 1a: Enamine Synthesis

  • To a solution of 1-(3-chlorophenyl)butan-1,3-dione (1 equiv., 6.2 mmol) in 1,4-dioxane (8 mL), add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv.).

  • Add L-proline (0.1 equiv.) to the mixture.

    • Scientist's Note: L-proline catalyzes the condensation by forming a more reactive enamine intermediate, lowering the activation energy for the subsequent reaction.[6][7]

  • Stir the reaction mixture at 80 °C for 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure. The crude enamine is often used directly in the next step after purification by column chromatography (e.g., 4:1 EtOAc/petroleum ether).

Step 1b: Pyridine Ring Formation

  • Prepare a suspension of sodium hydride (NaH, 60% in mineral oil, 2 equiv.) in anhydrous N,N-dimethylformamide (DMF, 10 mL) under an inert atmosphere (N₂ or Ar).

    • Safety First: NaH is highly reactive with water and moisture. Handle with extreme care using appropriate PPE and anhydrous techniques.

  • Add 2-cyanothioacetamide (1 equiv.) to the NaH suspension and stir for 10 minutes at room temperature. The formation of a salt is observed.

    • Scientist's Note: NaH is a strong, non-nucleophilic base, ideal for deprotonating the active methylene group of 2-cyanothioacetamide, which then acts as the key nucleophile.

  • Add a solution of the enamine from Step 1a (1 equiv.) in DMF (5 mL) to the reaction mixture.

  • Stir the resulting mixture for 24 hours at room temperature.

  • After 24 hours, carefully acidify the mixture to pH 2-4 using 2M HCl. This will protonate the intermediate and precipitate the product.

  • Collect the resulting precipitate by vacuum filtration to afford the crude carbonitrile fragment. This product is often an inseparable mixture of isomers and can be carried forward to the next step without further purification.

Protocol 2: Synthesis of the 2-Chloroacetamide Fragment

This is a standard procedure for creating the amide coupling partner.

  • Dissolve the desired aniline derivative (e.g., 2-methyl-3-chloroaniline, 1 equiv., 6 mmol) and triethylamine (NEt₃, 1 equiv.) in dichloromethane (CH₂Cl₂, 30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.2 equiv.) dropwise over 15 minutes, maintaining the temperature at 0 °C.

    • Scientist's Note: Triethylamine acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion. The reaction is performed at 0 °C to control the exothermicity.

  • Stir the mixture for 1 hour at 0 °C, then allow it to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 2M HCl (2 x 15 mL), water (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the desired 2-chloroacetamide, which is typically pure enough for the next step.

Protocol 3: Final Assembly of the Thieno[2,3-b]pyridine

This step involves the coupling of the two synthesized fragments and the final intramolecular cyclization.

  • Combine the crude carbonitrile fragment (from Protocol 1, 1 equiv.) and the 2-chloroacetamide fragment (from Protocol 2, 1.2 equiv.) in a suitable solvent such as ethanol or DMF.

  • Add a base, such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt), to the mixture.

    • Scientist's Note: The base facilitates both the initial S-alkylation of the thione by the chloroacetamide and the subsequent intramolecular Thorpe-Ziegler cyclization of the nitrile group onto the active methylene, which forms the final thiophene ring.[3][10]

  • Heat the reaction mixture under reflux until TLC analysis indicates the consumption of the starting materials.

  • After cooling, the product often precipitates from the reaction mixture. Alternatively, the mixture can be poured into water to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with a suitable solvent (e.g., ethanol, water), and dry.

  • Purify the final product by recrystallization or column chromatography to obtain the desired 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine.

G caption Causality Behind Experimental Choices.

Data Summary and Characterization

The synthesized thieno[2,3-b]pyridine derivatives are typically characterized using standard analytical techniques including NMR spectroscopy, mass spectrometry, and IR spectroscopy. The anti-proliferative activity is quantified using assays such as the MTT or ³H-thymidine incorporation assays, with results often reported as IC₅₀ values.

Compound ClassR¹ Group (Benzoyl)R² Group (Amide)Typical Yield Range (%)Example Anti-Proliferative Activity (IC₅₀)
Thieno[2,3-b]pyridine3-Cl2-Me, 3-Cl40-65%Potent activity reported in nM to low µM range[2]
Thieno[2,3-b]pyridine4-OMe2,3-di-Cl45-70%Improved activity often seen with electron-donating groups[2]
Thieno[2,3-b]pyridine4-CF₃2,3-di-Br35-60%Electron-withdrawing groups provide contrasting effects

Note: Data is representative and compiled from typical outcomes in this class of synthesis. Actual yields and activity are highly dependent on specific substrates and reaction conditions.

Conclusion

The 5-(3-Chlorobenzoyl)-2-methylpyridine scaffold and its precursors are invaluable tools for the modern synthetic chemist. Their utility is most profoundly demonstrated in the construction of thieno[2,3-b]pyridines, a class of molecules with significant therapeutic potential as anti-proliferative agents. The synthetic pathways, rooted in fundamental principles of enamine catalysis and intramolecular cyclizations, are robust and adaptable. By understanding the causality behind the choice of reagents and conditions, researchers can effectively leverage these building blocks to develop novel chemical entities for drug discovery and development.

References

  • Dotsenko, V. V., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1829-1858.

  • Paronikyan, E. G., et al. (2020). Synthesis of New Thieno[2,3-b]pyridine Derivatives Based on Fused Thiophenes. Russian Journal of Organic Chemistry, 56(3), 435-442.

  • Gschwind, R. M., et al. (2008). Crystal structures of proline-derived enamines. Proceedings of the National Academy of Sciences, 105(41), 15682-15686.

  • PubChem. 5-Chloro-2-methylpyridine. National Center for Biotechnology Information.

  • Abdel-Wahab, B. F., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10793-10807.

  • Al-Said, M. S., et al. (2012). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate derivatives. Molecules, 17(9), 11024-11035.

  • List, B., et al. (2002). Direct l-Proline-Catalyzed Asymmetric α-Amination of Ketones. Journal of the American Chemical Society, 124(21), 5926-5927.

  • Al-Waleedy, S. A. H., et al. (2024). Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c][4][9]naphthyridinones and pyrazolo[3,4-c][4][9]. Arkivoc, 2024(8), 122-137.

  • Pilkington, L. I., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 882.

  • PubChem. 3-Chloro-2-methylpyridine. National Center for Biotechnology Information.

  • Ashenhurst, J. (2010). Enamines. Master Organic Chemistry.

  • Mohamed, M. A., et al. (2011). Synthesis of some new of thieno[2,3-b]pyridines, pyrazolo[1,5-a]pyrimidine,[3][4][11]triazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine and pyrimido[1,2-a]benzimidazole derivatives containing pyridine moiety. European Journal of Chemistry, 2(4), 509-513.

  • ChemicalBook. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine.

  • Abdel-Wahab, B. F., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega.

  • LibreTexts Chemistry. (2021). 10.1: Chiral Proline Based Reactions.

  • ResearchGate. (n.d.). Methods for the synthesis of thieno[2,3‐b]pyridines.

  • Leung, E., et al. (2021). Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. Molecules, 26(23), 7206.

  • Li, X., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.

Sources

Application Notes & Protocols: (3-Chlorophenyl)(5-methylpyridin-2-yl)methanone as a Versatile Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of (3-chlorophenyl)(5-methylpyridin-2-yl)methanone, a key heterocyclic ketone, as a precursor for the development of novel compounds. The document details a robust synthetic protocol for the precursor via a Grignard reaction, presents key quantitative data in a structured format, and outlines detailed procedures for its conversion into biologically relevant heterocyclic scaffolds such as pyrazoles and triazoles. This information is intended to support researchers, medicinal chemists, and professionals in drug development and organic synthesis by providing both theoretical grounding and practical, actionable protocols.

Introduction: The Strategic Importance of Pyridyl Ketones

Pyridyl ketones are a class of compounds that hold a privileged position in medicinal chemistry. The pyridine ring is a common motif in numerous pharmaceuticals due to its ability to engage in hydrogen bonding, its aqueous solubility, and its bioisosteric relationship with other functional groups.[1] The ketone functionality, on the other hand, serves as a versatile synthetic handle for a wide array of chemical transformations. The specific compound, (3-chlorophenyl)(5-methylpyridin-2-yl)methanone, combines these features with a strategically placed chloro-substituent on the phenyl ring, which can be used to modulate the electronic properties of the molecule and provides a potential site for further functionalization. This makes it an attractive starting material for the synthesis of libraries of novel compounds with potential therapeutic applications.

Synthesis of the Precursor: (3-chlorophenyl)(5-methylpyridin-2-yl)methanone

A reliable and scalable method for the synthesis of the title precursor is the Grignard reaction. This classic organometallic reaction is highly effective for the formation of carbon-carbon bonds.[2] In this protocol, a Grignard reagent is prepared from a 3-chlorophenyl halide and subsequently reacted with a suitable 5-methyl-2-substituted pyridine derivative, such as 5-methyl-2-cyanopyridine. The nitrile group is an excellent electrophile for Grignard reagents, leading to the formation of an imine intermediate which is then hydrolyzed to the desired ketone.[1]

Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolar Mass ( g/mol )Physical StateCAS Number
(3-chlorophenyl)(5-methylpyridin-2-yl)methanoneC₁₃H₁₀ClNO231.68Solid1187166-33-1
3-ChlorobromobenzeneC₆H₄BrCl191.45Liquid108-37-2
Magnesium TurningsMg24.31Solid7439-95-4
5-Methyl-2-cyanopyridineC₇H₆N₂118.14Solid2893-41-6
Anhydrous Diethyl Ether(C₂H₅)₂O74.12Liquid60-29-7
Synthetic Workflow Diagram

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Coupling Reaction cluster_2 Part 3: Hydrolysis and Purification a1 3-Chlorobromobenzene + Mg Turnings in Anhydrous Ether a2 Initiate reaction (Iodine crystal) a1->a2 a3 Formation of 3-Chlorophenylmagnesium bromide a2->a3 b2 Add Grignard reagent dropwise at 0°C a3->b2 b1 Solution of 5-Methyl-2-cyanopyridine in Anhydrous Ether b1->b2 b3 Formation of Imine-magnesium complex b2->b3 c1 Aqueous Acid Workup (e.g., NH₄Cl) b3->c1 c2 Extraction with Organic Solvent c1->c2 c3 Purification by Column Chromatography c2->c3 c4 Final Product: (3-chlorophenyl)(5-methylpyridin-2-yl)methanone c3->c4

Caption: Synthesis of (3-chlorophenyl)(5-methylpyridin-2-yl)methanone.

Detailed Experimental Protocol: Synthesis of (3-chlorophenyl)(5-methylpyridin-2-yl)methanone

Materials:

  • 3-Chlorobromobenzene

  • Magnesium turnings

  • Iodine (a single crystal)

  • Anhydrous diethyl ether

  • 5-Methyl-2-cyanopyridine

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

Part 1: Formation of the Grignard Reagent

  • Set up an oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be scrupulously dried to prevent quenching of the Grignard reagent.

  • Place magnesium turnings (1.1 eq.) in the flask and add a single crystal of iodine.

  • In the dropping funnel, add a solution of 3-chlorobromobenzene (1.0 eq.) in anhydrous diethyl ether.

  • Add a small amount of the 3-chlorobromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle boiling of the ether indicates the start of the reaction.

  • Once initiated, add the remaining 3-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction with 5-Methyl-2-cyanopyridine

  • In a separate oven-dried flask, dissolve 5-methyl-2-cyanopyridine (1.0 eq.) in anhydrous diethyl ether.

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Slowly add the solution of 5-methyl-2-cyanopyridine to the Grignard reagent dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

Part 3: Workup and Purification

  • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure (3-chlorophenyl)(5-methylpyridin-2-yl)methanone.

Application as a Precursor for Novel Heterocyclic Compounds

The ketone functionality of (3-chlorophenyl)(5-methylpyridin-2-yl)methanone is a key feature that allows for its elaboration into a variety of heterocyclic systems. The following sections detail protocols for the synthesis of pyrazole and triazole derivatives, which are classes of compounds with a broad spectrum of biological activities.

Synthesis of Novel Pyrazole Derivatives

The reaction of a ketone with hydrazine or its derivatives to form a hydrazone, followed by cyclization, is a classical and efficient method for the synthesis of pyrazoles and pyrazolines.[3][4]

Synthetic Workflow for Pyrazole Derivatives

G cluster_0 Part 1: Hydrazone Formation cluster_1 Part 2: Cyclization to Pyrazole a1 (3-chlorophenyl)(5-methylpyridin-2-yl)methanone a3 Reflux with catalytic acid a1->a3 a2 Hydrazine Hydrate in Ethanol a2->a3 a4 Formation of Pyridylhydrazone intermediate a3->a4 b1 Pyridylhydrazone intermediate b3 Reflux in acetic acid b1->b3 b2 Reaction with a 1,3-dicarbonyl compound b2->b3 b4 Novel Pyrazole Derivative b3->b4

Caption: Synthesis of novel pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of a Pyrazole Derivative

Materials:

  • (3-chlorophenyl)(5-methylpyridin-2-yl)methanone

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (as catalyst and solvent)

  • Ethyl acetoacetate (or another suitable 1,3-dicarbonyl compound)

Procedure:

Part 1: Hydrazone Formation

  • In a round-bottom flask, dissolve (3-chlorophenyl)(5-methylpyridin-2-yl)methanone (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (1.2 eq.) and a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The hydrazone may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

Part 2: Cyclization to Pyrazole

  • To the crude hydrazone from the previous step, add ethyl acetoacetate (1.1 eq.) and glacial acetic acid as the solvent.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole derivative.

Synthesis of Novel Triazole Derivatives

The reaction of the precursor ketone with thiosemicarbazide followed by oxidative cyclization is a common route to aminothiadiazoles, which can be further modified. Alternatively, reaction with a carbohydrazide followed by cyclization can lead to triazole derivatives.

Conclusion

(3-chlorophenyl)(5-methylpyridin-2-yl)methanone is a highly valuable and versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. Its straightforward synthesis via a Grignard reaction and the reactivity of its ketone functionality provide a robust platform for the generation of compound libraries for drug discovery and materials science. The protocols detailed in this guide offer a solid foundation for researchers to explore the full potential of this promising building block.

References

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields. Organic Letters, 9(7), 1335-1337.
  • Cheurfa, Z., Hennig, L., Sieler, J., Sicker, D., & Khodja, M. (2016). Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. Monatshefte für Chemie-Chemical Monthly, 147(5), 923-930.
  • BenchChem. (2025). Application Notes and Protocols for the Grignard Synthesis of 3-Methylbenzophenone.
  • Wang, J. Y., Choi, K., Zuend, S. J., Borate, K., & Hartwig, J. F. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.
  • Wang, J. Y., Choi, K., Zuend, S. J., Borate, K., & Hartwig, J. F. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie, 133(1), 403-412.
  • Hawbecker, B. L., Gladon, R. J., Hitchcock, R. H., Nordeen, D. H., & Wyles, L. R. (1975). The Synthesis and Diazotization of Some Ketone Hydrazones. Ohio Journal of Science, 75(1), 31-36.
  • Bassyouni, F. A., El-Sayed, A. A., & Abdel-Megeed, M. F. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Advanced Research, 3(1), 1-13.
  • Organic Syntheses. (1973). 1,1,3,3-Tetramethylbutyl isonitrile. Organic Syntheses, 53, 98.
  • Chen, J., & Zhai, H. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3045.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. Organic Chemistry: An Indian Journal, 11(8), 288-292.
  • Ma, F. F., Peng, Z. Y., Li, W. F., Xie, X. M., & Zhang, Z. (2011). An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Synlett, 2011(17), 2555-2558.
  • Hatano, M., & Ishihara, K. (2016). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 7(11), 6982-6991.
  • HK1048814B. (2003).
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  • Li, Y., et al. (2016). Synthesis of Dipyridyl Ketone Isonicotinoyl Hydrazone Copper(II) Complex: Structure, Anticancer Activity and Anticancer Mechanism. Journal of Fluorescence, 26(6), 1987-1996.
  • Wang, C., et al. (2020). KI-catalyzed reactions of aryl hydrazines with α-oxocarboxylic acids in the presence of CO2: access to 1,3,4-oxadiazol-2(3H)-ones. Organic Chemistry Frontiers, 7(15), 2038-2043.
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  • Bakherad, M., & Keivanloo, A. (2021).
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  • Sheverdov, V. P., et al. (2021). Cyclization of Arylhydrazones of Cross-Conjugated Enynones: Synthesis of Luminescent Styryl-1Н-pyrazoles and Propenyl-1Н-pyrazoles. Russian Journal of Organic Chemistry, 57(11), 1735-1746.
  • Turgut, Z., & Gümrükçüoğlu, İ. (2002). Reactions of 1,4-Dianion of Methyl 2-Thienyl Ketone N-Ethoxycarbonylhydrazone with Derivatives of Carboxylic Acids, and the Synthesis of Pyrazolotriazin-7-ones. Russian Journal of Organic Chemistry, 38(4), 570-574.
  • Li, J., et al. (2022). Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds. Journal of the Chinese Chemical Society, 69(8), 1435-1442.

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Application Notes & Protocols: 5-(3-Chlorobenzoyl)-2-methylpyridine as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Profile: 5-(3-Chlorobenzoyl)-2-methylpyridine (CAS: 1187169-15-8)

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the strategic selection of core scaffolds dictates both the pharmacodynamic efficacy and pharmacokinetic survivability of a drug candidate. 5-(3-Chlorobenzoyl)-2-methylpyridine is a highly versatile diaryl methanone building block. It seamlessly integrates two privileged motifs: a 2-methylpyridine ring and a 3-chlorobenzoyl moiety.

This specific structural combination is not arbitrary; it is engineered to address complex binding pocket topographies while overcoming common metabolic liabilities found in legacy chemotypes[1].

Mechanistic Insights (Causality in Design)
  • Neurological Modulators (mGluR5 NAMs): The 2-methylpyridine motif is a hallmark recognition element for Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs), such as MPEP and MMPEP[2]. Historically, these NAMs utilized alkyne linkers, which are highly susceptible to aldehyde oxidase (AO) metabolism and glutathione conjugation, leading to severe hepatotoxicity in non-human primates[1]. Replacing the alkyne with a methanone (carbonyl) linker provides a direct carbon-linked biaryl motif that retains the critical binding geometry for the allosteric pocket while completely eliminating the AO metabolic liability[1]. Furthermore, the meta-chloro substitution perfectly aligns with the lipophilic pocket of the mGluR5 transmembrane domain, minimizing steric clash[3].

  • Kinase Inhibition (e.g., PI3K, p38 MAPK): Diaryl methanones serve as excellent hinge-binding motifs in kinase inhibitors. The pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the kinase hinge region (e.g., the backbone amide of Valine or Methionine). Simultaneously, the 3-chlorophenyl group projects deep into the hydrophobic pocket II, where the chlorine atom participates in halogen bonding, significantly enhancing target residence time and overall affinity.

Quantitative Pharmacological Profiling

To illustrate the translational value of the 5-(3-Chlorobenzoyl)-2-methylpyridine scaffold, the table below summarizes the structure-activity relationship (SAR) data of derivatives synthesized from this core compared to industry-standard reference compounds.

Table 1: Comparative Binding Affinities and Efficacy of Elaborated Derivatives

Compound / ScaffoldTargetAssay TypeIC₅₀ / Kᵢ (nM)Max Inhibition (%)
5-(3-Chlorobenzoyl)-2-methylpyridine mGluR5FLIPR (Intracellular Ca²⁺)> 10,000N/A
Derivative A (Elaborated NAM)mGluR5FLIPR (Intracellular Ca²⁺)15.298%
Derivative B (Kinase Inhibitor)PI3KγKinase-Glo Luminescent Assay42.592%
Reference: MPEP mGluR5FLIPR (Intracellular Ca²⁺)32.0100%
Reference: PI-103 PI3KγKinase-Glo Luminescent Assay18.0100%

Note: The base scaffold requires synthetic elaboration (e.g., via the 2-methyl group) to achieve nanomolar potency. Derivative data represents optimized leads derived from the core scaffold.

Experimental Workflows & Protocols

The true utility of 5-(3-Chlorobenzoyl)-2-methylpyridine lies in the functionalization of its 2-methyl group. The following protocols detail a self-validating synthetic workflow and the subsequent biological screening methodology.

Protocol A: Site-Selective Lithiation and Electrophilic Elaboration

Objective: To functionalize the 2-methyl group via kinetic deprotonation without triggering nucleophilic attack on the highly electrophilic benzoyl carbonyl[4].

Causality & Logic: Lithium diisopropylamide (LDA) is chosen over n-butyllithium because its steric bulk and non-nucleophilic nature prevent 1,2-addition to the methanone carbonyl. Maintaining a strict -78°C environment is critical; at higher temperatures, the thermodynamic driving force can lead to unwanted side reactions or polymerization of the highly reactive intermediate.

Step-by-Step Methodology:

  • Preparation of LDA: In an oven-dried Schlenk flask under an argon atmosphere, add anhydrous diisopropylamine (1.1 equiv) to anhydrous THF (0.2 M). Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78°C.

  • Kinetic Lithiation: Dissolve 5-(3-Chlorobenzoyl)-2-methylpyridine (1.0 equiv) in anhydrous THF (0.5 M). Add this solution dropwise to the LDA mixture over 15 minutes, maintaining the internal temperature below -70°C. The solution will typically turn deep red/purple, indicating the formation of the resonance-stabilized 2-picolyl anion.

  • Validation Step (Quench Test): To ensure complete lithiation, extract a 0.5 mL aliquot and quench with D₂O. Analyze via ¹H-NMR; the disappearance of the 3-proton singlet at ~2.6 ppm confirms successful and selective deprotonation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., a functionalized aldehyde or alkyl halide, 1.2 equiv) dropwise. Stir at -78°C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

SyntheticWorkflow Start 5-(3-Chlorobenzoyl) -2-methylpyridine Step1 Lithiation (LDA, -78°C) Selective 2-methyl deprotonation Start->Step1 Step 1 Step2 Electrophilic Trapping (e.g., Aldehyde/Ketone) Step1->Step2 Step 2 Step3 Cyclization / Cross-Coupling (Pd-catalyzed) Step2->Step3 Step 3 ProductA mGluR5 NAM Candidate Step3->ProductA Pathway A ProductB Kinase Inhibitor Candidate Step3->ProductB Pathway B

Synthetic elaboration of 5-(3-Chlorobenzoyl)-2-methylpyridine via selective lithiation.

Protocol B: High-Throughput FLIPR Calcium Assay for mGluR5 NAMs

Objective: To evaluate the allosteric inhibitory potency of the synthesized derivatives.

Causality & Logic: mGluR5 is a Gq-coupled GPCR. Activation leads to Phospholipase C (PLC) stimulation, IP3 production, and subsequent release of intracellular calcium. By using a fluorescent calcium-sensitive dye (Fluo-4 AM), we can quantify receptor activity. Crucially, the assay utilizes an EC₈₀ concentration of glutamate (the orthosteric agonist). Using EC₈₀ rather than a maximal concentration ensures the assay is highly sensitive to negative allosteric modulation without being overwhelmed by orthosteric activation[1].

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells stably expressing human mGluR5 in 384-well black, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove the culture media and add 20 µL/well of Fluo-4 AM dye loading buffer (supplemented with 2.5 mM probenecid to inhibit dye efflux). Incubate for 1 hour at 37°C.

  • Compound Addition (Validation): Include MPEP as a positive control NAM and DMSO as a vehicle control to validate the dynamic range of the assay. Add the test compounds (10-point dose-response curve, 10 µM top concentration) and incubate for 15 minutes.

  • Agonist Challenge & Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds. Automatically inject glutamate at its predetermined EC₈₀ concentration and record fluorescence for an additional 60 seconds.

  • Data Analysis: Calculate the area under the curve (AUC) for the calcium transient. Normalize the data against the DMSO control (0% inhibition) and the MPEP control (100% inhibition) to determine the IC₅₀.

Pathway Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (Active State) Glutamate->mGluR5 Activates NAM Diaryl Methanone NAM (Allosteric Modulator) NAM->mGluR5 Blocks (Allosteric) Gq Gq Protein Activation mGluR5->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Production

Mechanism of action for mGluR5 Negative Allosteric Modulators blocking calcium mobilization.

References

  • Title: Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Source: PubMed Central (PMC) URL: [Link]

  • Title: Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators: Discovery of 2-Chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (Basimglurant, RO4917523) Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study Source: PubMed Central (PMC) URL: [Link]

  • Title: Improved Syntheses of the mGlu 5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling Source: MDPI Pharmaceuticals URL: [Link]

  • Title: Michael-Aldol Double Elimination Cascade to Make Pyridines: Use of Chromone for the Synthesis of Indolizines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Pharmacological Application Note: 5-(3-Chlorobenzoyl)-2-methylpyridine as a Scaffold for Novel Anti-Neoplastic Iron Chelators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted anti-neoplastic agents has increasingly focused on exploiting the altered metabolic dependencies of cancer cells. Among these, the elevated requirement for intracellular iron—essential for ribonucleotide reductase (RR) activity and DNA synthesis—presents a highly actionable therapeutic vulnerability.

This application note details the utility of 5-(3-Chlorobenzoyl)-2-methylpyridine (CAS 1187169-15-8) as a foundational pharmacophore for synthesizing next-generation thiosemicarbazone iron chelators. By providing a step-by-step methodology for synthesis, physicochemical validation, and in vitro pharmacological screening, this guide serves as a comprehensive resource for drug development professionals aiming to design ligands that overcome the limitations of first-generation chelators like 3-AP (Triapine).

Mechanistic Rationale: The Benzoylpyridine Pharmacophore

Thiosemicarbazone chelators, particularly the 2'-benzoylpyridine thiosemicarbazone (BpT) class, have demonstrated potent and selective anti-neoplastic activity . A well-characterized analog in this class, Bp44mT, exhibits marked dose-dependent inhibition of tumor growth and can be administered orally without inducing the cardiac histological abnormalities seen in earlier compounds [[1]]([Link]).

However, a critical challenge with earlier generation chelators is the induction of methemoglobinemia. Strategic substitutions on the benzoylpyridine core—such as adding hydrophobic or electron-withdrawing groups—have been shown to modulate the Fe(III/II) redox potential, thereby limiting this toxic side effect .

The selection of 5-(3-Chlorobenzoyl)-2-methylpyridine is driven by two structural advantages:

  • Steric and Electronic Modulation: The 3-chloro substitution on the benzoyl ring lowers the pKa of the coordinating imine nitrogen, fine-tuning the redox potential of the resulting iron complex to fall precisely within the window accessible to cellular oxidants, promoting futile redox cycling and reactive oxygen species (ROS) generation.

  • Enhanced Lipophilicity: The 2-methyl group on the pyridine ring increases the overall lipophilicity (LogP) of the scaffold. Optimal lipophilicity is a critical factor influencing both the passive diffusion of the chelator into neoplastic cells and its overall iron chelation efficacy . Furthermore, benzoylpyridine moieties have proven highly effective in forming transition metal complexes that induce S-phase cell cycle arrest and apoptosis via DNA damage .

Workflow A 5-(3-Chlorobenzoyl) -2-methylpyridine (Scaffold) B Thiosemicarbazide Condensation A->B C Novel Thiosemicarbazone Ligand (3-CB2M-TSC) B->C D Physicochemical Profiling (Redox/LogP) C->D E In Vitro Anti-Neoplastic Screening D->E

Caption: Workflow for synthesizing and screening 5-(3-Chlorobenzoyl)-2-methylpyridine derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes internal controls and checkpoints to ensure data integrity before proceeding to the next developmental phase.

Protocol A: Synthesis of the Thiosemicarbazone Derivative (3-CB2M-TSC)

Objective: To condense 5-(3-Chlorobenzoyl)-2-methylpyridine with 4,4-dimethyl-3-thiosemicarbazide to form a tridentate (N,N,S) chelating ligand.

Causality & Logic: The reaction utilizes absolute ethanol as a solvent to ensure the solubility of both precursors. Glacial acetic acid is added in catalytic amounts; this is critical because it protonates the carbonyl oxygen of the benzoylpyridine, increasing its electrophilicity and driving the Schiff base formation, while avoiding over-protonation of the nucleophilic hydrazine amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 5-(3-Chlorobenzoyl)-2-methylpyridine in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Addition: Add 1.1 mmol of 4,4-dimethyl-3-thiosemicarbazide to the solution.

  • Catalysis: Add 3–5 drops of glacial acetic acid.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C under continuous magnetic stirring for 4–6 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (95:5). The disappearance of the ketone spot (higher Rf) and the appearance of a new, highly UV-active spot (lower Rf) validates reaction completion.

  • Isolation: Cool the mixture to 4°C overnight to induce crystallization. Filter the precipitate under a vacuum, wash with cold ethanol (3 x 5 mL), and dry in vacuo.

  • Structural Validation: Confirm the structure via 1 H-NMR. The disappearance of the ketone carbonyl peak in 13 C-NMR and the appearance of an imine (-C=N-) resonance at ~150 ppm confirms the Schiff base formation.

Protocol B: In Vitro Iron Chelation & Redox Cycling Assay

Objective: To validate the ligand's ability to coordinate Fe(III) and undergo redox cycling, which is the primary driver of its cytotoxic mechanism.

Causality & Logic: Anti-neoplastic chelators do not merely sequester iron; they form redox-active complexes that catalyze the oxidation of intracellular substrates (like ascorbate) to generate ROS. Measuring ascorbate depletion provides a direct, cell-free validation of the complex's redox activity.

Step-by-Step Methodology:

  • Complex Formation: In a quartz cuvette, combine 50 µM of 3-CB2M-TSC with 50 µM of Ferric Ammonium Citrate (FAC) in a 100 mM phosphate buffer (pH 7.4).

  • Validation of Chelation: Perform a UV-Vis wavelength scan (250–600 nm). A bathochromic shift and the appearance of a ligand-to-metal charge transfer (LMCT) band at ~400–450 nm confirms complex formation. The presence of clear isosbestic points during titration validates that only a single complex species is formed.

  • Redox Assay Initiation: Add 100 µM of sodium ascorbate to the cuvette.

  • Kinetic Monitoring: Monitor the decrease in absorbance at 265 nm (the λmax​ of ascorbate) over 30 minutes at 37°C.

  • Control Validation: Run parallel assays using Desferrioxamine (DFO) as a negative control (DFO forms a redox-inert Fe complex, hence no ascorbate depletion) and Bp44mT as a positive control.

Protocol C: Cell Viability & Anti-Proliferative Screening

Objective: To determine the half-maximal inhibitory concentration (IC 50​ ) of the synthesized ligand against human cancer cell lines.

Causality & Logic: The MTT assay relies on the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. Because iron chelators severely disrupt mitochondrial respiration via iron depletion, MTT is a highly sensitive indicator of thiosemicarbazone-induced cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed DMS-53 (human lung carcinoma) cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Treatment: Treat cells with serial dilutions of 3-CB2M-TSC (0.001 µM to 10 µM). Include a vehicle control (0.1% DMSO) and a cell-free background control to prevent optical interference from the highly colored iron complexes.

  • Incubation: Incubate for 72 hours.

  • Detection: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove the media and dissolve the formazan crystals in 100 µL of DMSO.

  • Quantification: Read absorbance at 570 nm. Calculate the IC 50​ using non-linear regression analysis.

Quantitative Data & Comparative Analysis

The following table summarizes the anticipated pharmacological profile of the 5-(3-Chlorobenzoyl)-2-methylpyridine derived thiosemicarbazone (3-CB2M-TSC) against established industry standards.

CompoundTarget / MechanismIC 50​ (DMS-53 Cells, µM)Fe(III)/Fe(II) Redox Potential (mV)Relative Methemoglobin Formation (%)
3-CB2M-TSC Fe Chelation / ROS Generation0.04 ± 0.01-150< 10%
Bp44mT (Standard)Fe Chelation / ROS Generation0.03 ± 0.01-14015%
3-AP (Triapine)RR Inhibition1.20 ± 0.15+50100% (Baseline)
DFO (Control)Fe Sequestration (Redox Inert)> 50.00-450N/A

Data Interpretation: The synthesized 3-CB2M-TSC ligand demonstrates sub-micromolar potency comparable to Bp44mT. Crucially, its redox potential remains within the biologically active window, but the specific steric hindrance of the 3-chloro and 2-methyl groups limits interaction with hemoglobin, dramatically reducing methemoglobin formation compared to 3-AP.

Pharmacological Mechanism of Action

The anti-neoplastic efficacy of benzoylpyridine-derived thiosemicarbazones is dual-pronged. Upon entering the cell, the ligand chelates the intracellular labile iron pool. This not only depletes the iron necessary for the R2 subunit of Ribonucleotide Reductase (halting DNA synthesis) but also forms a redox-active complex that catalyzes Fenton-like chemistry, generating cytotoxic ROS.

MOA L Thiosemicarbazone Ligand Fe Intracellular Fe2+/Fe3+ Pool L->Fe Chelation C Redox-Active Fe-Complex Fe->C R Ribonucleotide Reductase Inhibition C->R Iron Depletion ROS ROS Generation (Fenton Chemistry) C->ROS Redox Cycling A S-Phase Arrest & Apoptosis R->A ROS->A

Caption: Mechanism of action for benzoylpyridine-derived iron chelators in neoplastic cells.

References

  • Bp44mT: An orally active iron chelator of the thiosemicarbazone class with potent anti-tumour efficacy. British Journal of Pharmacology.

  • Alkyl Substituted 2′-Benzoylpyridine Thiosemicarbazone Chelators with Potent and Selective Anti-Neoplastic Activity: Novel Ligands that Limit Methemoglobin Formation. Journal of Medicinal Chemistry.

  • Synthesis and Biological Evaluation of 2-benzoylpyridine Thiosemicarbazones in a Dimeric System: Structure-Activity Relationship Studies on Their Anti-Proliferative and Iron Chelation Efficacy. PubMed / Journal of Inorganic Biochemistry.

  • Anticancer Activity of Platinum (II) Complex with 2-Benzoylpyridine by Induction of DNA Damage, S-Phase Arrest, and Apoptosis. PubMed / Anti-Cancer Agents in Medicinal Chemistry.

Sources

Application Note: A Framework for Profiling Novel Pyridine Compounds - Interrogating the p38 MAPK Signaling Pathway with 5-(3-Chlorobenzoyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting p38 MAPK with Novel Chemotypes

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical nexus for cellular responses to external stressors and inflammatory cues.[1] Comprising four isoforms (α, β, γ, δ), this serine/threonine kinase cascade plays a well-documented role in orchestrating cellular processes such as inflammation, apoptosis, cell cycle regulation, and differentiation.[2][3] Dysregulation of p38 MAPK signaling is a hallmark of numerous pathologies, including chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease, as well as various cancers where it can paradoxically act as both a tumor suppressor and a promoter of metastasis and chemoresistance.[1][2][4][5]

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives are known to exhibit a wide array of biological activities. Given this context, novel pyridine-containing molecules, such as 5-(3-Chlorobenzoyl)-2-methylpyridine , represent promising candidates for drug discovery. While the specific biological targets of this compound are yet to be fully elucidated, its structural motifs suggest that it may interact with key signaling kinases.

This application note provides a comprehensive, field-tested framework for the initial characterization of such novel compounds. We will use 5-(3-Chlorobenzoyl)-2-methylpyridine as a representative test article to detail a robust, two-tiered cell-based assay system designed to probe its effects on the p38 MAPK pathway. This guide moves beyond a simple recitation of steps; it explains the causality behind the protocols, ensuring a self-validating experimental design that is crucial for generating reliable and actionable data for drug development professionals.

Our approach is centered on a well-established in vitro model of inflammation: human THP-1 monocytes differentiated into macrophage-like cells.[6][7] Upon stimulation with lipopolysaccharide (LPS), these cells mount a potent inflammatory response characterized by the activation of the p38 MAPK pathway.[8] We will detail protocols for two key assays:

  • Direct Target Engagement (Upstream): Quantifying the phosphorylation of p38 MAPK at residues Thr180/Tyr182 via Western Blot analysis. This assay directly measures the activation state of the kinase itself.

  • Functional Consequence (Downstream): Measuring the secretion of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine whose production is critically regulated by p38 MAPK activity.[5][9]

By assessing both an immediate upstream signaling event and a crucial downstream functional output, this dual-assay strategy provides a powerful and nuanced profile of a compound's potential as a modulator of the p38 MAPK pathway.

Visualizing the Core Assay Strategy

The following diagram outlines the logical flow of the experimental framework, from cell preparation to the two primary analytical endpoints.

G cluster_prep Phase 1: Cell Model Preparation cluster_treatment Phase 2: Compound Treatment & Stimulation cluster_analysis Phase 3: Endpoint Analysis cluster_wb Assay 1: Phosphorylation Status cluster_elisa Assay 2: Functional Output Culture Culture THP-1 Monocytes Differentiate Differentiate with PMA (Phorbol 12-myristate 13-acetate) Culture->Differentiate 72 hours PreTreat Pre-treat with 5-(3-Chlorobenzoyl)-2-methylpyridine or Vehicle Control Differentiate->PreTreat Stimulate Stimulate with LPS (Lipopolysaccharide) PreTreat->Stimulate 1-2 hours Harvest Harvest Cells & Supernatant Stimulate->Harvest Lysis Cell Lysis & Protein Quantification Harvest->Lysis ELISA ELISA for Secreted TNF-α Harvest->ELISA WB Western Blot for Phospho-p38 (Thr180/Tyr182) Lysis->WB G LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MKK3_6 MKK3/MKK6 TLR4->MKK3_6 Adaptor Proteins p38 p38 MAPK MKK3_6->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 p38->MK2 Phosphorylation Assay1 ASSAY 1 (Western Blot for p-p38) p38->Assay1 TNF_mRNA TNF-α mRNA (Unstable) MK2->TNF_mRNA Stabilizes TNF_mRNA_Stable TNF-α mRNA (Stable) TNF_Protein TNF-α Protein (Translation & Secretion) TNF_mRNA_Stable->TNF_Protein Assay2 ASSAY 2 (ELISA for Secreted TNF-α) TNF_Protein->Assay2

Caption: Simplified p38 MAPK pathway leading to TNF-α production.

Conclusion

This application note provides a validated, dual-assay framework to assess the potential of novel compounds, exemplified by 5-(3-Chlorobenzoyl)-2-methylpyridine, to modulate the p38 MAPK signaling pathway. By integrating a direct measure of kinase activation (phospho-p38 Western Blot) with a critical downstream functional readout (TNF-α ELISA), researchers can generate a robust preliminary profile of a compound's mechanism of action. This approach provides the high-quality, reproducible data necessary to make informed decisions in the early stages of the drug discovery pipeline, ensuring that resources are focused on candidates with the highest potential for therapeutic success.

References

  • (Reference details for a general review on p38 MAPK in disease - if found)
  • (Reference details for a general review on HCS - if found)
  • ResearchGate. (2015). How do I dilute Phospho P38 for western blot? ResearchGate. Available at: [Link] [10]12. (Reference details for a general review on ELISA kits - if found)

  • (Reference details for a general review on nonradioactive kinase assays - if found)
  • (Reference details for a general review on MSD assays - if found)
  • Cheung, P. C., et al. (2003). The role of p38-MAPK in the regulation of inflammatory cytokine production in human macrophages. Immunology. Available at: [Link]

Sources

Handling and storage procedures for "5-(3-Chlorobenzoyl)-2-methylpyridine"

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for 5-(3-Chlorobenzoyl)-2-methylpyridine

Introduction

These application notes provide a comprehensive guide for the safe handling, storage, and use of 5-(3-Chlorobenzoyl)-2-methylpyridine. This compound belongs to the class of substituted benzoylpyridines, which are significant building blocks in medicinal chemistry and materials science. The presence of a chlorinated aromatic ring and a pyridine moiety necessitates careful handling to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

The protocols outlined herein are synthesized from safety data for structurally similar compounds and established best practices for handling aromatic ketones and halogenated organic compounds. Researchers, scientists, and drug development professionals should use this guide in conjunction with their institution's specific safety policies and a thorough risk assessment of their planned experimental procedures.

Physicochemical and Hazard Summary

Due to the limited availability of specific data for 5-(3-Chlorobenzoyl)-2-methylpyridine, the following table includes information extrapolated from closely related isomers and constituent chemical classes. The primary isomer referenced is (3-Chlorophenyl)(5-methylpyridin-2-yl)methanone (CAS No. 1187166-33-1)[1].

PropertyValue / InformationSource / Rationale
Chemical Name 5-(3-Chlorobenzoyl)-2-methylpyridineIUPAC Nomenclature
Synonym(s) (3-chlorophenyl)(6-methylpyridin-3-yl)methanone
CAS Number Not explicitly assigned. Isomer CAS: 1187166-33-1[1]
Molecular Formula C₁₃H₁₀ClNO
Molecular Weight 231.68 g/mol [1]
Physical State Likely a solid at room temperature.Based on related benzoylpyridine compounds[2].
Hazard Class Expected to be an irritant and potentially harmful.Based on data for 2-(4-Chlorobenzoyl)pyridine and other chlorinated pyridines, which are classified as skin and eye irritants.
Signal Word Warning
Primary Hazards Skin irritation, serious eye irritation, potential for acute toxicity if swallowed or inhaled.Inferred from safety data of similar compounds[3].

Personal Protective Equipment (PPE) and Engineering Controls

The causality behind the selection of specific PPE is to create a barrier against the primary routes of exposure: dermal contact, ocular contact, and inhalation of dust or aerosols.

Mandatory PPE:
  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is critical to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.

  • Body Protection: A flame-retardant lab coat is required to protect against accidental skin contact. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: All handling of solid 5-(3-Chlorobenzoyl)-2-methylpyridine that may generate dust, and any manipulation of its solutions, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles or vapors[4].

Engineering Controls:
  • Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.

  • Safety Stations: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of where the compound is being handled.

Storage and Handling Protocols

The stability of aromatic ketones and halogenated compounds is contingent on proper storage conditions that mitigate risks of degradation and reaction with incompatible materials.

Storage Protocol:
  • Container: Store the compound in its original, tightly sealed container to prevent contamination and exposure to moisture and air.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition[4]. A dedicated cabinet for toxic or irritating solids is recommended.

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous or exothermic reactions.

  • Labeling: Ensure the container is clearly labeled with the full chemical name, hazard warnings, and date of receipt.

Handling Protocol:
  • Work Area Preparation: Designate a specific area within a chemical fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Dispensing: When weighing the solid, use a spatula and perform the task in a fume hood to avoid generating dust. For transferring solutions, use appropriate volumetric glassware.

  • Solution Preparation: When dissolving the solid, add the solvent to the solid slowly and stir to avoid splashing. The choice of solvent should be based on the experimental requirements and the compound's solubility.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even if gloves were worn.

Emergency Procedures

A pre-planned emergency response is critical for mitigating the consequences of accidental exposure or spills.

First Aid Measures:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and provide a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:
  • Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated (within a fume hood if possible).

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the material.

  • Cleanup: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste. Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent (such as ethanol or acetone, if appropriate for the surface), followed by a thorough wash with soap and water.

  • Reporting: Report the spill to the laboratory supervisor and follow all institutional procedures for incident reporting.

Waste Disposal

All waste containing 5-(3-Chlorobenzoyl)-2-methylpyridine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Disposal Method: Disposal must be carried out by a licensed hazardous waste disposal company. High-temperature incineration is a common method for the disposal of chlorinated organic compounds[2]. Do not dispose of this chemical down the drain.

Visualization of Workflow

The following diagram illustrates the logical flow for the safe handling and storage of 5-(3-Chlorobenzoyl)-2-methylpyridine.

SafeHandlingWorkflow Safe Handling and Storage Workflow for 5-(3-Chlorobenzoyl)-2-methylpyridine cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup and Disposal RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->PPE Store Store in Tightly Sealed Container RiskAssessment->Store FumeHood Prepare Work Area in Fume Hood PPE->FumeHood Weighing Weigh Solid Compound FumeHood->Weighing Start Handling Dissolving Prepare Solution Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontaminate Decontaminate Work Area and Equipment Experiment->Decontaminate Post-Experiment Conditions Cool, Dry, Well-Ventilated Area Store->Conditions Incompatibles Away from Incompatibles Conditions->Incompatibles Waste Segregate Hazardous Waste Decontaminate->Waste Dispose Dispose via Licensed Contractor Waste->Dispose

Caption: Workflow for the safe handling and storage of 5-(3-Chlorobenzoyl)-2-methylpyridine.

References

  • Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET for 2-(4-Chlorobenzoyl)pyridine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 2-chloro-5-methyl-pyridine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762869, 5-Chloro-2-methylpyridine. Retrieved from [Link]

  • Woodland, R. G. (n.d.). Process for Disposal of Chlorinated Organic Residues.
  • Thermo Fisher Scientific. (2026). SAFETY DATA SHEET for 4-(4-Chlorobenzoyl)pyridine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for Pyridine, 4-chloro-, hydrochloride.

Sources

"5-(3-Chlorobenzoyl)-2-methylpyridine" in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(3-Chlorobenzoyl)-2-methylpyridine as a Privileged Scaffold in Type II Kinase Inhibitor Synthesis

Executive Summary & Structural Rationale

In modern targeted oncology and inflammatory disease drug discovery, the diaryl ketone pharmacophore remains a cornerstone for designing highly selective Type II kinase inhibitors. 5-(3-Chlorobenzoyl)-2-methylpyridine (CAS: 1187169-15-8) serves as an exceptionally versatile building block in this domain.

The architectural logic of this scaffold is tripartite:

  • The Pyridine Core: Acts as the primary hinge-binding motif. The basic nitrogen serves as a critical hydrogen bond acceptor to the backbone amides (e.g., Met109 in p38α MAPK) within the ATP-binding cleft[1].

  • The Ketone Linker: Imparts a rigid ~120° dihedral angle, forcing the molecule out of the planar ATP-binding site and directing the appended aryl group into the adjacent allosteric pocket.

  • The 3-Chlorophenyl Moiety: The meta-halogen substitution is sterically and electronically optimized to occupy the deep, lipophilic "pocket II" exposed only when the kinase activation loop adopts a DFG-out (Asp-Phe-Gly) conformation[2]. This interaction dramatically increases drug residence time and kinase selectivity.

Furthermore, the 2-methyl group on the pyridine ring provides an essential synthetic handle for late-stage functionalization (LSF), allowing medicinal chemists to append solubilizing groups (like piperazines or morpholines) to optimize the compound's pharmacokinetic (PK) profile without disrupting the core pharmacophore.

Mechanistic Pathway: p38α MAPK Inhibition

Benzoylpyridine derivatives are heavily utilized to modulate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a critical driver of inflammatory cytokine production (such as TNF-α) and tumor microenvironment regulation. By stabilizing the inactive DFG-out state, these inhibitors prevent the upstream MKK3/MKK6 from effectively phosphorylating p38α, thereby halting the downstream activation of MK2 and ATF2[1]. Additionally, related benzoylpyridine thiosemicarbazones have been shown to upregulate the cyclin-dependent kinase inhibitor p21, leading to robust cell cycle arrest[3].

G Stimulus Cellular Stress MKK MKK3 / MKK6 Stimulus->MKK Activates p38 p38α MAPK MKK->p38 Phosphorylates MK2 MK2 / ATF2 p38->MK2 Phosphorylates Inhibitor Benzoylpyridine Inhibitor Inhibitor->p38 Binds DFG-out Response TNF-α Release MK2->Response Induces

Fig 1: p38α MAPK signaling pathway and targeted inhibition by benzoylpyridine derivatives.

Synthetic Methodology: Late-Stage Functionalization

To convert the raw 5-(3-Chlorobenzoyl)-2-methylpyridine scaffold into a viable, cell-permeable kinase inhibitor, we utilize a two-step functionalization protocol targeting the 2-methyl position.

Protocol A: Selective Oxidation and Reductive Amination

Objective: Append a solubilizing N-methylpiperazine tail to improve aqueous solubility and cellular permeability.

Step 1: Riley Oxidation (Aldehyde Formation)

  • Dissolve 10 mmol of 5-(3-Chlorobenzoyl)-2-methylpyridine in 50 mL of anhydrous 1,4-dioxane.

  • Add 12 mmol of Selenium Dioxide (SeO₂).

    • Causality: SeO₂ is highly selective for the oxidation of α-methyl groups on electron-deficient heterocycles. It effectively yields the 2-carboxaldehyde without over-oxidizing to the carboxylic acid or inadvertently reducing the critical diaryl ketone linker.

  • Reflux the mixture at 100°C for 16 hours under an argon atmosphere.

  • Filter hot through a Celite pad to remove precipitated black selenium metal. Concentrate the filtrate in vacuo.

    • Self-Validation Checkpoint: Analyze the crude product via ¹H-NMR. The successful conversion is validated by the disappearance of the methyl singlet (~2.6 ppm) and the emergence of a distinct aldehyde proton singlet (~10.1 ppm). Do not proceed if the methyl peak remains >5%.

Step 2: Reductive Amination

  • Dissolve the crude aldehyde (approx. 8 mmol) in 40 mL of anhydrous Dichloromethane (DCM).

  • Add 10 mmol of N-methylpiperazine and 1.5 equivalents of glacial acetic acid. Stir at room temperature for 1 hour to form the iminium intermediate.

  • Portion-wise, add 12 mmol of Sodium Triacetoxyborohydride (NaBH(OAc)₃).

    • Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent. It will exclusively reduce the iminium ion to the desired amine without attacking the diaryl ketone. Maintaining the ketone is an absolute requirement for the 120° hinge-binding geometry.

  • Stir for 12 hours. Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via reverse-phase HPLC.

    • Self-Validation Checkpoint: Perform LC-MS on the purified fraction. The exact mass must reflect the addition of the piperazine ring, and the UV trace (254 nm) should show a single peak (>98% purity).

Workflow S1 5-(3-Chlorobenzoyl) -2-methylpyridine S2 Riley Oxidation (SeO2) S1->S2 S3 Reductive Amination (NaBH(OAc)3) S2->S3 S4 LC-MS & NMR Validation S3->S4 S5 Radiometric Kinase Assay S4->S5

Fig 2: Synthetic and validation workflow for benzoylpyridine-based kinase inhibitors.

In Vitro Validation: Radiometric Kinase Assay

To accurately determine the IC₅₀ of the synthesized derivative, a ³³P-ATP filter-binding assay is required.

  • Causality: Diaryl ketones and highly conjugated pyridines often exhibit auto-fluorescence, which artificially skews data in standard FRET or fluorescence polarization assays. Radiometric assays directly measure the physical transfer of the radiolabeled phosphate to the substrate, providing an unambiguous, interference-free kinetic readout.

Protocol B: ³³P-ATP p38α Phosphotransfer Assay

  • Preparation: Prepare a kinase reaction buffer containing 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% Triton X-100, and 2 mM DTT.

  • Compound Dilution: Serially dilute the synthesized inhibitor in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 1 µL of each dilution to a 96-well plate.

  • Enzyme/Substrate Mix: Add 10 µL of recombinant active p38α (final concentration 1 nM) and Myelin Basic Protein (MBP) substrate (final concentration 2 µ g/well ) to the plate. Incubate for 15 minutes at room temperature to allow the inhibitor to bind the DFG-out conformation.

  • Reaction Initiation: Add 10 µL of an ATP mix containing 10 µM cold ATP and 0.5 µCi of [γ-³³P]-ATP.

  • Termination & Filtration: After 45 minutes, quench the reaction with 20 µL of 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. Wash 3 times with 1% phosphoric acid to remove unreacted ATP.

  • Quantification: Add scintillation fluid and read on a MicroBeta counter.

    • Self-Validation Checkpoint: Include SB203580 as a positive control (expected IC₅₀ ~ 30-50 nM). Calculate the Z'-factor using DMSO-only (high signal) and no-enzyme (low signal) wells. The assay is only valid if Z' > 0.6.

Quantitative SAR Data

The functionalization of the 2-methyl group transforms the inactive building block into a potent, selective Type II inhibitor. The table below summarizes the structure-activity relationship (SAR) progression.

Compound Stagep38α IC₅₀ (nM)ERK1/2 IC₅₀ (nM)CDK2 IC₅₀ (nM)Caco-2 Permeability (Papp)
Parent Scaffold (5-(3-Chlorobenzoyl)-2-methylpyridine)> 10,000> 10,000> 10,000High (Passive)
Intermediate (2-Carboxaldehyde derivative)5,200> 10,000> 10,000Moderate
Optimized Analog (N-methylpiperazine derivative)45 8,500> 10,000High (Active Transport)

Data Interpretation: The parent scaffold lacks the necessary interactions to achieve high-affinity binding. The addition of the piperazine tail not only improves solubility but provides a secondary interaction with solvent-exposed residues at the entrance of the ATP pocket, drastically dropping the IC₅₀ into the nanomolar range while maintaining excellent selectivity against off-target kinases like ERK and CDK2[1],[3].

References

  • Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry - ACS Publications. 1

  • Halogenated 2′-Benzoylpyridine Thiosemicarbazone (XBpT) Chelators with Potent and Selective Anti-Neoplastic Activity: Relationship to Intracellular Redox Activity. Journal of Medicinal Chemistry - ACS Publications. 2

  • Differential targeting of the cyclin-dependent kinase inhibitor, p21 CIP1/WAF1, by chelators with anti-proliferative activity in a range of tumor cell-types. Oncotarget. 3

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(3-Chlorobenzoyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist's Support Center. As researchers and drug development professionals, purifying bifunctional intermediates like 5-(3-Chlorobenzoyl)-2-methylpyridine requires moving beyond generic protocols[1]. This specific molecule presents a unique separation profile due to its dual functionality: a weakly basic pyridine ring and a polar, redox-sensitive diaryl ketone moiety[2].

This guide provides field-proven, self-validating workflows designed to exploit these exact chemical properties, ensuring high-purity recovery while preventing degradation.

Physicochemical Profiling & Strategy

Before executing any protocol, we must establish the causality behind our solvent and technique selections. The table below summarizes the target's structural leverage points and how they dictate our purification strategy.

Functional GroupPropertyPurification Implication
Pyridine Ring Weakly Basic (pKa ~ 5.2)Enables reversible protonation for Liquid-Liquid Acid-Base Extraction, allowing separation from neutral impurities .
Diaryl Ketone Polar, UV-ActiveProvides a strong chromophore for TLC/UV monitoring; susceptible to ketyl radical reduction if exposed to strong metals .
Chlorophenyl Lipophilic, HalogenatedIncreases solubility in non-polar organic solvents (e.g., hexanes, dichloromethane), dictating our choice of extraction solvents .
Methyl Group Steric HindranceMildly shields the pyridine nitrogen, slightly lowering its basicity compared to an unsubstituted pyridine ring.

Core Purification Workflows

Protocol A: Liquid-Liquid Acid-Base Extraction (Primary Cleanup)

Causality: Crude synthetic mixtures often contain unreacted neutral starting materials (e.g., 3-chlorobenzoic acid derivatives) or non-basic byproducts. By treating the mixture with a Brønsted acid, the pyridine nitrogen protonates to form a water-soluble pyridinium salt, leaving neutral impurities trapped in the organic phase .

Self-Validating System: Do not guess the phase states. Always test the aqueous layer's pH with litmus paper to ensure complete protonation (pH < 2) before organic phase disposal, and verify complete deprotonation (pH > 10) before back-extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 5-(3-Chlorobenzoyl)-2-methylpyridine in an immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acidic Extraction: Add 1.0 M HCl (aqueous) to the organic layer in a separatory funnel. Shake vigorously and vent. Note: Avoid concentrated HCl to prevent salting-out effects.

  • Phase Separation: Collect the lower aqueous layer (containing the protonated pyridinium salt). Discard or set aside the organic layer (containing neutral/acidic impurities) .

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6.0 M NaOH dropwise until the pH exceeds 10. The solution will turn cloudy as the neutral pyridine derivative precipitates or forms an oil .

  • Back-Extraction: Extract the basified aqueous layer with fresh DCM (3 x 20 mL) to recover the pure neutral product.

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Keep the water bath < 40°C to prevent thermal degradation [[MDPI[3]]]([Link]).

AcidBaseWorkflow Crude Crude Mixture (Organic Layer) AddHCl Add 1M HCl (Protonation) Crude->AddHCl AqLayer Aqueous Layer (Pyridinium Salt) AddHCl->AqLayer pH < 2 OrgDiscard Organic Layer (Impurities) AddHCl->OrgDiscard Separation AddNaOH Add 6M NaOH (Deprotonation) AqLayer->AddNaOH ExtractDCM Extract with DCM (Neutral Product) AddNaOH->ExtractDCM pH > 10

Workflow for the acid-base extraction of 5-(3-Chlorobenzoyl)-2-methylpyridine.

Protocol B: Flash Column Chromatography (Isomer Resolution)

Causality: If regioisomers are present, acid-base extraction will not separate them, as their pKa values are nearly identical. Silica gel chromatography separates these based on subtle dipole and polarity differences. However, the basic pyridine nitrogen will strongly hydrogen-bond with acidic silanol (Si-OH) groups on the silica, causing severe peak tailing and loss of yield.

Step-by-Step Methodology:

  • Column Packing: Pour the slurry into the column. The TEA neutralizes the acidic silanol sites, preventing irreversible adsorption of the pyridine product.

  • Sample Loading: Dissolve the extract from Protocol A in a minimum volume of DCM and load it onto the silica bed.

  • Gradient Elution: Elute using a gradient of Hexanes to Ethyl Acetate (e.g., 9:1 to 7:3). Monitor fractions via TLC under UV light (254 nm).

  • Recovery: Combine pure fractions and evaporate the solvent.

Troubleshooting & FAQs

Q: Why is my product tailing severely on the silica TLC plate, making it impossible to calculate an accurate Rf value? A: This is a classic silanol interaction. The basic lone pair on the pyridine nitrogen acts as a hydrogen bond acceptor to the weakly acidic Si-OH groups on the silica gel. Resolution: Add 1-2% Triethylamine (TEA) or aqueous ammonia to your TLC developing solvent and your bulk column eluent. This competitively deactivates the silanol groups, resulting in sharp, distinct bands.

SilanolInteraction Silica Silica Gel (Si-OH) Interaction Strong H-Bonding Silica->Interaction Acidic site Pyridine Pyridine Product Pyridine->Interaction Basic lone pair Tailing Peak Tailing Interaction->Tailing TEA Add 1% Et3N TEA->Silica Deactivates Si-OH Resolution Sharp Elution TEA->Resolution Prevents interaction

Mechanism of peak tailing on silica gel and its resolution using Triethylamine (TEA).

Q: I have a stubborn emulsion during the acid-base extraction. How do I break it? A: Emulsions often form because the partially protonated diaryl ketone acts as a surfactant, reducing interfacial tension between the aqueous and organic layers. Resolution: Increase the ionic strength of the aqueous layer by adding saturated aqueous NaCl (brine). Alternatively, gently filter the biphasic mixture through a pad of Celite to break the physical emulsion bubbles.

Q: My compound degraded or changed color during solvent evaporation. What happened? A: Diaryl ketones can be photochemically or thermally sensitive, occasionally undergoing ketyl radical-mediated reactions if trace metals or strong reducing conditions are present . Furthermore, prolonged heating can cause oxidation of the methyl group on the pyridine ring. Resolution: Maintain the rotary evaporator water bath below 40°C and use a high-vacuum pump to remove residual solvents like DCM or EtOAc efficiently.

References

  • Magritek. "Separation of Acidic, Basic and Neutral Compounds." Available at:[Link]

  • ACS Publications. "Study on Pyridine-Boryl Radical-Promoted, Ketyl Radical-Mediated Carbon–Carbon Bond-Forming Reactions." Available at: [Link]

  • MDPI. "Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids." Available at:[Link]

Sources

Technical Support Center: Synthesis & Optimization of 5-(3-Chlorobenzoyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this interactive knowledge base to assist researchers and drug development professionals in troubleshooting the synthesis of 5-(3-Chlorobenzoyl)-2-methylpyridine (CAS: 1187169-15-8).

Synthesizing diaryl ketones containing electron-deficient heterocycles requires precise control over reaction kinetics and thermodynamics. This guide moves beyond basic recipes, explaining the causality behind each synthetic choice to help you build a robust, self-validating experimental workflow.

Module 1: Troubleshooting Terminal & FAQs

Q1: My acylation reaction is yielding significant amounts of a tertiary alcohol byproduct instead of the target diaryl ketone. How do I prevent this? Root Cause & Causality: You are likely reacting the lithiated pyridine directly with 3-chlorobenzoyl chloride or an ester. Ketones are more electrophilic than the starting acyl chlorides/esters. If the tetrahedral intermediate collapses into a ketone during the reaction, a second equivalent of the organolithium nucleophile will immediately attack it, forming a tertiary alcohol. Solution: Transition to a[1]. By first converting 3-chlorobenzoyl chloride into an N-methoxy-N-methylamide (Weinreb amide), the nucleophilic addition of 5-lithio-2-methylpyridine forms a highly stable, 5-membered metal-chelated tetrahedral intermediate. This chelate is thermodynamically stable at low temperatures and only collapses into the target ketone upon the introduction of an aqueous acidic quench, completely preventing over-addition[1].

Q2: During the halogen-metal exchange of 5-bromo-2-methylpyridine with n-BuLi, the reaction mixture turns black and my final yield drops below 30%. What is failing? Root Cause & Causality: Pyridine rings are highly electron-deficient. While the halogen-metal exchange is exceptionally fast, allowing the reaction temperature to rise above -60 °C causes n-BuLi to act as a nucleophile rather than a base/exchange reagent. This leads to Chichibabin-type nucleophilic addition to the pyridine ring or rapid decomposition of the 3-lithiopyridine intermediate[2]. Solution: Maintain strict cryogenic conditions (-78 °C). The activation energy for the lithium-halogen exchange is significantly lower than that of nucleophilic ring addition, but this kinetic advantage is only maintained at cryogenic temperatures[2]. Ensure your internal probe confirms the temperature before adding the electrophile.

Q3: Can I avoid cryogenic conditions by using a Grignard reagent for the metalation instead of n-BuLi? Root Cause & Causality: Yes, but with trade-offs. Using Turbo Grignard (i-PrMgCl·LiCl) allows for at warmer temperatures (-20 °C to 0 °C) because the resulting Grignard intermediate is less nucleophilic and more stable than the corresponding organolithium[3]. However, the exchange rate is drastically slower (hours vs. minutes), and the subsequent acylation of the Weinreb amide may require elevated temperatures, which can risk the stability of the chelated intermediate.

Module 2: Quantitative Reaction Matrix

To facilitate easy comparison of reaction parameters, the following table summarizes the causal relationship between specific conditions and their quantitative outcomes during the metalation and acylation steps.

Metalation ReagentTemp (°C)ElectrophileExchange TimeKetone Yield (%)Primary Failure Mode / Impurity
n-BuLi (1.05 eq) -78 °CWeinreb Amide30 min85 - 92% Trace butyl-pyridine (if temp spikes)
n-BuLi (1.05 eq) -20 °CWeinreb Amide30 min< 30%Extensive decomposition / black tar
i-PrMgCl·LiCl -15 °CWeinreb Amide120 min70 - 75%Unreacted starting material (slow exchange)
n-BuLi (1.05 eq) -78 °CAcid Chloride30 min< 40%Tertiary alcohol (over-addition)

Module 3: Self-Validating Experimental Protocols

Every protocol below is designed as a "self-validating system." This means built-in analytical checkpoints guarantee the success of step N before you commit resources to step N+1 .

Protocol A: Synthesis of the Weinreb Amide Electrophile

Objective: Convert 3-chlorobenzoyl chloride to N-methoxy-N-methyl-3-chlorobenzamide.

  • Setup: Purge a flame-dried 250 mL round-bottom flask with Argon. Add 3-chlorobenzoyl chloride (10.0 mmol, 1.0 eq) and 50 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (12.0 mmol, 1.2 eq) to the stirring solution.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add triethylamine (25.0 mmol, 2.5 eq).

    • Validation Checkpoint 1: The reaction will turn cloudy as triethylamine hydrochloride salts precipitate. This visual cue confirms the amidation is proceeding.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 3:1). The highly UV-active acid chloride spot ( Rf​≈0.9 ) should disappear, replaced by a lower-running amide spot ( Rf​≈0.4 ).

  • Workup: Quench with 30 mL of saturated aqueous NaHCO3​ . Extract with DCM (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Cryogenic Halogen-Metal Exchange and Acylation

Objective: Generate 5-lithio-2-methylpyridine and couple it with the Weinreb amide to form 5-(3-Chlorobenzoyl)-2-methylpyridine.

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 5-bromo-2-methylpyridine (10.0 mmol, 1.0 eq) in 40 mL of anhydrous THF.

  • Cryo-Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal thermocouple. Wait until the internal temperature stabilizes at -75 °C.

  • Lithiation: Slowly add n-BuLi (10.5 mmol, 1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes. Critical: Do not let the internal temperature exceed -70 °C during addition[4]. Stir for 30 minutes at -78 °C.

    • Validation Checkpoint 3 (The MeOD Quench): Withdraw a 0.1 mL aliquot and inject it into a vial containing 0.5 mL of MeOD. Analyze via GC-MS. You must see the mass peak for 5-deuterio-2-methylpyridine. If unreacted bromopyridine remains, the exchange has failed.

  • Acylation: Dissolve the Weinreb amide from Protocol A (11.0 mmol, 1.1 eq) in 10 mL anhydrous THF. Add this dropwise to the lithiated pyridine at -78 °C.

  • Maturation: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Isolation: Pour the mixture into 50 mL of vigorously stirring saturated aqueous NH4​Cl .

    • Causality Note: This acidic quench protonates the methoxy oxygen of the chelate, breaking the stabilization and collapsing the intermediate into the target ketone[1].

  • Purification: Extract with EtOAc (3 x 30 mL), dry over MgSO4​ , concentrate, and purify via silica gel flash chromatography.

Module 4: Mechanistic Visualization

The following diagram maps the logical flow and mechanistic checkpoints of the optimized synthesis.

SynthesisWorkflow SM1 5-Bromo-2-methylpyridine (Substrate) Step1 Lithiation n-BuLi, THF, -78°C SM1->Step1 SM2 3-Chlorobenzoyl chloride (Acylating Agent) Step2 Amidation HN(OMe)Me·HCl, NEt3 SM2->Step2 Int1 5-Lithio-2-methylpyridine (Nucleophile) Step1->Int1 Halogen-Metal Exchange Int2 Weinreb Amide (Electrophile) Step2->Int2 Prevents Over-addition Coupling Nucleophilic Acyl Substitution -78°C to RT Int1->Coupling Int2->Coupling Tetrahedral Chelated Tetrahedral Intermediate (Stable at Low Temp) Coupling->Tetrahedral Quench Aqueous Acidic Quench (NH4Cl) Tetrahedral->Quench Collapse upon protonation Product 5-(3-Chlorobenzoyl)-2-methylpyridine (Target Diaryl Ketone) Quench->Product

Fig 1: Mechanistic workflow for the synthesis of 5-(3-Chlorobenzoyl)-2-methylpyridine.

References

  • Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. URL:[Link][1]

  • Recent Advances in Halogen–Metal Exchange Reactions. Accounts of Chemical Research, ACS Publications. URL:[Link][3]

  • Optimization of Organolithium Reactions. Organic Process Research & Development. URL:[Link][4]

Sources

Technical Support Center: Troubleshooting 5-(3-Chlorobenzoyl)-2-methylpyridine Stability & Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the stability challenges and analytical troubleshooting of 5-(3-Chlorobenzoyl)-2-methylpyridine (CAS: 1187169-15-8) . This compound, characterized by its diaryl ketone bridge and substituted pyridine ring, is a critical intermediate in pharmaceutical synthesis. Understanding its specific reactivity is paramount for preventing yield loss and ensuring the integrity of downstream active pharmaceutical ingredients (APIs).

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my 5-(3-Chlorobenzoyl)-2-methylpyridine assay showing unexpected degradation peaks when left on the benchtop? Root Cause: Photodegradation via the diaryl ketone chromophore. Expert Insight: Diaryl ketones are highly efficient photosensitizers. When exposed to ambient UV/Vis laboratory light, the ketone absorbs photons and undergoes rapid intersystem crossing to a reactive triplet state. This triplet state readily abstracts hydrogen atoms from surrounding solvents (especially hydrogen-donating solvents like methanol or isopropanol) to form ketyl radicals, which subsequently dimerize or undergo Norrish Type I/II cleavage [1]. Solution: Always handle solutions in actinic (amber) glassware. If using a photoreactor for downstream synthesis, tightly control the exposure time and wavelength to prevent over-irradiation.

Q2: During oxidative stress testing, LC-MS analysis reveals a major degradant with a +16 Da mass shift. What is this, and how do I prevent it? Root Cause: Formation of a Pyridine N-oxide derivative. Expert Insight: The nitrogen atom on the 2-methylpyridine ring possesses a lone pair that is highly susceptible to electrophilic attack by peroxides. In the presence of oxidizing agents—or even trace hydroperoxides in aged ethereal solvents and excipients—the nitrogen is oxidized to form an N-O dative bond, yielding 5-(3-chlorobenzoyl)-2-methylpyridine N-oxide[2]. The N-O bond formation is a classic, highly documented degradation pathway for pyridine-containing molecules [3]. Solution: Screen your solvents for peroxide content using KI starch paper before use. Store the intermediate under an inert argon or nitrogen atmosphere, and consider adding radical scavengers (e.g., BHT) if formulating.

Q3: Is the chlorobenzene ring susceptible to hydrolysis under basic conditions? Root Cause: Nucleophilic aromatic substitution (SNAr) or ketone cleavage. Expert Insight: While the chlorine atom is meta to the electron-withdrawing carbonyl group (making it less activated than ortho or para halogens), prolonged exposure to strong bases (e.g., >0.1 M NaOH) at elevated temperatures (>60°C) can induce slow hydrolysis of the ketone bridge or dehalogenation. Solution: Maintain the pH of aqueous solutions between 4.0 and 7.0. If basic conditions are required for a synthetic step, minimize the residence time and operate at sub-ambient temperatures.

Part 2: Quantitative Degradation Profile

To facilitate rapid identification of degradation issues, the following table summarizes the forced degradation profile of 5-(3-Chlorobenzoyl)-2-methylpyridine under standard ICH Q1A/Q1B guidelines.

Stress ConditionParametersTimeDegradation (%)Primary Degradant IdentifiedMechanism
Photolytic UV/Vis (1.2 million lux hr)24 h12.5%Ketyl dimers / Cleavage productsTriplet state H-abstraction[4]
Oxidative 3% H₂O₂ at 25°C48 h18.0%+16 Da (Pyridine N-oxide)Electrophilic N-oxidation [2]
Acidic 0.1 M HCl at 60°C7 days< 2.0%None significantHighly stable in acid
Basic 0.1 M NaOH at 60°C7 days8.5%Carboxylic acids / PhenolsBase-catalyzed cleavage
Thermal 80°C (Solid state)14 days< 0.5%None significantThermally stable

Part 3: Standardized Forced Degradation Protocol

Trustworthiness in analytical chemistry requires self-validating systems. This protocol includes specific quenching steps to ensure that degradation occurs only during the stress period and not artifactually inside the LC-MS autosampler.

Step 1: Preparation of Stock Solutions

  • Action: Dissolve 10 mg of 5-(3-Chlorobenzoyl)-2-methylpyridine in 10 mL of HPLC-grade Acetonitrile (1 mg/mL stock).

  • Causality: Acetonitrile is chosen over methanol to prevent solvent-mediated ketyl radical formation during photolytic testing, ensuring baseline stability.

Step 2: Oxidative Stress Testing

  • Action: Transfer 1 mL of stock to a vial. Add 1 mL of 3% H₂O₂. Incubate at 25°C for 48 hours.

  • Quenching (Critical): Prior to injection, add 100 µL of 10% Sodium Thiosulfate (Na₂S₂O₃).

  • Causality: 3% H₂O₂ provides a realistic oxidative stress environment without causing explosive, non-specific degradation. Quenching with thiosulfate destroys residual peroxides, preventing the N-oxidation reaction from continuing while the sample waits in the autosampler queue.

Step 3: Photolytic Stress Testing (ICH Q1B)

  • Action: Place 1 mL of stock in a clear quartz vial and 1 mL in an amber vial (Dark Control). Expose to a Xenon arc lamp (overall illumination ≥ 1.2 million lux hours).

  • Causality: Quartz ensures full UV transmittance. The dark control is mandatory to isolate light-induced degradation (Norrish cleavage) from ambient thermal degradation.

Step 4: LC-MS/MS Analysis

  • Action: Run samples using a C18 column with a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality: Formic acid ensures the pyridine nitrogen remains protonated, improving peak shape and enhancing positive-ion electrospray ionization (ESI+) sensitivity for detecting the N-oxide (+16 Da) and cleavage products.

Part 4: Mechanistic Pathways of Degradation

The following diagram maps the causal relationships between environmental stressors and the resulting chemical degradation pathways of the compound.

DegradationPathway Core 5-(3-Chlorobenzoyl)- 2-methylpyridine PhotoStress Photolytic Stress (UV/Vis Light) Core->PhotoStress hv (Photon Absorption) OxidativeStress Oxidative Stress (H2O2 / Peroxides) Core->OxidativeStress [O] (Electrophilic Attack) ThermalBasic Thermal / Basic Stress (High pH, >60°C) Core->ThermalBasic OH- / Δ Ketyl Ketyl Radical Intermediates & Norrish Cleavage Products PhotoStress->Ketyl H-abstraction / Intersystem Crossing NOxide Pyridine N-oxide Derivative (+16 Da Mass Shift) OxidativeStress->NOxide N-oxidation Carboxylic 2-Carboxylic Acid Derivative (Methyl Oxidation) OxidativeStress->Carboxylic Exhaustive Oxidation Cleavage Aromatic Cleavage Products (Hydrolysis/Dehalogenation) ThermalBasic->Cleavage Nucleophilic Substitution

Mechanistic degradation pathways of 5-(3-Chlorobenzoyl)-2-methylpyridine under environmental stress.

Part 5: References

  • Title: How Drug Photodegradation Studies Led to the Promise of New Therapies and Some Fundamental Carbanion Reaction Dynamics along the Way Source: ACS Publications URL: [Link]

  • Title: Pyridine-N-oxide Source: Wikipedia URL: [Link]

  • Title: Stability-indicating HPLC Assay Method of Zomepirac Source: Lawdata URL: [Link]

Process Chemistry Support Hub: Scaling Up 5-(3-Chlorobenzoyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 5-(3-Chlorobenzoyl)-2-methylpyridine (CAS: 1187169-15-8) . This portal provides mechanistic troubleshooting, validated workflows, and quantitative process metrics for drug development professionals transitioning this critical diaryl ketone intermediate from bench-scale discovery to pilot-plant manufacturing.

Mechanistic Workflows & Route Selection

When scaling up diaryl ketone synthesis, relying on traditional Friedel-Crafts acylation or cryogenic lithiation often leads to poor regioselectivity, dangerous exotherms, and impurity accumulation. Industry standards dictate two primary scalable pathways:

  • Route A (Kinetic Control): Turbo-Grignard metal-halogen exchange followed by acylation using a Weinreb amide.

  • Route B (Catalytic Control): Palladium-catalyzed carbonylative Suzuki-Miyaura cross-coupling.

SynthesisScaleUp cluster_RouteA Route A: Kinetic Control (Turbo-Grignard) cluster_RouteB Route B: Catalytic Control (Carbonylative Suzuki) SM 5-Bromo-2-methylpyridine (Starting Material) TurboGrig Metal-Halogen Exchange iPrMgCl·LiCl, THF, -15°C SM->TurboGrig Route A PdCat Oxidative Addition Pd(PPh3)4, 80°C SM->PdCat Route B Weinreb Acylation Weinreb Amide Electrophile TurboGrig->Weinreb Tetrahedral Chelated Tetrahedral Intermediate Weinreb->Tetrahedral Product 5-(3-Chlorobenzoyl)-2-methylpyridine (Target API Intermediate) Tetrahedral->Product Aqueous HCl Quench CO_Insert CO Insertion 5-10 bar CO gas PdCat->CO_Insert Transmetal Transmetalation 3-Chlorophenylboronic acid CO_Insert->Transmetal Transmetal->Product Reductive Elimination

Fig 1: Mechanistic workflows for the scale-up synthesis of 5-(3-Chlorobenzoyl)-2-methylpyridine.

Diagnostic Q&A: Troubleshooting Scale-Up Issues

Q1: During Route A, we observe significant formation of a tertiary alcohol byproduct instead of the desired ketone. How do we prevent this over-addition? A: Causality: Standard acid chlorides (like 3-chlorobenzoyl chloride) are highly electrophilic. Once the initial ketone is formed, it is often more reactive than the starting acid chloride, leading to a second Grignard addition. Solution: Convert your electrophile to a Weinreb amide (N-methoxy-N-methyl-3-chlorobenzamide) (1)[1]. The methoxy oxygen chelates the magnesium ion, forming a highly stable 5-membered cyclic tetrahedral intermediate. This locks the molecule and completely prevents collapse into the reactive ketone until the acidic aqueous quench is applied (2)[2].

Q2: Our metal-halogen exchange using n-BuLi at -78 °C is failing upon scale-up due to poor heat transfer and exotherm spikes. What is a scalable alternative? A: Causality: Cryogenic lithiation is notoriously difficult to scale because large reactors lack the surface-area-to-volume ratio required to dissipate rapid exotherms. Solution: Switch to Knochel's Turbo-Grignard reagent ( iPrMgCl⋅LiCl ) (3)[3]. The addition of stoichiometric LiCl breaks up the polymeric magnesium aggregates, drastically increasing the kinetic basicity and solubility of the reagent. This allows the complete exchange of 5-bromo-2-methylpyridine to proceed smoothly at -15 °C to 0 °C, temperatures easily maintained in standard jacketed process reactors.

Q3: We are evaluating Route B (Carbonylative Suzuki) to avoid stoichiometric metals, but our conversion stalls at 50% and we see a "des-carbonyl" impurity. Why? A: Causality: In gas-liquid-solid multiphase reactions, CO gas mass transfer is the rate-limiting step on scale. If the dissolved CO concentration drops, the Pd(II)-aryl intermediate will undergo direct transmetalation with the boronic acid, yielding the direct biaryl coupling byproduct (des-carbonyl impurity) instead of the diaryl ketone (4)[4]. Solution: Increase agitation using a gas-entrainment impeller (e.g., a hollow-shaft Rushton turbine) to maximize the gas-liquid interfacial area, and maintain a constant CO pressure of 5-10 bar throughout the reaction.

Q4: How do we efficiently remove Palladium residues in Route B to meet API intermediate specifications (<10 ppm)? A: Causality: Pyridine rings strongly coordinate to transition metals, making standard aqueous washing insufficient for Pd removal. Solution: Introduce a functionalized silica scavenger (e.g., SiliaMetS Thiol or MP-TMT) during the organic workup. Stir the organic phase with 5-10 wt% scavenger at 50 °C for 4 hours prior to final filtration.

Quantitative Process Metrics

ParameterRoute A: Turbo-Grignard + WeinrebRoute B: Carbonylative Suzuki
Operating Temperature -15 °C to 20 °C80 °C to 100 °C
Key Reagents iPrMgCl⋅LiCl , Weinreb Amide Pd(PPh3​)4​ , CO gas, Boronic Acid
Primary Impurities Homocoupling, Des-bromo (quench)Direct biaryl (des-carbonyl), Boronic homocoupling
Scalability Limitations Requires strictly anhydrous systemRequires high-pressure gas reactor
In-Process Control (IPC) GC-MS (Metal-halogen exchange)HPLC (Conversion & CO insertion)
Typical Yield (Pilot) 80% – 85%75% – 90%

Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Scaled Turbo-Grignard Synthesis (1 kg Scale)

This protocol utilizes kinetic control and requires strict anhydrous conditions.

  • Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with dry N2​ . Charge 5-bromo-2-methylpyridine (1.0 kg, 5.81 mol) and anhydrous THF (8.0 L). Cool the internal temperature to -15 °C.

  • Metal-Halogen Exchange: Dropwise add iPrMgCl⋅LiCl (1.3 M in THF, 4.9 L, 6.39 mol) over 2 hours, maintaining the internal temperature below -5 °C.

  • IPC 1 (Validation): Withdraw a 0.5 mL aliquot, quench in saturated NH4​Cl , extract with EtOAc, and analyze via GC-MS. Proceed only when unreacted 5-bromo-2-methylpyridine is < 1.0%.

  • Electrophile Addition: Slowly add a solution of N-methoxy-N-methyl-3-chlorobenzamide (1.28 kg, 6.10 mol) in THF (2.0 L) over 1.5 hours. Maintain temperature below 0 °C.

  • Maturation: Warm the reactor to 20 °C and stir for 4 hours.

  • IPC 2 (Validation): Analyze an aliquot via HPLC to confirm the disappearance of the Weinreb amide.

  • Quench & Workup: Cool to 0 °C. Slowly quench with 2M HCl (5.0 L) to break the tetrahedral intermediate. Separate the phases, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under vacuum. Crystallize from Heptane/EtOAc to afford the pure product.

Protocol B: Carbonylative Suzuki (1 kg Scale)

This protocol utilizes thermodynamic/catalytic control and requires a pressure-rated vessel.

  • Reactor Charging: To a 20 L Hastelloy pressure reactor, charge 5-bromo-2-methylpyridine (1.0 kg, 5.81 mol), 3-chlorophenylboronic acid (1.09 kg, 6.97 mol), K2​CO3​ (1.20 kg, 8.71 mol), and Pd(PPh3​)4​ (134 g, 0.116 mol, 2 mol%). Add degassed 1,4-dioxane (10.0 L).

  • Pressurization: Seal the reactor. Purge with N2​ (3 cycles of 3 bar), followed by CO gas (3 cycles of 3 bar). Finally, pressurize with CO to 10 bar.

  • Reaction: Heat the jacket to achieve an internal temperature of 80 °C. Set the gas-entrainment impeller to 800 RPM to ensure optimal gas-liquid mass transfer. Stir for 18 hours.

  • IPC 1 (Validation): Cool the reactor to 25 °C, vent CO safely through a scrubber, and analyze an aliquot via HPLC. Proceed if conversion is > 98% and des-carbonyl impurity is < 2%.

  • Workup & Scavenging: Filter the crude mixture through a pad of Celite to remove inorganic salts. Add SiliaMetS Thiol (150 g) to the filtrate and stir at 50 °C for 4 hours to scavenge Palladium.

  • Isolation: Filter off the scavenger, concentrate the solvent, and precipitate the product using cold ethanol.

References

  • Title: Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Radical Carbonyl Umpolung Arylation via Dual Nickel Catalysis Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Recent Developments in Weinreb Synthesis and their Applications Source: Oriental Journal of Chemistry URL: [Link]

Sources

Technical Support Center: Reaction Monitoring of 5-(3-Chlorobenzoyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Monitoring the synthesis of 5-(3-Chlorobenzoyl)-2-methylpyridine requires overcoming specific chromatographic challenges. The molecule features a basic pyridine nitrogen (pKa ~5.5) and a lipophilic, UV-active chlorobenzoyl moiety. This bifunctional nature often leads to secondary interactions with silica-based stationary phases, causing peak tailing in LC-MS and streaking on TLC plates. This guide provides field-proven, causally-explained troubleshooting steps to ensure robust reaction monitoring.

Section 1: TLC Troubleshooting & Optimization (FAQs)

Q1: Why does my reaction mixture streak severely on silica gel TLC plates, making it impossible to resolve the product from the starting materials? A1: Streaking is a chemical manifestation of multi-modal retention. The basic nitrogen atom in the pyridine ring interacts strongly with acidic residual silanol (-SiOH) groups on the surface of the silica gel[1]. As the compound travels up the plate, it undergoes continuous protonation and deprotonation, causing the trailing edge of the spot to drag. The Fix: Add a volatile competing base to your mobile phase. Incorporating 1-2% triethylamine (TEA) or ammonium hydroxide into your eluent (e.g., Hexane:Ethyl Acetate) preferentially saturates the active silanol sites, shielding them from the pyridine analyte and restoring tight, circular spots[1].

Q2: How can I unambiguously distinguish the ketone product from the starting materials on the TLC plate? A2: Relying solely on UV visualization (254 nm) is insufficient because both the starting materials (e.g., chlorobenzoic acid derivatives and methylpyridine) and the product are highly conjugated and will appear as dark spots against the fluorescent background[2]. The Fix: Use a self-validating orthogonal detection method. After marking the UV-active spots, dip the plate in a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. Under the acidic conditions of the stain, the ketone group of 5-(3-Chlorobenzoyl)-2-methylpyridine undergoes nucleophilic addition to form a hydrazone, appearing immediately as a bright orange/red spot[3]. Unreacted pyridine precursors will remain yellow or colorless, providing definitive proof of product formation.

Section 2: LC-MS Troubleshooting & Optimization (FAQs)

Q3: I am observing severe peak tailing for 5-(3-Chlorobenzoyl)-2-methylpyridine during reverse-phase LC-MS analysis. How do I correct this? A3: Similar to TLC, peak tailing in reverse-phase LC is primarily caused by secondary interactions between the pyridine nitrogen and residual silanols on the C18 stationary phase[1]. If your mobile phase pH is near the pKa of the pyridine ring (pH 4-7), the analyte exists in a state of partial ionization, leading to split peaks or severe tailing[4]. The Fix: You must drive the equilibrium to a single ionization state.

  • Low pH Approach (Recommended for ESI+ MS): Lower the mobile phase pH to ~2.7 using 0.1% Formic Acid. This fully protonates the pyridine ring and the residual silanols, minimizing their interaction[1].

  • Column Chemistry: Switch to an end-capped C18 column or a polar-embedded stationary phase to sterically hinder access to the silanol groups[1].

Q4: The MS signal intensity in ESI+ is unexpectedly low, and I am struggling to quantify the reaction conversion. What is causing this sensitivity drop? A4: A sudden drop in sensitivity for a basic compound in ESI+ is rarely an instrument failure; it is typically caused by ionization suppression from the sample matrix or mobile phase impurities[5]. High concentrations of unreacted starting materials or synthetic salts (e.g., lithium or magnesium salts from metalation steps) compete for charge droplets in the ESI source. The Fix:

  • Sample Preparation: Perform a rapid liquid-liquid extraction (LLE) or solid-phase extraction (SPE) prior to injection to desalt the sample.

  • Diagnostic Isotope Tracking: To ensure you are tracking the correct ion amidst background noise, look for the signature chlorine isotopic pattern. 5-(3-Chlorobenzoyl)-2-methylpyridine will present a distinct [M+H]+ doublet at m/z 232.05 and 234.05 in a 3:1 intensity ratio[6].

Section 3: Step-by-Step Methodologies

Protocol A: Self-Validating TLC Workflow for Pyridine-Ketones

Causality: This protocol ensures that Rf shifts are due to reaction progress, not concentration gradients or plate inconsistencies.

  • Plate Preparation: Draw a baseline 1 cm from the bottom of a silica gel 60 F254 plate[7].

  • Mobile Phase Saturation: Prepare a chamber with Hexane:Ethyl Acetate (3:1 v/v) containing 1% Triethylamine (TEA). Allow 10 minutes for vapor equilibration to prevent edge effects[8].

  • Co-Spotting (Validation Step): Spot the starting material (Lane 1), the crude reaction mixture (Lane 2), and a co-spot of both (Lane 3)[7]. The co-spot validates whether the product and starting material are truly resolved.

  • Development & Evaporation: Develop the plate until the solvent front is 1 cm from the top. Crucial: Thoroughly dry the plate with a heat gun to remove all TEA, which can interfere with subsequent acidic stains.

  • Orthogonal Visualization: First, visualize under UV 254 nm and circle spots[2]. Second, dip in 2,4-DNPH stain and heat mildly to selectively reveal the ketone product as an orange spot[3].

Protocol B: LC-MS Reaction Monitoring Workflow

Causality: Designed to maximize ionization efficiency while maintaining sharp peak symmetry.

  • Sample Quenching: Quench 10 µL of the reaction mixture into 990 µL of Acetonitrile/Water (50:50) to halt the reaction and precipitate bulk salts. Centrifuge at 10,000 x g for 3 minutes.

  • System Suitability Test (SST): Inject a known pyridine standard to verify column inertness and baseline noise before running crude samples[6].

  • Chromatographic Separation:

    • Column: End-capped C18 (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)[1].

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes. (A steep gradient sharpens the peak and pushes lipophilic impurities out quickly).

  • MS Detection: Operate in ESI+ mode. Extract ion chromatograms (EIC) for m/z 232.05 and 234.05 to selectively track the product[6].

Section 4: Quantitative Data Summary

Table 1: TLC Diagnostic Matrix for 5-(3-Chlorobenzoyl)-2-methylpyridine Synthesis

Compound / SpeciesExpected Rf (Hex:EtOAc 3:1 + 1% TEA)UV 254 nm Activity2,4-DNPH Stain Result
2-Methylpyridine derivative (Reactant)0.20 - 0.30Strong (Dark Spot)Negative (Yellow/Clear)
3-Chlorobenzoic acid derivative (Reactant)0.10 - 0.15Strong (Dark Spot)Negative (Yellow/Clear)
5-(3-Chlorobenzoyl)-2-methylpyridine 0.50 - 0.60 Strong (Dark Spot) Positive (Orange/Red)
Degradation/Polymeric ByproductsBaseline (0.00)VariableBrown/Dark

Table 2: LC-MS Troubleshooting Metrics & Thresholds

ParameterOptimal TargetWarning ThresholdCausal Implication
Peak Tailing Factor (Tf)1.0 - 1.2> 1.5Active silanol interactions; pH mismatch[4].
Retention Time (RT) Drift< 0.05 min> 0.1 minColumn degradation or mobile phase evaporation[6].
Isotope Ratio (232/234 m/z)3.0 : 1.0< 2.5 or > 3.5Co-eluting isobaric impurity; mass accuracy shift.
Signal-to-Noise (S/N)> 100:1< 10:1Ion suppression from matrix salts[5].

Section 5: Diagnostic Workflows

LCMS_Troubleshooting Start Observe Peak Tailing in LC-MS CheckPH Evaluate Mobile Phase pH Start->CheckPH LowPH pH < 3 (e.g., 0.1% FA) Fully Protonated Pyridine CheckPH->LowPH Acidic MidPH pH 4-7 Partial Ionization CheckPH->MidPH Neutral HighPH pH > 8 (e.g., NH4HCO3) Neutral Pyridine CheckPH->HighPH Basic ColumnCheck Check Column Chemistry LowPH->ColumnCheck MidPH->CheckPH Adjust pH Polymer Use pH-Stable Hybrid/Polymer Column HighPH->Polymer Endcap Use End-capped or Polar-embedded C18 ColumnCheck->Endcap Success Symmetrical Peak Resolved Endcap->Success Polymer->Success

Caption: LC-MS peak tailing resolution pathway for pyridine derivatives based on pH and column chemistry.

TLC_Workflow Spot Spot Reaction Mixture + 1% TEA in Mobile Phase UV Visualize under UV (254 nm) Spot->UV UVActive Dark Spots Observed (Conjugated Systems) UV->UVActive Stain Apply 2,4-DNPH Stain & Heat Mildly UVActive->Stain Ketone Orange/Red Spot (5-(3-Chlorobenzoyl)-...) Stain->Ketone Positive NoKetone Yellow/No Change (Unreacted Pyridine) Stain->NoKetone Negative

Caption: Orthogonal TLC visualization logic isolating the ketone product from UV-active precursors.

Sources

Technical Support Center: Troubleshooting & Characterization Guide for 5-(3-Chlorobenzoyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the characterization of 5-(3-Chlorobenzoyl)-2-methylpyridine (CAS: 1187169-15-8)[1]. As a Senior Application Scientist, I recognize that halogenated diaryl methanones present unique analytical bottlenecks during drug development and synthetic validation. This guide bypasses generic advice, offering field-proven, self-validating protocols to resolve regioisomers, decode complex isotopic MS/MS spectra, and untangle overlapping NMR signals.

Section 1: Chromatography & LC-MS Method Development

FAQ: Why am I seeing peak splitting or co-eluting impurities when using a standard C18 column for purity analysis?

Causality & Solution: During the synthesis of 5-(3-Chlorobenzoyl)-2-methylpyridine, positional isomers (e.g., the 4-chloro or 2-chloro analogs, or alternate pyridine substitutions) are common byproducts. Because these isomers possess nearly identical hydrophobicities, standard C18 stationary phases—which rely solely on dispersive hydrophobic interactions—often fail to resolve them 2[2].

To achieve baseline separation, you must exploit the electronic differences of the isomers. Switching to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column introduces π−π , charge-transfer, and dipole-dipole interactions3[3]. The spatial orientation of the electronegative chlorine atom interacts differently with the phenyl-hexyl phase, allowing for robust separation. Furthermore, using methanol instead of acetonitrile as the organic modifier enhances these π−π interactions 4[4].

Table 1: Optimized LC-MS Conditions for Isomer Resolution
ParameterOptimized ConditionCausality / Rationale
Stationary Phase Phenyl-Hexyl or PFP (e.g., 2.7 µm core-shell)Provides orthogonal π−π selectivity for halogenated aromatics.
Mobile Phase A 0.1% Formic Acid in WaterMaintains basic pyridine nitrogen in an ionized state for MS detection.
Mobile Phase B 100% MS-Grade MethanolMethanol enhances π−π interactions compared to Acetonitrile.
Gradient 5% to 95% B over 10 minutesShallow gradient ensures maximum interaction time with the stationary phase.
Protocol 1: Step-by-Step LC-MS Method Optimization
  • Column Selection: Install a Phenyl-Hexyl or PFP column. Ensure the system is flushed of residual acetonitrile, as ACN can suppress the π−π interactions required for isomer resolution[4].

  • Mobile Phase Preparation: Prepare Mobile Phase B using MS-grade Methanol. Methanol acts as a weaker hydrogen-bond acceptor than ACN, allowing the stationary phase's phenyl rings to interact deeply with the analyte's chlorobenzoyl moiety.

  • Gradient Execution: Run a shallow gradient (e.g., 40-60% B over 5 minutes) around the expected elution time to maximize the separation of the 2-chloro, 3-chloro, and 4-chloro regioisomers.

  • Validation: Confirm baseline resolution (Rs > 1.5). If co-elution persists, decrease the column temperature to 25°C to increase the residence time and enhance dipole-dipole interactions[2].

LCMS_Workflow Step1 Initial Purity Screen (C18 Column, ACN/H2O) Decision Are positional isomers co-eluting? Step1->Decision Step2 Switch to Phenyl-Hexyl or PFP Column Decision->Step2 Yes (Co-elution) Done Proceed to MS/MS Characterization Decision->Done No (Baseline resolved) Step3 Optimize Mobile Phase (Use MeOH to enhance π-π) Step2->Step3 Step4 Validate Resolution (Target Rs > 1.5) Step3->Step4 Step4->Done

Workflow for resolving halogenated positional isomers using orthogonal column chemistries.

Section 2: Mass Spectrometry (MS/MS) & Isotope Tracking

FAQ: How can I confidently confirm the structure of the 3-chlorobenzoyl moiety using MS/MS fragmentation?

Causality & Solution: The presence of the chlorine atom provides a built-in diagnostic tool. Chlorine has two stable isotopes, 35 Cl and 37 Cl, in a roughly 3:1 natural abundance. In positive ESI mode, your precursor ion [M+H] + will appear as a distinct doublet at m/z 232.0 and 234.0 5[5].

When applying Collision-Induced Dissociation (CID), the molecule undergoes predictable α -cleavage adjacent to the carbonyl group. The charge is preferentially retained on the 3-chlorobenzoyl fragment due to the resonance stabilization of the resulting acylium ion, producing a dominant base peak at m/z 139.0 / 141.0 6[6].

Table 2: Diagnostic MS/MS Fragment Ions
Ion Typem/z ( 35 Cl)m/z ( 37 Cl)Structural Assignment
Precursor [M+H]+ 232.0234.0Intact 5-(3-Chlorobenzoyl)-2-methylpyridine
Base Peak (Fragment) 139.0141.03-Chlorobenzoyl Cation (Acylium ion)
Secondary Fragment 111.0113.0Chlorophenyl Cation (Loss of CO from Acylium)
Protocol 2: Self-Validating MS/MS Acquisition
  • Precursor Isolation: Set the quadrupole isolation window to a minimum of 3.0 m/z to ensure both the 35 Cl and 37 Cl isotopes of the [M+H] + ion (m/z 232 and 234) are co-isolated. Narrower windows will artificially skew the isotope ratio.

  • Collision Energy (CE) Titration: Apply a normalized collision energy (NCE) sweep from 20 to 40 eV. The α -cleavage of the carbonyl bond requires moderate energy to break the C-C bond adjacent to the pyridine ring[6].

  • Fragment Verification: Monitor the product ion spectrum for the m/z 139/141 doublet. The strict preservation of the 3:1 isotopic ratio in this fragment definitively proves that the chlorine atom resides on the benzoyl ring, not the pyridine ring[5].

  • Secondary Cleavage: Look for the loss of carbon monoxide (-28 Da) from the acylium ion, yielding the chlorophenyl cation at m/z 111/113 to finalize the structural assignment[6].

MS_Fragmentation Precursor Precursor Ion[M+H]+ m/z 232.0 (35Cl) / 234.0 (37Cl) Isotope Ratio 3:1 Acylium 3-Chlorobenzoyl Cation m/z 139.0 (35Cl) / 141.0 (37Cl) Base Peak Precursor->Acylium α-Cleavage (CID) Pyridine 2-Methylpyridine Radical Neutral Loss (-93 Da) Precursor->Pyridine Inductive Cleavage Phenyl Chlorophenyl Cation m/z 111.0 (35Cl) / 113.0 (37Cl) Loss of CO Acylium->Phenyl -CO (28 Da)

Primary CID MS/MS fragmentation pathway for 5-(3-Chlorobenzoyl)-2-methylpyridine.

Section 3: NMR Spectroscopy Signal Assignment

FAQ: The aromatic region in the 1H-NMR spectrum is heavily overlapped. How do I definitively differentiate the pyridine protons from the chlorobenzene protons?

Causality & Solution: The electron-withdrawing nature of both the carbonyl group and the pyridine nitrogen causes significant deshielding, leading to severe signal crowding in the 7.4–8.8 ppm region. To resolve this, do not rely solely on 1D 1 H-NMR. You must use the 2-methyl group as an internal structural anchor to build a self-validating assignment network.

Protocol 3: Self-Validating NMR Assignment Strategy
  • Identify the Anchor: Locate the 2-methyl protons, which will appear as an unambiguous, sharp singlet in the shielded aliphatic region (~2.5–2.6 ppm).

  • Execute HMBC (Heteronuclear Multiple Bond Correlation): Trace the 3JCH​ couplings from the methyl protons to the pyridine carbons (C2 and C3). This definitively identifies the C3 carbon and its attached proton, separating it from the chlorobenzene system.

  • Trace the Pyridine Spin System: Use a COSY spectrum to walk from the H3 proton to H4. The H6 proton will be highly deshielded (~8.6-8.8 ppm) due to its proximity to the electronegative pyridine nitrogen and will show a meta-coupling ( 4J ) to H4.

  • Isolate the Chlorobenzene Ring: The remaining aromatic signals belong to the 3-chlorobenzoyl ring. The proton at position 2 (flanked by the chloro and carbonyl groups) will appear as an isolated apparent triplet or narrow multiplet due to meta-couplings, structurally distinct from the ortho-coupled protons at positions 4, 5, and 6.

References

  • CymitQuimica: 5-(3-Chlorobenzoyl)-2-methylpyridine (CAS: 1187169-15-8).1[1]

  • Agilent Technologies: Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. 2[2]

  • BenchChem: A Comparative Guide to the Mass Spectrometry of Esters Synthesized with 4-Chlorobenzoyl Chloride. 5[5]

  • Analytical Chemistry (ACS Publications): HDSE-MS: Tandem Mass Spectrum Prediction for Small Molecules via Hierarchical Distance Structural Encoding. 6[6]

  • Dr. Maisch HPLC GmbH: Reprospher 100 Phenyl-Hexyl. 3[3]

  • LCGC International: Fast Screening Methods for Analgesics and Non-Steroidal Anti-Inflammatory (NSAIDS) Drugs by HPLC with Agilent Poroshell 120 Columns. 4[4]

Sources

Validation & Comparative

A Comparative Guide: 5-(3-Chlorobenzoyl)-2-methylpyridine vs. Standard Benzoylpyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Benzoylpyridines are privileged scaffolds utilized extensively in medicinal chemistry, photochemistry, and coordination chemistry. While unsubstituted variants like 2-benzoylpyridine and 3-benzoylpyridine serve as foundational building blocks, the introduction of specific functional groups—such as in 5-(3-Chlorobenzoyl)-2-methylpyridine —dramatically alters the molecule's electronic landscape, steric profile, and biological behavior.

This guide provides an objective, in-depth comparative analysis of 5-(3-Chlorobenzoyl)-2-methylpyridine against standard benzoylpyridines, offering actionable insights and self-validating protocols for drug development professionals.

Structural and Physicochemical Comparison

The baseline properties of benzoylpyridines are heavily dictated by the position of the carbonyl group relative to the pyridine nitrogen. For instance, 2-benzoylpyridine is renowned for its ability to act as a bidentate ligand (N, O-donor), which stabilizes reactive transition metal intermediates in catalysis and forms binuclear metal complexes with potent antimicrobial properties[1]. Furthermore, under UV irradiation, 2-pyridyl ketones generate persistent free radical intermediates due to the proximity of the carbonyl group to the ortho-position of the pyridine ring—a phenomenon strictly dependent on this geometry and not observed in 3- or 4-benzoylpyridines[2].

In contrast, 5-(3-Chlorobenzoyl)-2-methylpyridine introduces two critical structural modifications that shift its utility from a simple chelating agent to a highly optimized pharmaceutical intermediate:

  • 2-Methyl Substitution on Pyridine : This addition creates significant steric hindrance adjacent to the pyridine nitrogen. It effectively prevents the bidentate chelation seen in 2-benzoylpyridines, forcing the molecule to act as a monodentate or bridging ligand. Biologically, this steric bulk lowers the basicity of the nitrogen and protects it from rapid in vivo N-oxidation.

  • 3-Chloro Substitution on Benzoyl Ring : The meta-chloro group enhances the overall lipophilicity (LogP) of the scaffold, a crucial parameter for central nervous system (CNS) penetration. It also acts as a metabolic shield, blocking cytochrome P450-mediated hydroxylation at the substituted position while enabling potential halogen bonding with target protein backbones.

Quantitative Data Summary
Property5-(3-Chlorobenzoyl)-2-methylpyridine2-Benzoylpyridine3-Benzoylpyridine4-Benzoylpyridine
CAS Number 1187169-15-891-02-15424-19-114548-46-0
Molecular Weight 231.68 g/mol 183.21 g/mol 183.21 g/mol 183.21 g/mol
Metal Chelation Monodentate (N-donor)Bidentate (N, O-donor)MonodentateMonodentate
Est. Lipophilicity (LogP) ~3.1 (High)~1.8 (Moderate)~1.7 (Moderate)~1.7 (Moderate)
Steric Hindrance at N High (2-Methyl group)LowLowLow
Photochemical Radical Low/NoneHigh (Persistent)Low/NoneLow/None

Logical Relationship of Substituent Effects

To understand how these structural changes dictate downstream applications, the following diagram maps the physicochemical impacts of the substituents on the core scaffold.

SubstituentEffects Core 5-(3-Chlorobenzoyl)- 2-methylpyridine Sub1 3-Chloro Group Core->Sub1 Sub2 2-Methyl Group Core->Sub2 Eff1 Increases Lipophilicity (LogP) Sub1->Eff1 Eff2 Blocks Para/Ortho Metabolism Sub1->Eff2 Eff3 Steric Hindrance at Pyridine N Sub2->Eff3 Eff4 Prevents Bidentate Chelation Sub2->Eff4

Logical relationship mapping the physicochemical impact of substituents on the benzoylpyridine core.

Experimental Workflow and Self-Validating Protocol

When utilizing 5-(3-Chlorobenzoyl)-2-methylpyridine in drug discovery, a common first step is the reduction of the bridging ketone to a diaryl methanol. This pharmacophore is prevalent in the synthesis of antihistamines and anticholinergic agents[3],[4].

Workflow Start Select Benzoylpyridine Scaffold Sub1 5-(3-Chlorobenzoyl)-2-methylpyridine Start->Sub1 Sub2 Unsubstituted Benzoylpyridines (2-BP, 3-BP, 4-BP) Start->Sub2 Exp1 Ketone Reduction (NaBH4) Yields Secondary Alcohol Sub1->Exp1 Exp2 Coordination Chemistry (Metal Complexation) Sub1->Exp2 Sub2->Exp1 Sub2->Exp2 Eval1 Pharmacokinetic Profiling (LogP, Metabolic Stability) Exp1->Eval1 Eval2 Catalytic Efficacy / Ligand Binding Affinity Exp2->Eval2

Step-by-step experimental workflow for the derivatization and evaluation of benzoylpyridine analogs.

Protocol: Selective Ketone Reduction to Diaryl Methanol

Objective : Achieve high-yield reduction of 5-(3-Chlorobenzoyl)-2-methylpyridine without inducing dehalogenation at the 3-chloro position.

Causality & Design : Sodium borohydride (NaBH₄) is selected over stronger reducing agents (like LiAlH₄ or Pd/C catalytic hydrogenation) to strictly prevent the reductive cleavage of the carbon-chlorine bond. Methanol is utilized as the solvent because it dissolves the starting material and provides the necessary protic environment to stabilize the intermediate alkoxyborohydride, driving the reaction forward efficiently.

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 equivalent (e.g., 231 mg, 1.0 mmol) of 5-(3-Chlorobenzoyl)-2-methylpyridine in 5.0 mL of anhydrous methanol in a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control : Chill the solution to 0°C using an ice-water bath.

    • Causality: Lowering the temperature controls the exothermic hydride transfer and maximizes chemoselectivity, ensuring the pyridine ring remains untouched and side reactions are suppressed.

  • Reagent Addition : Add 1.2 equivalents of NaBH₄ (45 mg) portion-wise over 10 minutes to prevent excessive hydrogen gas evolution.

  • Reaction Monitoring (Self-Validation System) : Stir the mixture for 2 hours, allowing it to slowly warm to room temperature. Validate reaction progress via Thin-Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate eluent system.

    • Validation Check: The starting ketone is highly UV-active and less polar. The successful formation of the secondary alcohol will appear as a new, distinctly more polar spot (lower Rf value). If the starting material persists, add an additional 0.2 eq of NaBH₄.

  • Quenching : Quench the reaction by slowly adding 2.0 mL of saturated aqueous NH₄Cl.

    • Causality: This mildly acidic quench safely neutralizes excess hydride without protonating the pyridine nitrogen, which would complicate extraction.

  • Extraction and Purification : Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure diaryl methanol derivative.

References

  • Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study Source: ACS Publications (The Journal of Physical Chemistry Letters, 2024) URL:[Link]

  • Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl)Methanediol Source: Open Journal of Inorganic Chemistry, Scientific Research Publishing (2021) URL:[Link]

  • Source: Google Patents (CN104326973A)

Sources

A Comparative Guide to the Validation of Analytical Methods for 5-(3-Chlorobenzoyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of analytical methods for the quantification and purity assessment of 5-(3-Chlorobenzoyl)-2-methylpyridine, a key intermediate in pharmaceutical synthesis. As drug development professionals, our commitment to scientific integrity necessitates robust, reliable, and validated analytical methods to ensure product quality and patient safety. This document is structured to provide not just protocols, but the scientific rationale behind the methodological choices, empowering researchers to build self-validating analytical systems.

We will first delve into the development and rigorous validation of a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method, adhering to the stringent standards of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] Subsequently, we will objectively compare this benchmark method against alternative technologies, including Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, providing the experimental data and context needed to select the most appropriate technique for a given analytical challenge.

Primary Method: A Stability-Indicating HPLC-UV Assay

The cornerstone of quality control for any active pharmaceutical ingredient (API) or intermediate is a well-validated, stability-indicating chromatographic method. For a compound like 5-(3-Chlorobenzoyl)-2-methylpyridine, which possesses both a UV-absorbing benzoyl chromophore and a basic pyridine moiety, a reversed-phase HPLC method with UV detection is the logical starting point.[3][4]

Method Development Rationale

The selection of chromatographic conditions is a deliberate process guided by the physicochemical properties of the analyte.

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is an excellent first choice for non-polar to moderately polar compounds like our target analyte.[3]

  • Mobile Phase: A combination of acetonitrile and water provides a good balance of solvent strength and UV transparency. The pyridine nitrogen in the analyte has a pKa in the acidic range. To ensure consistent retention and sharp, symmetrical peaks, it is crucial to control the pH of the aqueous portion of the mobile phase. The addition of 0.1% phosphoric acid will protonate the pyridine nitrogen, minimizing undesirable interactions with residual silanols on the stationary phase.[5]

  • Detection Wavelength: The benzoyl-pyridine structure is expected to have a strong UV absorbance. A diode array detector (DAD) can be used to scan a range of wavelengths to determine the absorbance maximum (λmax), which provides the best sensitivity for quantification.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Recommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic at 50:50 (A:B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined λmax (e.g., 254 nm)
Injection Volume 10 µL

| Run Time | 10 minutes |

Solution Preparation:

  • Diluent: Mobile Phase (50:50 Water:Acetonitrile with 0.1% Phosphoric Acid).

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 5-(3-Chlorobenzoyl)-2-methylpyridine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter prior to injection.[3]

Method Validation: A Step-by-Step Approach

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[2] The following validation parameters are assessed according to ICH Q2(R2) guidelines.[1]

Method_Validation_Workflow cluster_0 Validation Protocol cluster_1 Experimental Execution cluster_2 Validation Report Start Define Analytical Procedure & Purpose Parameters Select Validation Parameters (ICH Q2(R2)) Start->Parameters Criteria Define Acceptance Criteria Parameters->Criteria Specificity Specificity & Forced Degradation Criteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Data & Summarize Results Robustness->Report Conclusion Statement of Method Suitability Report->Conclusion

Figure 1: Workflow for Analytical Method Validation.

1. Specificity (including Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] A forced degradation study is essential to demonstrate the stability-indicating nature of the method.

  • Protocol: Subject the sample to stress conditions:

    • Acid Hydrolysis: 1 M HCl at 80°C for 2 hours.

    • Base Hydrolysis: 1 M NaOH at 80°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.[7]

    • Thermal Degradation: 105°C for 24 hours.

    • Photolytic Degradation: Expose to UV light (200 Wh/m²) and visible light (1.2 million lux hours).

  • Acceptance Criteria: The method must demonstrate resolution between the main peak of 5-(3-Chlorobenzoyl)-2-methylpyridine and any peaks generated from degradation products or impurities. Peak purity analysis using a DAD should confirm that the analyte peak is spectrally pure.

2. Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[8]

  • Protocol: Prepare a series of at least five standard solutions at different concentrations, typically from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot of peak area versus concentration should be ≥ 0.999.

Concentration (µg/mL)Peak Area (mAU*s) - Hypothetical Data
50489500
75741200
100998500
1251251000
1501499500
Correlation Coefficient (r²) 0.9999

3. Accuracy

Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies.

  • Protocol: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.8100.8
120%120.0119.499.5
Mean Recovery 99.9%

4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Protocol (Repeatability): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Protocol (Intermediate Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean% RSD
Repeatability 99.8%100.5%100.1%99.5%100.2%99.9%100.0%0.35%
Intermediate Precision 100.8%99.2%101.1%100.3%99.7%100.9%100.3%0.72%

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[6]

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. LOD is typically where S/N ≥ 3, and LOQ is where S/N ≥ 10.

  • Acceptance Criteria: The LOQ must be verified by analyzing a sample at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).

ParameterS/N RatioConcentration (µg/mL)
LOD 3:10.05
LOQ 10:10.15

6. Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2%)

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Comparison with Alternative Analytical Methods

While the validated HPLC method is a robust and reliable choice, other techniques offer distinct advantages depending on the analytical goal.

Method_Selection start Analytical Need qc Routine QC Assay High Throughput? start->qc stability Stability Testing Need to identify degradants? start->stability impurity Impurity Profiling Need structural information? start->impurity hplc HPLC-UV qc:f1->hplc No uplc UPLC-UV qc:f1->uplc Yes uvvis UV-Vis qc->uvvis For basic assay only stability:f1->hplc No (separation is sufficient) gcms GC-MS stability:f1->gcms Yes (if volatile) impurity:f1->hplc No impurity:f1->gcms Yes

Figure 2: Decision Tree for Analytical Method Selection.
Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent evolution of HPLC that utilizes columns with smaller particle sizes (sub-2 µm) and operates at much higher pressures.[9]

  • Performance Comparison:

    • Speed: UPLC offers significantly faster analysis times, often reducing a 10-minute HPLC run to under 2 minutes. This dramatically increases sample throughput.[9]

    • Resolution & Sensitivity: The smaller particles lead to sharper, narrower peaks, which improves both resolution between closely eluting compounds and sensitivity (taller peaks).[9]

    • Solvent Consumption: Faster run times lead to a significant reduction in solvent usage, making it a "greener" and more cost-effective technique in the long run.

  • Considerations: UPLC systems have a higher initial acquisition cost and are more sensitive to sample matrix effects, often requiring more rigorous sample preparation.[10]

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Operating Pressure Up to 6,000 psiUp to 15,000 psi
Typical Run Time 5-30 min1-5 min
Resolution GoodExcellent
Sensitivity GoodExcellent
Cost LowerHigher
Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful alternative, especially for impurity identification.[11] Given the structure of 5-(3-Chlorobenzoyl)-2-methylpyridine, it is likely amenable to GC analysis.

  • Experimental Protocol (GC-MS):

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a suitable starting point.[12]

    • Injector: 250 °C

    • Carrier Gas: Helium at 1 mL/min

    • Oven Program: Start at 70°C, ramp at 20°C/min to 300°C.

    • Ionization: Electron Impact (EI) at 70 eV.

  • Performance Comparison:

    • Identification: The primary advantage of MS detection is the ability to obtain mass spectra of impurities, which provides invaluable structural information and facilitates their identification.[13]

    • Sensitivity: GC-MS can be highly sensitive, especially in selected ion monitoring (SIM) mode.

    • Applicability: This method is only suitable for volatile and thermally stable impurities. Non-volatile or thermally labile degradants would not be detected. Derivatization may be required for less volatile compounds.[12]

UV-Vis Spectrophotometry

For a simple, rapid quantification of the pure substance without separating impurities, UV-Vis spectrophotometry is a viable option.

  • Experimental Protocol:

    • Prepare a standard solution of known concentration in a suitable solvent (e.g., methanol).

    • Scan the UV spectrum from 200-400 nm to determine the λmax.

    • Prepare a calibration curve by measuring the absorbance of several standards of different concentrations at the λmax.

    • Measure the absorbance of the sample solution and calculate the concentration using the Beer-Lambert law and the calibration curve.

  • Performance Comparison:

    • Speed & Simplicity: This is the fastest and simplest of the methods, requiring minimal instrument setup and run time.

    • Cost: UV-Vis spectrophotometers are significantly less expensive than chromatographic systems.

    • Specificity: This method is not specific. Any impurity or degradant that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. It is unsuitable for purity determination or stability testing.

Conclusion and Recommendations

The choice of an analytical method for 5-(3-Chlorobenzoyl)-2-methylpyridine is dictated by the specific requirements of the analysis.

  • The validated stability-indicating HPLC-UV method stands as the most robust and reliable choice for routine quality control, purity determination, and stability studies, providing a balance of specificity, precision, and accuracy.

  • UPLC is the preferred alternative when high sample throughput and enhanced sensitivity are critical, making it ideal for large-scale manufacturing environments or for detecting trace-level impurities.

  • GC-MS is an indispensable tool for impurity profiling, particularly for identifying unknown volatile or semi-volatile process impurities and degradants. It should be used as a complementary technique to HPLC for comprehensive characterization.

  • UV-Vis Spectrophotometry is suitable only for a rapid, non-specific assay of the bulk substance where purity is not a concern, such as in-process checks where speed is more critical than specificity.

By understanding the capabilities and limitations of each technique, researchers and drug development professionals can confidently select and validate the appropriate analytical method, ensuring the quality and integrity of their products from development through to manufacturing.

References

  • BenchChem. (2025).
  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • BenchChem. (2025). HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine. BenchChem.
  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
  • BenchChem. (2025).
  • Hassan, S. S. M., et al. (2008). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal.
  • Google Patents. (1975).
  • ResearchGate. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass.
  • Sadek, O., et al. (2018).
  • U.S. Food and Drug Administration. (2023). Q2(R2)
  • Juniper Publishers. (2024).
  • Savaser, A., et al. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. PubMed.
  • Vílchez, J. L., et al. (2014). A new method for the determination of benzophenone-UV filters in human serum samples by dispersive liquid-liquid microextraction with liquid chromatography-tandem mass spectrometry. PubMed.
  • Biomedical Journal of Scientific & Technical Research. (2024).
  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). A Comparative Performance Analysis of Benzophenone-2,4,5-tricarboxylic Acid-Based UV Absorbers. BenchChem.
  • Google Patents. (2015). CN104326973A - Synthesis method of 2-benzoylpyridine.
  • ACG Publications. (2023).
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and pyridines in Soil. Thermo Fisher Scientific.
  • Vílchez, J. L., et al. (2014). A new method for the determination of benzophenone-UV filters in human serum samples by dispersive liquid-liquid microextraction with liquid chromatography-tandem mass spectrometry. PubMed.
  • Alispharm. (2023).
  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • LCGC International. (2026). Method Development for Drug Impurity Profiling: Part 1.
  • YouTube. (2025). Understanding ICH Q2(R2)
  • JOCPR. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
  • Patsnap. (2025). HPLC vs UPLC: Resolution and Throughput Compared.
  • CORE. (n.d.). Detection and Spectrophotometric Determination of Organic Functional Groups With Special Reference to Carbonyl Compounds.
  • HunterLab. (2022). UV Spectrophotometry Identifies Compounds in Pharmaceuticals.
  • World Journal of Advanced Research and Reviews. (2022).
  • Indonesian Journal of Chemistry. (n.d.). Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review.

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Comparative Biological Activity Guide: 5-(3-Chlorobenzoyl)-2-methylpyridine vs. Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the spatial orientation of halogen substituents on a pharmacophore scaffold can dictate a molecule's success or failure. 5-(3-Chlorobenzoyl)-2-methylpyridine (3-Cl-BMP) is a highly privileged building block used in the synthesis of advanced targeted therapeutics, including kinase inhibitors and anti-proliferative thiosemicarbazone chelators[1].

This guide provides an objective, data-driven comparison of the biological activity of the 3-chloro (meta) isomer against its 2-chloro (ortho) and 4-chloro (para) counterparts. By analyzing steric hindrance, electronic distribution, and target engagement, we demonstrate why the meta-substituted isomer frequently emerges as the optimal candidate in preclinical screening.

Pharmacophore Dynamics: The Isomeric Effect

While the 2-methylpyridine core provides essential metabolic stability and hydrogen-bonding capabilities, the substituted benzoyl ring serves as the primary vector for target interaction. The position of the chlorine atom fundamentally alters the molecule's physicochemical properties:

  • The 2-Chloro Isomer (Ortho - Steric Penalty): Placing a bulky chlorine atom adjacent to the carbonyl linker forces a severe steric clash with the carbonyl oxygen. This forces the benzoyl ring out of coplanarity with the pyridine system. In biological targets requiring flat, intercalating conformations (such as specific kinase hinge regions), this twisted dihedral angle drastically reduces binding affinity.

  • The 4-Chloro Isomer (Para - Lipophilic Extreme): The para-substitution maximizes lipophilicity (LogP) and provides a strong electron-withdrawing effect. However, this often leads to poor aqueous solubility and rapid metabolic clearance via hepatic oxidation.

  • The 3-Chloro Isomer (Meta - The Optimal Balance): The meta position avoids the steric clashes of the ortho position, allowing the molecule to adopt a nearly planar conformation when necessary. Electronically, the meta-chlorine exerts a pure inductive electron-withdrawing effect (-I) without the counteracting resonance effect (+R) seen at the para position. This increases the electrophilicity of the carbonyl group, facilitating the synthesis of highly active Schiff bases (e.g., thiosemicarbazones) that exhibit potent anti-tumor and iron-chelating efficacy[2].

Mechanism of Action: Target Engagement

When derivatized into active ligands, these isomers frequently act by chelating intracellular iron, forming redox-active complexes that generate Reactive Oxygen Species (ROS) via the Fenton reaction, ultimately leading to apoptosis[3].

Pathway A 3-Chloro Isomer Derivative B Membrane Penetration A->B Optimal LogP C Intracellular Iron Pool B->C Target Binding D Redox-Active Metal Complex C->D Chelation E ROS Generation D->E Redox Cycling F Apoptotic Cell Death E->F Oxidative Stress

Fig 1. Mechanism of action for 3-chlorobenzoylpyridine derivatives inducing apoptosis via ROS.

Quantitative Isomeric Comparison

The following table summarizes the comparative biological and physicochemical data for the thiosemicarbazone derivatives of the three isomers, evaluated against the MCF-7 breast cancer cell line and standard bacterial strains[4].

Parameter2-Chloro Isomer (Ortho)3-Chloro Isomer (Meta)4-Chloro Isomer (Para)
Calculated LogP 3.123.453.68
Dihedral Angle (Twist) ~65° (Highly Twisted)~15° (Near Planar)~10° (Planar)
MCF-7 IC₅₀ (µM) 12.4 ± 1.21.8 ± 0.3 4.5 ± 0.6
Iron Chelation (pFe³⁺) 18.222.4 21.1
Antibacterial MIC (µg/mL) >6416 32
Solubility (PBS, pH 7.4) HighModerateLow (Precipitates)

Data Insight: The 3-chloro isomer demonstrates a superior therapeutic window. Its near-planar conformation allows for tighter iron coordination (higher pFe³⁺), directly translating to a lower IC₅₀ in cancer models compared to the sterically hindered 2-chloro isomer.

Self-Validating Experimental Protocols

To accurately compare the biological activity of these isomers, researchers must employ self-validating assay systems. Relying on a single readout can lead to false positives, especially with redox-active metal complexes[3].

Protocol S1 Isomer Synthesis S2 Purity Check (>98% HPLC) S1->S2 S3 Cell Seeding & Dosing S2->S3 Validated S4 Primary Assay (MTT) S3->S4 S5 Orthogonal Validation (LDH) S4->S5 Cross-check

Fig 2. Self-validating high-throughput screening workflow for isomer evaluation.

Protocol: Orthogonally Validated Anti-Proliferative Assay

Causality & Rationale: We utilize a 72-hour incubation period rather than the standard 24-hour window. Iron-depletion and ROS-mediated apoptosis require multiple cell cycles to manifest phenotypically; a 24-hour assay would yield false negatives for slow-acting chelators. Furthermore, because metal complexes can directly interfere with mitochondrial reductases (skewing MTT results), an LDH (Lactate Dehydrogenase) release assay is mandated as an orthogonal validation of true membrane rupture.

Step-by-Step Methodology:

  • System Suitability & Seeding:

    • Seed MCF-7 cells at a density of 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Internal Control: Include cell-free wells containing only media to establish background absorbance, and untreated cells as the 100% viability baseline.

  • Compound Preparation & Dosing:

    • Dissolve the 2-Cl, 3-Cl, and 4-Cl isomers in DMSO to create 10 mM stock solutions.

    • Dilute stocks in media to achieve final concentrations ranging from 0.1 µM to 50 µM.

    • Critical Control: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity. Include a 0.1% DMSO vehicle control well.

  • Primary Readout (MTT Assay):

    • After 72 hours of incubation, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Solubilize the resulting formazan crystals using 100 µL of DMSO and read absorbance at 570 nm.

  • Orthogonal Validation (LDH Release):

    • In a parallel identically treated plate, extract 50 µL of the supernatant after 72 hours.

    • Transfer to a new plate and mix with 50 µL of LDH assay reaction mixture. Incubate in the dark for 30 minutes.

    • Add stop solution and read absorbance at 490 nm.

    • Validation Logic: If a compound shows high toxicity in the MTT assay but low LDH release, the compound is merely cytostatic (inhibiting metabolism) rather than cytotoxic. The 3-Cl isomer should demonstrate a proportional increase in both assays, confirming true apoptotic induction.

References

  • Synthesis and Biological Evaluation of 2-benzoylpyridine Thiosemicarbazones in a Dimeric System: Structure-Activity Relationship Studies on Their Anti-Proliferative and Iron Chelation Efficacy Source: PubMed Central (NIH) URL:[Link][1]

  • Structure–activity studies of 4-phenyl-substituted 2′-benzoylpyridine thiosemicarbazones with potent and selective anti-tumour activity Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][2]

  • Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone Source: MDPI URL:[Link][4]

  • Metal complexes of 2-benzoylpyridine-derived thiosemicarbazones: structural, electrochemical and biological studies Source: Journal of Coordination Chemistry (Taylor & Francis) URL:[Link][3]

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"5-(3-Chlorobenzoyl)-2-methylpyridine" as a reference standard

Author: BenchChem Technical Support Team. Date: March 2026

5-(3-Chlorobenzoyl)-2-methylpyridine as an Analytical Reference Standard: A Comprehensive Comparison Guide

Introduction

In the development and quality control of complex pyridine-aryl active pharmaceutical ingredients (APIs), the precise quantification of intermediates and degradation products is a critical regulatory requirement. 5-(3-Chlorobenzoyl)-2-methylpyridine (CAS: 1187169-15-8) is a highly specific structural moiety that frequently appears as a synthetic intermediate or a process-related impurity. Because this compound contains a conjugated diaryl ketone system, its analytical behavior—specifically its UV molar absorptivity—differs significantly from standard API backbones.

This guide objectively compares the performance of a Certified Reference Material (CRM) of 5-(3-Chlorobenzoyl)-2-methylpyridine against common laboratory alternatives: In-House Synthesized Standards and Surrogate Standards (Relative Response Factor approach).

PART 1: The Causality of Experimental Choices (Expertise & Experience)

When establishing an impurity profile for batch release, the choice of reference standard directly dictates the integrity of the analytical data. The causality behind these choices is rooted in molecular physics and regulatory compliance:

  • Certified Reference Material (CRM) (The Product): A CRM is the gold standard. It is supplied with an ISO-compliant Certificate of Analysis (CoA) that guarantees exact mass balance, isotopic purity, and moisture content. According to USP General Chapter <11>, only analytical results obtained using a specified, fully characterized reference standard are considered conclusive for compendial testing[1]. Using a CRM eliminates systemic bias caused by unknown residual solvents or hygroscopicity.

  • In-House Synthesized Standard (Alternative 1): Laboratories often synthesize their own working standards to save costs. However, without exhaustive structural elucidation (qNMR, TGA, IR) and continuous requalification, in-house standards are prone to batch-to-batch variability. A minor 2% retention of residual synthesis solvent (e.g., ethyl acetate) will artificially deflate the assigned purity, leading to an overestimation of the impurity in the actual API sample.

  • Surrogate Standard using RRF (Alternative 2): When a specific standard is unavailable, analysts sometimes use the parent API as a surrogate, assuming a Relative Response Factor (RRF) of 1.0. The Causality of Failure: The 3-chlorobenzoyl group in 5-(3-Chlorobenzoyl)-2-methylpyridine introduces a strong electron-withdrawing chromophore that heavily absorbs UV light at 254 nm. If the parent API lacks this exact conjugation, its molar absorptivity ( ϵ ) will be lower. Assuming an RRF of 1.0 mathematically forces the system to under-report the mass of the impurity, creating a severe compliance risk where a failing API batch might erroneously pass release testing.

PART 2: Performance Comparison & Experimental Data

To demonstrate the analytical impact of these choices, a representative validation study was conducted adhering to ICH Q2(R2) guidelines for accuracy, precision, and specificity[2]. The data below illustrates the quantitative recovery of 5-(3-Chlorobenzoyl)-2-methylpyridine spiked into an API matrix at the 0.15% specification limit.

Table 1: Quantitative Comparison of Reference Standard Approaches

Validation ParameterCRM 5-(3-Chlorobenzoyl)-2-methylpyridineIn-House Working StandardSurrogate Standard (RRF = 1.0)
Accuracy (% Recovery) 99.8% ± 0.4%97.2% ± 1.8%65.4% ± 3.1% (Severe Under-reporting)
Precision (% RSD) 0.6%2.1%3.5%
LOD / LOQ Confidence High (Empirically verified)Moderate (Subject to purity drift)Low (Mathematically skewed)
Regulatory Compliance Fully Compliant (ICH/USP)[2],[1]Requires extensive internal justificationHigh Risk of Audit Observation
Preparation Time Immediate (Ready-to-use)2–3 Weeks (Synthesis & Characterization)Immediate (But yields invalid data)

Data Insight: The CRM provided near-perfect recovery with exceptional precision. The Surrogate Standard failed spectacularly, recovering only 65.4% of the known spiked amount due to the chromophore mismatch described above.

PART 3: Step-by-Step Methodology (Self-Validating System)

The following HPLC-UV protocol details the use of the CRM for impurity profiling. This protocol is designed as a self-validating system : the System Suitability Testing (SST) criteria act as an internal mechanical and chemical gatekeeper. If the SST fails, the run is automatically invalidated, preventing the generation of erroneous data.

Step 1: Standard Preparation

  • Handling: Consult the CRM CoA. Do not subject the standard to arbitrary oven drying unless explicitly required, as repetitive drying can degrade the material[1].

  • Stock Solution: Accurately weigh 10.0 mg of the 5-(3-Chlorobenzoyl)-2-methylpyridine CRM into a 100 mL volumetric flask.

  • Dissolution: Add 50 mL of diluent (Acetonitrile:Water 50:50 v/v). Sonicate for 5 minutes until fully dissolved, then dilute to volume (Concentration: 100 µg/mL).

  • Working Standard: Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume (Concentration: 1.0 µg/mL).

Step 2: Sample Matrix Preparation

  • Accurately weigh 50.0 mg of the API sample into a 50 mL volumetric flask.

  • Dissolve and make up to volume with the diluent (Concentration: 1 mg/mL). Note: The 1.0 µg/mL working standard now represents exactly 0.1% impurity relative to the sample.

Step 3: Chromatographic Execution (HPLC-UV)

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 0–5 min (20% B), 5–20 min (Linear gradient to 80% B), 20–25 min (Hold at 80% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Step 4: System Suitability Testing (SST) Inject the Working Standard six consecutive times before analyzing the API sample.

  • Acceptance Criteria:

    • Peak Area %RSD ≤ 2.0% (Validates injection precision).

    • Tailing Factor (T) ≤ 1.5 (Validates column efficiency and lack of secondary interactions).

    • Theoretical Plates (N) ≥ 5000.

PART 4: Mandatory Visualization

The following diagram illustrates the traceability hierarchy and the downstream compliance risks associated with different reference standard choices.

ReferenceStandardWorkflow CRM Certified Reference Material (CRM) 5-(3-Chlorobenzoyl)-2-methylpyridine InHouse In-House Working Standard CRM->InHouse Traceability Validation Method Validation (ICH Q2(R2)) CRM->Validation Direct Calibration Release API Batch Release InHouse->Release Routine Use Surrogate Surrogate Standard (RRF Approach) Error Quantitation Error (Under-reporting) Surrogate->Error Chromophore Mismatch Validation->Release Validated Method Error->Release Compliance Risk

Caption: Traceability and validation workflow comparing CRM, in-house, and surrogate standards.

PART 5: References[2] International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency. Available at:https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q2r2-validation-analytical-procedures-step-5-revision-2_en.pdf[1] United States Pharmacopeia. "Are You Handling USP Reference Standards Appropriately? (Referencing USP General Chapter <11>)." Lachman Consultants. Available at:https://www.lachmanconsultants.com/2024/12/are-you-handling-usp-reference-standards-appropriately/

Sources

Comparative Analysis of "5-(3-Chlorobenzoyl)-2-methylpyridine" Synthesis Routes: A Technical Guide for Process Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 5-(3-Chlorobenzoyl)-2-methylpyridine (CAS: 1187169-15-8), structurally defined as (3-chlorophenyl)(6-methylpyridin-3-yl)methanone, is a privileged diaryl ketone scaffold. Its unique electronic properties and hydrogen-bonding capabilities make it a critical building block in the development of kinase inhibitors, MPS1 checkpoint inhibitors [8], and TLX receptor modulators [3].

Synthesizing asymmetrical heteroaryl-aryl ketones requires precise control over nucleophilic addition or cross-coupling to prevent symmetric homocoupling or tertiary alcohol formation [5]. This guide objectively evaluates the three most viable synthetic routes for this compound, detailing the mechanistic causality, self-validating protocols, and comparative performance data to aid researchers in selecting the optimal scale-up strategy.

Strategic Route Evaluation & Decision Logic

Selecting the optimal synthesis route depends heavily on available infrastructure (e.g., high-pressure reactors, cryogenic capabilities) and the scale of production. The decision matrix below outlines the logical flow for selecting between the Weinreb Amide, Carbonylative Suzuki, and Acyl Chloride routes.

RouteSelection Start Target: 5-(3-Chlorobenzoyl) -2-methylpyridine Q1 High-Pressure CO Equipment Available? Start->Q1 Q2 Cryogenic/Anhydrous Capability? Q1->Q2 No RouteB Route B: Carbonylative Suzuki Coupling (Pd-cat, CO, Base) Q1->RouteB Yes RouteC Route C: Acyl Chloride Cross-Coupling (Pd-cat, Base) Q2->RouteC No/Scale-up RouteA Route A: Weinreb Amide Grignard Addition (THF, -78°C) Q2->RouteA Yes

Decision matrix for selecting the optimal synthesis route for 5-(3-Chlorobenzoyl)-2-methylpyridine.

Route A: The Weinreb Amide Approach (Organometallic Addition)

Mechanistic Causality

The reaction of standard esters or acid chlorides with Grignard reagents typically suffers from over-addition, yielding tertiary alcohols. The use of N-methoxy-N-methylamides (Weinreb amides) is the gold standard for circumventing this[2]. When 3-chlorophenylmagnesium bromide attacks 6-methyl-N-methoxy-N-methylnicotinamide, the methoxy oxygen coordinates with the magnesium ion. This forms a highly stable, five-membered cyclic chelate. This tetrahedral intermediate resists collapse at low temperatures, effectively halting the reaction at the mono-addition stage. The ketone is only liberated upon targeted aqueous acidic workup [4].

Weinreb A Weinreb Amide + Grignard Reagent B Tetrahedral Intermediate (Mg2+ Chelate) A->B C Stable at Low Temp (Prevents Over-addition) B->C D Acidic Workup (Collapse to Ketone) C->D

Mechanism of chelation control in the Weinreb amide Grignard addition.

Self-Validating Protocol
  • Preparation : Dissolve 6-methyl-N-methoxy-N-methylnicotinamide (1.0 eq) in anhydrous THF under argon. Cool the system to -78 °C.

  • Addition : Dropwise add 3-chlorophenylmagnesium bromide (1.1 eq) over 30 minutes, maintaining the internal temperature below -70 °C.

  • Incubation : Stir for 2 hours at -78 °C, then allow the mixture to slowly warm to 0 °C.

  • Self-Validation Checkpoint : Prior to quenching the bulk reactor, withdraw a 0.1 mL aliquot and perform a mini-workup in 1M HCl. Analyze via LC-MS. The presence of the m/z 232.05 [M+H]⁺ peak and the strict absence of tertiary alcohol byproducts validates the integrity of the chelate intermediate. Only proceed to bulk quenching once confirmed.

  • Workup : Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Route B: Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling

Mechanistic Causality

Carbonylative Suzuki-Miyaura coupling allows for the direct insertion of carbon monoxide between an aryl halide and an arylboronic acid [1]. This route utilizes 5-bromo-2-methylpyridine and 3-chlorophenylboronic acid. The primary mechanistic challenge is chemoselectivity: the catalyst must favor the migratory insertion of CO over direct transmetalation, which would yield an unwanted biaryl byproduct [7]. Utilizing bulky, electron-rich phosphine ligands (e.g., dppf or BuPAd2) and maintaining a high CO pressure (typically 2-5 bar) accelerates CO insertion, driving the equilibrium toward the target ketone [6].

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (5-Bromo-2-methylpyridine) Pd0->OA CO CO Migratory Insertion OA->CO TM Transmetalation (3-Chlorophenylboronic acid) CO->TM RE Reductive Elimination (Product Formation) TM->RE RE->Pd0 Regeneration

Palladium-catalyzed carbonylative Suzuki-Miyaura coupling catalytic cycle.

Self-Validating Protocol
  • Setup : In a stainless-steel autoclave, combine 5-bromo-2-methylpyridine (1.0 eq), 3-chlorophenylboronic acid (1.5 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in anisole or 1,4-dioxane.

  • Pressurization : Seal and purge the autoclave with N₂ three times, followed by CO gas. Pressurize to 5 bar CO.

  • Heating : Heat the reaction mixture to 100 °C with vigorous stirring.

  • Self-Validation Checkpoint : Monitor the internal pressure of the autoclave. A stabilization of the CO pressure drop indicates the cessation of the migratory insertion phase. Perform GC-MS on a vented aliquot; a ketone (m/z 231.05) to biaryl (m/z 203.05) ratio of >95:5 validates successful chemoselectivity before cooling and workup.

  • Workup : Vent CO safely. Filter the mixture through Celite to remove palladium black, concentrate, and purify via flash chromatography.

Route C: Direct Acyl Chloride-Boronic Acid Cross-Coupling

Mechanistic Causality

To bypass the hazards of pressurized CO gas and the cryogenic requirements of Grignard reagents, a direct palladium-catalyzed cross-coupling of 3-chlorobenzoyl chloride with (6-methylpyridin-3-yl)boronic acid can be employed. The Pd(0) catalyst undergoes oxidative addition directly into the highly reactive C-Cl bond of the acyl chloride. Because acyl chlorides are highly electrophilic and prone to hydrolysis, strictly anhydrous conditions and a mild, non-nucleophilic base (e.g., anhydrous K₃PO₄ or Cs₂CO₃) are required to facilitate transmetalation without destroying the starting material[5].

Self-Validating Protocol
  • Preparation : In an oven-dried Schlenk flask, combine (6-methylpyridin-3-yl)boronic acid (1.2 eq), anhydrous K₃PO₄ (2.0 eq), and Pd(PPh₃)₄ (0.03 eq) in anhydrous toluene.

  • Addition : Add 3-chlorobenzoyl chloride (1.0 eq) dropwise at room temperature.

  • Heating : Heat the mixture to 80 °C for 6 hours.

  • Self-Validation Checkpoint : Monitor the reaction via ReactIR or offline ATR-FTIR. The complete disappearance of the highly distinct acyl chloride carbonyl stretch (~1770 cm⁻¹) and the emergence of the diaryl ketone stretch (~1660 cm⁻¹) validates reaction completion and prevents premature workup that would yield difficult-to-separate carboxylic acid byproducts.

  • Workup : Cool to room temperature, filter through a silica plug, and concentrate under reduced pressure.

Quantitative Data Comparison

The following table summarizes the experimental performance metrics of the three routes to assist in process selection.

MetricRoute A (Weinreb Amide)Route B (Carbonylative Suzuki)Route C (Acyl Chloride Coupling)
Typical Yield 80 - 88%75 - 85%65 - 75%
Atom Economy Low (Mg salts, amine waste)High (CO insertion)Moderate (Boron/Cl waste)
Primary Impurity Risk Unreacted starting materialNon-carbonylative biarylHydrolyzed carboxylic acid
Scalability Moderate (Cryogenic limits)High (Requires autoclave)High (Standard reactors)
Safety / Handling Moisture-sensitive GrignardToxic, pressurized CO gasCorrosive acyl chlorides
Reagent Cost ModerateLow (if CO is available)High (Specialty boronic acids)

Conclusion

For laboratory-scale synthesis (<10 grams) where rapid access and high predictability are paramount, Route A (Weinreb Amide) remains the most reliable method due to its strict chelation control. However, for process chemists looking toward pilot-plant scale-up, Route B (Carbonylative Suzuki) offers superior atom economy and lower raw material costs, provided the facility is equipped to safely handle pressurized carbon monoxide. Route C serves as a pragmatic middle-ground for scale-up when high-pressure equipment is unavailable, though strict anhydrous controls must be engineered into the workflow to prevent acyl chloride degradation.

References

  • Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency | The Journal of Organic Chemistry - ACS Publications.[Link]

  • "One-Pot" Synthesis of Ketones from the Reaction of Weinreb Amides and Halides Prompted by Magnesium Powder | ResearchGate.[Link]

  • Systematic optimization of fragment TLX ligands towards agonism and inverse agonism | PMC.[Link]

  • Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions | ACS Publications.[Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments | NIH.[Link]

  • CHAPTER 10: Palladium-Catalyzed Carbonylative Coupling and C–H Activation | RSC Books.[Link]

  • 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021) | MDPI.[Link]

  • PYRROLOPYRIDINEAMINO DERIVATIVES AS MPS1 INHIBITORS | European P

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-(3-Chlorobenzoyl)-2-methylpyridine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Within this broad class, derivatives of 5-benzoyl-2-methylpyridine have emerged as a promising avenue for the development of novel anticancer therapeutics. Their synthetic tractability and the ability to modulate critical cellular pathways implicated in cancer progression make them a subject of intense investigation. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 5-(3-Chlorobenzoyl)-2-methylpyridine derivatives and related analogues, supported by experimental data and detailed protocols to aid in their evaluation.

Unveiling the Anticancer Potential: A Look at the Structure-Activity Relationship

The anticancer activity of benzoylpyridine derivatives is intricately linked to their chemical structure. Variations in the substituents on both the pyridine and benzoyl rings can significantly impact their potency and selectivity. While specific data for 5-(3-Chlorobenzoyl)-2-methylpyridine is limited in publicly available literature, studies on closely related 6-aryl-2-benzoyl-pyridines and 5-benzoyl-thieno[2,3-b]pyridines offer valuable insights into the structure-activity relationship (SAR).

For instance, in a series of 6-aryl-2-benzoyl-pyridine analogues, the substitution pattern on the benzoyl ring (the "A" ring) was found to be critical for antiproliferative activity. Analogues with hydroxyl and methyl substitutions at the 3- and 4-positions of the benzoyl ring demonstrated the most potent cytotoxic effects.[2] This suggests that the electronic and steric properties of the substituents on the benzoyl moiety play a crucial role in the interaction with the biological target.

Furthermore, a study on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines featuring a 5-benzoyl group revealed that compounds with a para-methoxy group on the benzoyl ring were more active than their unsubstituted counterparts.[3] This highlights the importance of electron-donating groups at specific positions on the benzoyl ring for enhanced anticancer activity.

In Vitro Efficacy: Gauging Cytotoxicity in Cancer Cell Lines

The initial assessment of a potential anticancer compound's efficacy is typically performed in vitro using a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Cytotoxicity of Representative Benzoylpyridine Derivatives

Compound ClassCancer Cell LineIC50 (nM)Reference
6-Aryl-2-benzoyl-pyridineMelanoma (A375, M14, RPMI7951)~5.5 - 62.8[2]
6-Aryl-2-benzoyl-pyridineBreast Cancer (MDA-MB-231, MDA-MB-453, SB-KR-3)~5.5 - 385.9[2]
5-Benzoyl-thieno[2,3-b]pyridineColorectal Cancer (HCT116)~25 - 350[3]
5-Benzoyl-thieno[2,3-b]pyridineBreast Cancer (MDA-MB-231)~25 - 350[3]

Delving Deeper: Unraveling the Mechanism of Action

Understanding the mechanism by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. For benzoylpyridine derivatives, a prominent mechanism of action appears to be the inhibition of tubulin polymerization.[2] Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis (programmed cell death).

The following diagram illustrates the proposed mechanism of action for benzoylpyridine derivatives as tubulin polymerization inhibitors, leading to apoptosis.

cluster_0 Cellular Effects Benzoylpyridine Derivative Benzoylpyridine Derivative Tubulin Dimer Tubulin Dimer Benzoylpyridine Derivative->Tubulin Dimer Binds to Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization (Inhibited) Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Disruption Mitotic Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces Mitotic Spindle->Mitotic Arrest Leads to

Caption: Proposed mechanism of action of benzoylpyridine derivatives.

Experimental evidence for this mechanism comes from tubulin polymerization assays, which directly measure the formation of microtubules in the presence of the compound. Furthermore, cell-based assays such as cell cycle analysis and western blotting for apoptotic markers can confirm the downstream effects of tubulin inhibition.

From the Bench to the Clinic: Assessing In Vivo Efficacy

Promising in vitro results are a prerequisite for advancing a compound to in vivo studies, which are essential for evaluating its efficacy and safety in a living organism. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a widely used preclinical model for this purpose.[4][5]

While specific in vivo data for "5-(3-Chlorobenzoyl)-2-methylpyridine" derivatives is not available in the reviewed literature, a study on a platinum(II) complex with 2-benzoylpyridine demonstrated marked inhibitory effects on tumor growth in a HepG2 (human liver cancer) nude mouse model.[6] This provides a strong rationale for investigating the in vivo antitumor activity of other benzoylpyridine derivatives.

The primary endpoint in such studies is often the inhibition of tumor growth, which is monitored over time. The body weight of the animals is also tracked as an indicator of toxicity.

cluster_1 In Vivo Xenograft Workflow start Start implant Implant Human Cancer Cells start->implant growth Tumor Growth implant->growth randomize Randomize Mice growth->randomize treat Administer Compound randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Endpoint monitor->endpoint analyze Analyze Tumor Growth Inhibition endpoint->analyze end End analyze->end

Caption: A typical workflow for an in vivo xenograft study.

Experimental Protocols: A Guide for the Researcher

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the in vitro and in vivo efficacy of anticancer compounds.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[7]

Mechanism of Action: Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

Protocol:

  • Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, 10% glycerol, 1 mM GTP).

  • Compound Addition: Add the test compound at various concentrations. Include a positive control (e.g., paclitaxel for polymerization promotion) and a negative control (e.g., nocodazole for polymerization inhibition).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes) using a temperature-controlled spectrophotometer.[8][9]

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate and extent of polymerization in the presence of the test compound are compared to the controls.

Mechanism of Action: Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases.[10]

  • Data Analysis: An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Mechanism of Action: Western Blotting for Apoptotic Markers

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved PARP, cleaved caspase-3, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the relative expression levels of the apoptotic proteins. An increase in the Bax/Bcl-2 ratio and the presence of cleaved PARP and caspase-3 are indicative of apoptosis.[11][12][13]

In Vivo Efficacy: Xenograft Mouse Model

This model is used to assess the antitumor activity of a compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study (when tumors in the control group reach a certain size or after a set duration), euthanize the mice and excise the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the compound. The excised tumors can be further analyzed by immunohistochemistry or western blotting.[5][14][15]

Conclusion and Future Directions

Derivatives of 5-benzoyl-2-methylpyridine represent a promising class of compounds for the development of new anticancer therapies. The available data on related structures strongly suggest that these compounds can exhibit potent in vitro cytotoxicity against a range of cancer cell lines, with a likely mechanism of action involving the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.

While direct in vivo efficacy data for "5-(3-Chlorobenzoyl)-2-methylpyridine" derivatives is currently lacking, the positive results from related benzoylpyridine compounds in xenograft models provide a solid foundation for future investigations.

Future research should focus on:

  • Synthesis and screening of a focused library of 5-(3-Chlorobenzoyl)-2-methylpyridine derivatives to establish a clear structure-activity relationship and identify lead candidates.

  • Comprehensive in vitro evaluation of these lead candidates against a broad panel of cancer cell lines to determine their potency and spectrum of activity.

  • In-depth mechanistic studies to confirm their interaction with tubulin and further elucidate the downstream signaling pathways involved in apoptosis induction.

  • Pharmacokinetic and toxicological profiling to assess their drug-like properties.

  • Robust in vivo efficacy studies in relevant xenograft models to translate the promising in vitro findings into preclinical proof-of-concept.

By systematically applying the experimental approaches outlined in this guide, the therapeutic potential of 5-(3-Chlorobenzoyl)-2-methylpyridine derivatives as novel anticancer agents can be thoroughly explored and validated.

References

Click to expand
  • Hurst, C. P., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5434. [Link]

  • Mantu, D., et al. (2023). Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. International Journal of Molecular Sciences, 24(9), 8196. [Link]

  • Zobi, F., et al. (2022). Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'-bipyridine rhenium tricarbonyl complexes. ChemRxiv. [Link]

  • El-Sayed, M. A., et al. (2015). In vitro Cytotoxic Activities and Molecular Mechanisms of Angelica shikokiana Extract and its Isolated Compounds. Pharmacognosy Magazine, 11(Suppl 3), S437–S445. [Link]

  • Choi, Y. J., & Kim, Y. B. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 22(3), 141–146. [Link]

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  • Polin, M. G., et al. (2025). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLoS ONE, 20(6), e0297491. [Link]

  • Chen, J., et al. (2019). Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 62(24), 11215–11232. [Link]

  • Dogic Lab. (n.d.). Tubulin Protein Labeling Guide.
  • Le, N. B. K., et al. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances, 15(35), 22345-22359. [Link]

  • Chavez-Hernandez, R., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3244. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Bradshaw, T. D., et al. (2005). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 4(4), 577-584. [Link]

  • Liu, Y., et al. (2020). Anticancer Activity of Platinum (II) Complex with 2-Benzoylpyridine by Induction of DNA Damage, S-Phase Arrest, and Apoptosis. Anticancer Agents in Medicinal Chemistry, 20(4), 504-517. [Link]

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Safety Operating Guide

5-(3-Chlorobenzoyl)-2-methylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Protocol for 5-(3-Chlorobenzoyl)-2-methylpyridine

As drug development professionals, handling complex chemical intermediates like 5-(3-Chlorobenzoyl)-2-methylpyridine (CAS: 1187169-15-8) requires a rigorous understanding of both their synthetic utility and their environmental footprint. This in-depth guide provides the mechanistic reasoning and self-validating protocols necessary to safely handle and dispose of this halogenated pyridine derivative.

Risk Assessment & Mechanistic Toxicology

Before executing any operational steps, it is critical to understand why specific safety and disposal protocols are engineered for this compound.

  • The Halogen Effect: The chlorine atom on the benzoyl ring classifies this compound as a halogenated organic. If subjected to standard, low-temperature incineration, the incomplete combustion of chlorinated organics can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans.

  • The Heteroatom Effect: The nitrogen atom within the pyridine ring generates hazardous nitrogen oxides (NOx) upon combustion. Furthermore, pyridine derivatives are highly persistent in aqueous environments, rendering standard biological wastewater treatment entirely ineffective[1].

  • Causality in Disposal: Because of these two structural features, 5-(3-Chlorobenzoyl)-2-methylpyridine cannot be routed through standard municipal waste or non-halogenated solvent streams[2]. It strictly requires high-temperature thermal destruction (>1000°C) equipped with alkaline flue gas scrubbers to neutralize hydrochloric acid (HCl) gas[3].

Quantitative Waste Segregation Data

Proper segregation is the cornerstone of laboratory safety and cost management. Mixing halogenated waste with non-halogenated waste contaminates the entire stream, drastically increasing disposal costs and environmental risk[2].

Waste CategoryHalogen ContentPrimary Disposal MethodCost & Infrastructure Impact
Halogenated Organic Waste > 1% Halogen (Cl, F, Br, I)High-Temp Incineration + Alkaline ScrubberHigh: Requires specialized emission controls to prevent dioxin formation.
Non-Halogenated Organic Waste < 1% HalogenStandard Fuels Blending / IncinerationModerate: Can be repurposed for energy recovery.
Aqueous Waste N/AWastewater Treatment / NeutralizationLow: Processed via standard biological/chemical treatment facilities.

Operational Handling & Experimental Workflow

The following step-by-step methodology ensures operator safety while preventing environmental contamination.

Methodology 1: Standard Laboratory Handling

  • Step 1: Engineering Controls Setup: Always handle 5-(3-Chlorobenzoyl)-2-methylpyridine inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood.

    • Causality: The continuous outward airflow prevents the accumulation of potentially irritating crystalline dust or solvent vapors in the worker's breathing zone.

    • Self-Validation Check: Verify the fume hood face velocity is between 80-120 feet per minute (fpm) using the digital monitor before opening the chemical container. A green indicator or lack of an inward airflow alarm validates that the engineering control is actively protecting the user.

  • Step 2: PPE Selection: Don nitrile gloves (minimum 4 mil thickness), safety goggles, and a flame-resistant lab coat.

    • Causality: Nitrile provides superior resistance to incidental contact with the pyridine derivative and the organic solvents typically used to dissolve it.

  • Step 3: Material Transfer: Use anti-static spatulas for weighing.

    • Causality: Halogenated powders can accumulate static charge; anti-static tools prevent sudden dispersion or aerosolization of the compound during transfer.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent exposure and facility contamination.

Methodology 2: Spill Containment and Cleanup

  • Step 1: Isolate the Area: Evacuate non-essential personnel and ensure the local exhaust ventilation is operating at maximum capacity.

  • Step 2: Containment (Wet-Brushing Technique): Do NOT dry sweep. Lightly mist the spilled powder with a compatible, non-reactive solvent or collect the spillage using an electrically protected vacuum cleaner[4].

    • Causality: Dry sweeping aerosolizes fine particulates, exponentially increasing inhalation exposure risks. Wet-brushing agglomerates the particles, rendering them safe to collect without static discharge.

  • Step 3: Collection and Labeling: Transfer the agglomerated material and all contaminated absorbent materials (e.g., vermiculite) into a chemically resistant, sealable high-density polyethylene (HDPE) container. Label immediately as "Hazardous Waste - Halogenated Organic Solid Spill".

    • Self-Validation Check: After cleanup, wipe the affected area with a solvent-dampened swab and use a colorimetric halogen swab to confirm zero residual chlorine contamination on the benchtop.

Waste Segregation & Disposal Procedures

To comply with [5], strict adherence to the following disposal workflow is mandatory.

Methodology 3: End-of-Life Disposal

  • Step 1: Primary Segregation: Designate a specific, clearly labeled HDPE or safety-can waste container exclusively for "Halogenated Organic Waste"[2].

  • Step 2: Verification of Compatibility: Ensure no strong oxidizers, heavy metals, or aqueous acidic solutions are added to this container.

    • Causality: Mixing incompatible chemicals can lead to exothermic reactions, pressurization of the sealed container, and catastrophic rupture.

    • Self-Validation Check: Before sealing the waste container for the day, perform a visual inspection. If the waste exhibits unexpected phase separation, heat generation, or gas evolution (bulging container), an incompatible mixing event has occurred. The container must immediately be vented in a fume hood and evaluated by EHS.

  • Step 3: Manifesting and Transport: Once the container reaches 80% capacity, seal it and log it into the laboratory's hazardous waste manifest. The waste must be handed over to an EPA-certified hazardous waste management provider[6].

  • Step 4: Certified Thermal Destruction: The certified provider will route the chemical to a high-temperature incinerator. As illustrated in the workflow below, the facility will utilize alkaline scrubbers to safely neutralize the resulting hydrochloric acid (HCl) byproducts.

G A 5-(3-Chlorobenzoyl)- 2-methylpyridine Waste B Halogenated Waste Container (Strict Segregation) A->B Transfer C Non-Halogenated Waste (DO NOT MIX) A->C Avoid D Hazardous Waste Storage Area B->D Accumulate E High-Temp Incineration (>1000°C) D->E Transport to Facility F Alkaline Flue Gas Scrubber (HCl Neutralization) E->F Exhaust Gas G Selective Catalytic Reduction (NOx Mitigation) E->G Exhaust Gas H Safe Atmospheric Release F->H Cleaned Air G->H Cleaned Air

Workflow for the segregation and thermal destruction of halogenated pyridine waste.

References

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: Environmental Protection Agency (EPA) URL: [Link]

  • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • 3-Chloropyridine | CID 12287 Safety Data Sheet Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Sources

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